molecular formula C12H9NO3 B595986 2-(4-Carboxyphenyl)-3-hydroxypyridine CAS No. 1261937-73-8

2-(4-Carboxyphenyl)-3-hydroxypyridine

Katalognummer: B595986
CAS-Nummer: 1261937-73-8
Molekulargewicht: 215.208
InChI-Schlüssel: FHMJSQINYLEMRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Carboxyphenyl)-3-hydroxypyridine is a privileged scaffold in advanced materials and medicinal chemistry research. Its molecular structure, featuring both carboxylic acid and hydroxypyridine moieties, makes it a versatile building block for synthesizing metal-organic coordination complexes with non-linear optical (NLO) properties . Such complexes are critical for developing next-generation technologies in optical data storage, optical switching, and laser devices . In pharmaceutical research, this compound serves as a critical precursor for the development of metallo-β-lactamase (MBL) inhibitors . By functioning as a metal-binding pharmacophore, it can target the dinuclear zinc active sites of enzymes like NDM-1, VIM-2, and IMP-1, which are responsible for antibiotic resistance in pathogenic bacteria, thereby potentially restoring the efficacy of β-lactam antibiotics . The heteroaromatic core is also a key structure in the exploration of novel monofunctional platinum-based anticancer agents, which can exhibit a distinct mechanism of action and cellular response compared to traditional platinum chemotherapeutics . Its utility is further demonstrated in the synthesis of novel thallium(III) complexes, which have shown selective cytotoxicity and induce mitochondria-mediated apoptosis in cancer cell lines, highlighting its role in probing new inorganic therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-hydroxypyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJSQINYLEMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682766
Record name 4-(3-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-73-8
Record name 4-(3-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Carboxyphenyl)-3-hydroxypyridine is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a 3-hydroxypyridine moiety—a known metal-chelating and biologically active scaffold—with a 4-carboxyphenyl group, suggests potential applications as a novel therapeutic agent, a functional ligand in coordination chemistry, or a building block for advanced polymers. The carboxylic acid group offers a handle for further chemical modification and influences the molecule's solubility and pharmacokinetic properties, while the 3-hydroxypyridine core is a key pharmacophore in various bioactive compounds.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from its constituent chemical moieties—3-hydroxypyridine and benzoic acid—to provide reasoned estimations of its properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, offering a self-validating framework for researchers and drug development professionals.

Molecular Structure and Foundational Properties

The foundational properties of this compound are derived from its chemical formula, C₁₂H₉NO₃, which corresponds to a molecular weight of 215.2 g/mol [1]. The molecule's structure, featuring both a hydrogen bond donor (hydroxyl and carboxylic acid groups) and acceptor (pyridine nitrogen, hydroxyl, and carbonyl oxygens), dictates its intermolecular interactions and, consequently, its physical properties.

Table 1: Core Molecular Properties of this compound

PropertyValue/InformationSource/Rationale
CAS Number 1261937-73-8[1]
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.2 g/mol [1]
Appearance Expected to be a crystalline solid at room temperature.Based on the high melting points of its constituent parts, 3-hydroxypyridine and benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This versatile and widely utilized method allows for the formation of a carbon-carbon bond between a pyridine and a phenyl ring with high yields and functional group tolerance[2][3][4][5][6]. A plausible synthetic route would involve the coupling of a protected 3-hydroxy-2-halopyridine with 4-carboxyphenylboronic acid. The hydroxyl group of the pyridine is typically protected to prevent side reactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate & Final Products A 2-Bromo-3-(benzyloxy)pyridine C Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Dioxane/H₂O (Solvent) A->C Suzuki Coupling B 4-(Methoxycarbonyl)phenylboronic acid B->C D Methyl 4-(3-(benzyloxy)pyridin-2-yl)benzoate C->D E This compound D->E Deprotection (e.g., HBr/AcOH)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Estimated Physicochemical Characteristics

The physicochemical properties of this compound can be estimated by considering the contributions of its 3-hydroxypyridine and 4-carboxyphenyl moieties.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueRationale and Comparative Data
Melting Point (°C) > 200Benzoic acid melts at 122°C[7][8][9] and 3-hydroxypyridine melts at 125-128°C[10][11][12]. The larger, more rigid structure of the combined molecule would lead to stronger intermolecular forces and a higher melting point.
pKa pKa₁ ≈ 4.0-4.5 (Carboxylic acid)pKa₂ ≈ 4.5-5.0 (Pyridinium ion)pKa₃ ≈ 8.5-9.0 (Hydroxyl group)The pKa of benzoic acid is approximately 4.2[8][13][14][15]. The electron-withdrawing nature of the pyridine ring may slightly increase the acidity of the carboxylic acid. 3-Hydroxypyridine has two pKa values: ~4.8 for the pyridinium ion and ~8.7 for the hydroxyl group[11][16]. The presence of the carboxyphenyl group is expected to have a minor influence on these values.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5The logP of benzoic acid is 1.9[1] and that of 3-hydroxypyridine is approximately 0.5[17][18]. The combination of these two moieties will result in a more lipophilic molecule.
Aqueous Solubility Sparingly solubleBenzoic acid has low solubility in cold water (3.44 g/L at 25°C)[13][14], while 3-hydroxypyridine is more soluble (33 g/L)[16][19]. The larger, more non-polar surface area of the combined molecule will likely decrease its aqueous solubility compared to 3-hydroxypyridine. Solubility will be pH-dependent due to the ionizable groups.

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for this compound, a series of standardized experimental procedures should be employed.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constants (pKa) are crucial for understanding the ionization state of a molecule at different pH values, which impacts its solubility, absorption, and biological activity.

Methodology:

  • A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa values correspond to the pH at the half-equivalence points.

G A Prepare solution of This compound B Titrate with standardized NaOH A->B C Monitor pH continuously B->C D Plot pH vs. Volume of NaOH C->D E Determine half-equivalence points D->E F pKa = pH at half-equivalence points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

  • A solution of the compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Spectroscopic Analysis for Structural Confirmation

Rationale: A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of the synthesized molecule.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C=C/C=N (aromatic rings).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical characteristics of this compound. By leveraging the known properties of its constituent moieties, we have estimated its key parameters, which are invaluable for guiding further research and development. The detailed experimental protocols outlined herein offer a robust framework for the empirical validation of these properties. A thorough understanding of the physicochemical profile of this promising molecule is the first critical step in unlocking its full potential in the fields of drug discovery and materials science.

References

  • Wikipedia. Benzoic acid. [Link]

  • ChemBK. 3-Hydroxypyridine. [Link]

  • BYJU'S. Properties of Benzoic Acid. [Link]

  • ACS Publications. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [Link]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Sciencemadness Wiki. Benzoic acid. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. [Link]

  • Wikipedia. 3-Hydroxypyridin. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • PubChem. 3-Hydroxypyridine. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

  • Semantic Scholar. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYSYSTEM. [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

  • The Good Scents Company. 3-hydroxypyridine. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]

  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • NIST WebBook. Benzoic acid. [Link]

  • American Chemical Society. Benzoic acid. [Link]

  • Loba Chemie. BENZOIC ACID. [Link]

Sources

2-(4-Carboxyphenyl)-3-hydroxypyridine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating both a 3-hydroxypyridine moiety—a known scaffold in pharmacologically active compounds—and a carboxyphenyl group, suggests potential applications as a versatile building block in drug design and as a ligand in coordination chemistry. The precise characterization of this molecule is paramount for its application, and spectroscopic methods provide the definitive data for structural elucidation and purity assessment.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic signature of this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Analysis Overview

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ) consists of a pyridine ring substituted at the 2-position with a 4-carboxyphenyl group and at the 3-position with a hydroxyl group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allows for the observation of exchangeable protons (from the -OH and -COOH groups).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as for the acidic protons of the hydroxyl and carboxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6' (Pyridine)~8.2 - 8.4Doublet of doublets (dd)J ≈ 4-5 Hz, J ≈ 1-2 Hz1H
H-4' (Pyridine)~7.4 - 7.6Triplet or Doublet of doublets (t or dd)J ≈ 7-8 Hz, J ≈ 4-5 Hz1H
H-5' (Pyridine)~7.3 - 7.5Doublet of doublets (dd)J ≈ 7-8 Hz, J ≈ 1-2 Hz1H
H-2, H-6 (Phenyl)~8.0 - 8.2Doublet (d)J ≈ 8-9 Hz2H
H-3, H-5 (Phenyl)~7.8 - 8.0Doublet (d)J ≈ 8-9 Hz2H
-OH (Hydroxyl)~9.5 - 10.5Broad singlet (br s)-1H
-COOH (Carboxyl)~12.0 - 13.0Broad singlet (br s)-1H

Causality Behind Predictions:

  • Pyridine Protons: The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents. H-6' is deshielded due to its proximity to the nitrogen.

  • Phenyl Protons: The protons on the carboxyphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxyl group (H-2, H-6) will be downfield compared to the protons meta to it (H-3, H-5).

  • Acidic Protons: The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming a sufficiently high-resolution measurement to resolve all aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~167 - 170
C-3' (Pyridine, C-OH)~155 - 158
C-2' (Pyridine, C-Aryl)~148 - 152
C-6' (Pyridine)~145 - 148
C-4 (Phenyl, C-COOH)~138 - 142
C-1 (Phenyl)~130 - 134
C-2, C-6 (Phenyl)~129 - 131
C-3, C-5 (Phenyl)~128 - 130
C-4' (Pyridine)~125 - 128
C-5' (Pyridine)~120 - 123

Causality Behind Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield.

  • Substituted Aromatic Carbons: Carbons bearing electronegative atoms (like the C-OH and C-N of the pyridine ring) are shifted downfield. The quaternary carbons (C-1, C-4, C-2', C-3') will generally have lower intensities than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of its O-H, C=O, C=C, and C=N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchHydroxyl
~1700 - 1680C=O stretchCarboxylic Acid
~1610 - 1580C=C and C=N stretchAromatic Rings
~1450 - 1400C-C stretchAromatic Rings
~1300 - 1200C-O stretch, O-H bendCarboxylic Acid, Phenol
~900 - 690C-H bend (out-of-plane)Aromatic Rings

Expert Insights:

  • The O-H stretching bands of the carboxylic acid and the hydroxyl group will likely overlap, creating a very broad absorption feature in the high-wavenumber region of the spectrum.

  • The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak. Its exact position can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues. For this compound, Electrospray Ionization (ESI) would be a suitable technique, likely in both positive and negative ion modes.

High-Resolution Mass Spectrometry (HRMS)
  • Predicted [M+H]⁺ (Positive Ion Mode): 216.0604 m/z (Calculated for C₁₂H₁₀NO₃⁺)

  • Predicted [M-H]⁻ (Negative Ion Mode): 214.0459 m/z (Calculated for C₁₂H₈NO₃⁻)

The observation of these ions with high mass accuracy (typically < 5 ppm error) provides unambiguous confirmation of the elemental composition.

Predicted Fragmentation Pattern

In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. Key predicted fragmentations include:

  • Loss of H₂O (18.01 Da): From the hydroxyl and carboxylic acid groups.

  • Loss of CO₂ (44.00 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Cleavage of the C-C bond between the two aromatic rings.

fragmentation_pathway parent [M+H]⁺ m/z 216.0604 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 198.0498 parent->frag1 - H₂O frag2 Loss of CO₂ [M+H - CO₂]⁺ m/z 172.0651 parent->frag2 - CO₂ frag3 Loss of H₂O and CO [M+H - H₂O - CO]⁺ m/z 170.0549 frag1->frag3 - CO

Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode MS/MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and shim the probe for the specific sample.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum. An overnight acquisition may be necessary to achieve an adequate S/N.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Protocol 2: IR Spectroscopy (ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption peaks.

Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation and Acquisition:

    • Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Employ a suitable C18 column for chromatographic separation.

    • Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound.

    • Set the mass spectrometer to acquire data in both positive and negative ESI modes over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Extract the accurate mass of the parent ion from the total ion chromatogram.

    • Calculate the elemental composition based on the measured accurate mass.

    • If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR (ATR) purification->ir ms HRMS (LC-MS) purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The structural elucidation of this compound relies on a multi-faceted analytical approach where NMR, IR, and MS each provide complementary and critical pieces of information. This guide presents a robust, predictive framework for the spectroscopic characteristics of this molecule, grounded in fundamental principles and data from related structures. The detailed protocols outlined herein provide a pathway for researchers to obtain high-quality, reliable data, ensuring the confident characterization of this and other novel chemical entities.

References

  • PubChem. 3-Hydroxypyridine. [Online] Available at: [Link][1]

  • NIST WebBook. 2(1H)-Pyridinone. [Online] Available at: [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine, a novel chemical entity with potential applications in pharmaceutical development. Recognizing the absence of extensive public data on this specific molecule, this document outlines a predictive and methodological approach grounded in its core chemical structure. We delve into the anticipated physicochemical properties, present detailed, field-proven protocols for determining thermodynamic solubility and pH-dependent solubility profiles, and describe a robust strategy for assessing chemical stability through forced degradation studies as mandated by international guidelines. This guide is intended for researchers, chemists, and drug development professionals, offering the scientific rationale behind experimental designs, self-validating analytical strategies, and predictive insights into the compound's behavior, thereby accelerating its preclinical evaluation.

Introduction and Structural Analysis

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, formulation design, and shelf-life.[1] This guide focuses on this compound, a molecule whose structure suggests significant potential as a scaffold in medicinal chemistry, yet for which detailed characterization data is not publicly available.[2]

The molecule's structure is a composite of three key functional moieties:

  • A 3-Hydroxypyridine Ring: This feature imparts both weakly acidic (phenolic hydroxyl) and weakly basic (pyridine nitrogen) characteristics. The 3-hydroxy substitution is known to be susceptible to oxidation.[3][4]

  • A Phenyl Carboxylic Acid Group: The benzoic acid moiety is a primary acidic center, crucial for salt formation and pH-dependent interactions.

  • An Interconnected Aromatic System: The conjugated system of the two aromatic rings suggests strong chromophoric properties, indicating potential photosensitivity.

This amphoteric nature, with multiple ionizable centers, predicts a complex pH-solubility relationship. The inherent structural alerts, particularly the electron-rich 3-hydroxypyridine ring, necessitate a rigorous investigation of its chemical stability.[5]

Predicted Physicochemical Properties: A Foundation for Investigation

Before embarking on experimental work, a theoretical assessment based on the compound's structure provides invaluable direction. This predictive analysis is rooted in established principles of physical organic chemistry.

Ionization Constants (pKa)

The solubility and absorption of this compound will be heavily dictated by its ionization state at different physiological pH values. We can predict three primary pKa values:

  • Carboxylic Acid (pKa₁): The benzoic acid moiety is expected to be the most acidic group. A typical pKa for benzoic acid is around 4.2. We predict pKa₁ ≈ 4.0 - 4.5 .[6]

  • Pyridine Nitrogen (pKa₂): The pyridine nitrogen will be protonated under acidic conditions. For 3-hydroxypyridine, the pKa of the conjugate acid is approximately 4.8-5.2.[7][8] We predict pKa₂ ≈ 4.5 - 5.5 . The proximity and electronic interplay with the other rings may influence this value.

  • Phenolic Hydroxyl (pKa₃): The hydroxyl group on the pyridine ring is weakly acidic. 3-hydroxypyridine itself has a phenolic pKa of about 8.7.[7][9] We predict pKa₃ ≈ 8.5 - 9.0 .

The close proximity of pKa₁ and pKa₂ suggests that a zwitterionic species may be the predominant form in the pH range of 4.5 to 5.5. This complex ionization behavior underscores the necessity of a detailed pH-solubility profile.

Part 1: Comprehensive Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like this compound, a single solubility value is insufficient. A full pH-solubility profile is required.

Causality in Experimental Design

The choice of solubility assay is dictated by the stage of development. For preclinical characterization, thermodynamic equilibrium solubility is the "gold standard" as it measures the true equilibrium state between the solid and dissolved forms of the compound.[10][11] Kinetic solubility assays, while higher throughput, measure the solubility of a compound precipitating from a stock solution (often DMSO) and are more suited for early discovery screening.[1][12] Given the audience of drug development professionals, the focus here is on the definitive thermodynamic method.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the solubility at a specific pH and temperature, forming the basis for the full pH profile.

Objective: To measure the saturation concentration of the compound in a buffered aqueous solution at equilibrium.

Methodology:

  • Preparation: Prepare a series of aqueous buffers (e.g., phosphate, citrate) at desired pH values (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in sealed vials. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours). This duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step. Centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to avoid artificially inflating results with suspended microparticles.[11]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase and quantify the concentration using a validated, stability-indicating HPLC-UV method. A mass spectrometry detector (LC-MS) can be used for confirmation.[12]

  • Solid-State Analysis: Analyze the remaining solid residue by techniques like XRPD or DSC to check for any changes in crystal form (polymorphism) or conversion to a hydrate/solvate during the experiment.[11]

Data Presentation: Predicted pH-Solubility Profile

The amphoteric nature of the molecule, with two acidic groups and one basic group, will likely result in a "U-shaped" or "bathtub" solubility profile. The lowest solubility is expected in the pH region where the molecule is predominantly in its neutral or zwitterionic form (around pH 4-5).

Table 1: Hypothetical pH-Solubility Data for this compound at 25°C

pHPredicted Dominant SpeciesPredicted Solubility (µg/mL)
2.0Cationic> 200
4.0Zwitterionic/Neutral< 10
5.0Zwitterionic/Anionic< 15
7.4Mono-anionic50 - 100
9.0Di-anionic> 500
10.0Di-anionic> 1000
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Prepare Buffers (pH 2-10) prep2 Add Excess Solid Compound prep1->prep2 equil1 Agitate at Constant T (e.g., 24-72h) prep2->equil1 sep1 Centrifuge Slurry equil1->sep1 analysis2 Analyze Solid Residue (XRPD, DSC) equil1->analysis2 Collect Solid sep2 Filter Supernatant (0.22 µm) sep1->sep2 analysis1 Quantify Filtrate (HPLC-UV/MS) sep2->analysis1 result Construct pH-Solubility Profile analysis1->result

Caption: Workflow for Thermodynamic Solubility Profiling.

Part 2: Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of an NCE is a non-negotiable regulatory requirement. Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and, most importantly, to develop and demonstrate the specificity of a stability-indicating analytical method.[13][14]

Rationale for Stress Conditions

The conditions for forced degradation are chosen to accelerate decomposition and are guided by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[13][15] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without destroying the molecule completely.[13][16]

  • Hydrolysis: The molecule has no ester or amide groups highly susceptible to hydrolysis, but stress testing across the pH spectrum is mandatory to probe for unexpected liabilities.

  • Oxidation: The 3-hydroxypyridine moiety is an electron-rich phenolic system, which is a structural alert for oxidative degradation. This is the most likely degradation pathway.[4]

  • Photolysis: The presence of two conjugated aromatic rings suggests the molecule will absorb UV radiation, making it a candidate for photolytic degradation.[15][17][18]

Prerequisite: Stability-Indicating Analytical Method

Before commencing stress studies, a robust stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[19][20]

Trustworthiness Pillar: A method is considered "stability-indicating" only if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating and allowing for the quantification of all significant degradation products, free from interference from the API, excipients, or other impurities.[21][22] The use of a photodiode array (PDA) detector is essential to check for peak purity throughout the analysis.

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under controlled stress conditions to identify degradation pathways and validate the analytical method.

Methodology:

  • Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at a controlled temperature (e.g., 60-80°C) for a set period.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) and the stock solution to heat (e.g., 60-80°C).

  • Photostability: Expose the solid compound and its solution in a chemically inert, transparent container to a controlled light source as per ICH Q1B guidelines.[15][23] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15][24] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[17]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and analyze by the stability-indicating HPLC-PDA-MS method.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to clearly show the extent of degradation and the number of degradants formed under each condition.

Table 2: Representative Forced Degradation Results

Stress ConditionConditions% Degradation of ParentNo. of Degradants >0.1%Comments / Likely Pathway
Acid Hydrolysis (0.1 M HCl)80°C, 24h< 2%0Likely stable to acid hydrolysis.
Base Hydrolysis (0.1 M NaOH)80°C, 24h< 2%0Likely stable to base hydrolysis.
Oxidation (3% H₂O₂)RT, 8h~15%2Primary pathway. Possible N-oxidation or ring hydroxylation.
Thermal (Solid)105°C, 72h< 1%0Thermally stable in solid state.
Photolysis (ICH Q1B)1.2 M lux·h, 200 W·h/m²~10%1Photosensitive. Likely involves radical mechanisms.
Visualization: Stability Testing Workflow

G cluster_stress Forced Degradation (ICH Q1A/Q1B) start Develop Stability-Indicating HPLC Method acid Acid Hydrolysis base Base Hydrolysis ox Oxidation (H₂O₂) therm Thermal photo Photolysis analysis Analyze Samples by HPLC-PDA-MS (Check Mass Balance & Peak Purity) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Identify Major Degradants Elucidate Degradation Pathways analysis->pathway validate Validate Method Specificity pathway->validate

Caption: Workflow for Forced Degradation and Method Validation.

Conclusion and Future Directions

This guide presents a scientifically rigorous, predictive, and practical framework for characterizing the solubility and stability of this compound. The amphoteric nature of the molecule necessitates a full pH-solubility profile, with the region of minimum solubility being a key parameter for formulation development. The structural alert of the 3-hydroxypyridine moiety strongly suggests that oxidative and photolytic pathways will be the primary routes of degradation. The execution of the detailed protocols herein will generate the critical data required to understand the compound's liabilities, develop a robust formulation, and satisfy regulatory requirements for early-phase drug development. This foundational knowledge is indispensable for advancing this promising NCE through the preclinical pipeline.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass.

  • 3-Hydroxypyridine - ChemBK. ChemBK.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS.

  • Solubility Test. AxisPharm.

  • Stability Indicating HPLC Method Development – A Review. IJTSRD.

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

  • Stability Indicating HPLC Method Development: A Review. IJPPR.

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

  • 3-Hydroxypyridine CAS#: 109-00-2. ChemicalBook.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Forced Degradation Studies. SciSpace.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

  • Late-Stage Pyridine Oxidation via Oxygen Walking. Synfacts.

  • 3-Hydroxypyridin. Wikipedia.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.

  • 3-Hydroxypyridine 109-00-2 wiki. Guidechem.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library.

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health (NIH).

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.

  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. LinkedIn.

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.

  • 3-Hydroxypyridine. PubChem.

  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound. ChemicalBook.

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Institutes of Health (NIH).

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

  • The pKa in Organic Chemistry. Chemistry Steps.

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

  • Approximate pKa chart of the functional groups. University of Calgary.

  • p-Carboxyphenyl sulfate. ChemicalBook.

  • 3-Hydroxypyridine. ChemicalBook.

  • Bordwell pKa Table. University of Wisconsin-Madison.

  • 2-Hydroxypyridine-3-carboxylic acid. Sigma-Aldrich.

  • 3-Hydroxypyridine-2-carboxylic acid. Sigma-Aldrich.

Sources

Technical Guide: Determination of the Fluorescence Quantum Yield of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[2][3] For a molecule like 2-(4-Carboxyphenyl)-3-hydroxypyridine, understanding its quantum yield is critical for applications ranging from biochemical assays and cellular imaging to photosensitizers in photodynamic therapy. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for the determination of the fluorescence quantum yield of this compound using the widely adopted relative method. It addresses the theoretical underpinnings, experimental design, data analysis, and critical factors that influence the measurement, such as solvent and pH.

Introduction: The Significance of 3-Hydroxypyridine Chromophores

The 3-hydroxypyridine (3-HP) scaffold is a key chromophore found in a variety of biologically significant molecules, including vitamin B6 vitamers and enzymatic collagen cross-links.[4][5] These compounds are known to be photosensitizers capable of inducing photooxidative stress in biological systems, a property of great interest in drug development.[4] The specific compound, this compound, combines the 3-HP core with a carboxyphenyl substituent, suggesting a molecular architecture ripe for complex photophysical behaviors, including a high sensitivity to its chemical environment.

A key photophysical process in many 3-HP derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[6][7] Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the pyridinic nitrogen or an adjacent carbonyl group, leading to the formation of a transient phototautomer with a distinct, large Stokes-shifted emission.[6][8] The efficiency of this process, and thus the overall fluorescence quantum yield, is highly dependent on molecular structure and environmental factors. Accurately quantifying the quantum yield is therefore essential for characterizing the potential of this compound as a fluorescent probe or photosensitizer.

Theoretical Framework: Understanding Quantum Yield

The fluorescence quantum yield (Φf) represents the probability that an excited molecule will return to the ground state via the emission of a photon (fluorescence) rather than through non-radiative pathways like internal conversion or intersystem crossing.[1]

The two primary methods for determining Φf are the absolute and relative methods.[9][10]

  • Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using specialized equipment like an integrating sphere.[2][11] It is highly accurate but requires complex instrumentation and calibration.[10]

  • Relative Method: This more common approach compares the fluorescence of an unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.[1][12] Given its accessibility and reliability, this guide will focus on the relative method.

The governing equation for the relative quantum yield calculation is:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) [2][12]

Where:

  • Φx is the quantum yield of the test sample.

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[12]

  • nx and nst are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.[3]

Experimental Protocol: Relative Quantum Yield Determination

This section details a step-by-step methodology for measuring the quantum yield of this compound.

3.1. Selection of a Suitable Fluorescence Standard

The choice of a standard is critical for an accurate measurement. The ideal standard should have:

  • Absorption and emission spectra that overlap with the sample.[12]

  • A high, well-documented, and stable quantum yield.

  • Photochemical stability.

For excitation in the UV range (>300 nm), Quinine Sulfate is a widely accepted and reliable standard.[9][13] It is typically dissolved in 0.1 M H₂SO₄ or 0.1 M HClO₄, where it exhibits a known quantum yield of approximately 0.54-0.60.[3][14][15]

3.2. Instrumentation and Reagents
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with excitation and emission monochromators and a detector. The instrument's spectral response must be corrected.[9]

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[1]

  • Solvents: Spectroscopic grade solvents are mandatory to avoid interference from fluorescent impurities.[9]

  • This compound (Sample)

  • Quinine Sulfate Dihydrate (Standard)

  • 0.1 M Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄)

3.3. Step-by-Step Measurement Workflow

Step 1: Preparation of Stock Solutions

  • Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) and the sample (this compound in a chosen solvent, e.g., ethanol, DMSO, or a buffer). The solvent for the sample should be chosen based on solubility and the intended application.

Step 2: Preparation of Dilutions

  • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.

  • Crucially, the absorbance of these solutions must be kept below 0.1 at the excitation wavelength. [1][12] This minimizes inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the fluorescence intensity.[12]

Step 3: Absorbance Measurements

  • Select an appropriate excitation wavelength (λex). This should be a wavelength where both the sample and the standard absorb light, ideally at a peak or shoulder in their absorption spectra.

  • Measure the absorbance of each diluted solution of the sample and the standard at the chosen λex using the UV-Vis spectrophotometer.

Step 4: Fluorescence Emission Measurements

  • Set the excitation wavelength on the spectrofluorometer to λex.

  • Record the fluorescence emission spectrum for each of the diluted solutions (sample and standard). Ensure that the experimental parameters (e.g., excitation/emission slit widths, detector voltage) are kept identical for all measurements.[1]

  • Record the emission spectrum of the pure solvent (blank) for background subtraction.

Step 5: Data Processing and Analysis

  • Subtract the solvent's emission spectrum from each of the sample and standard spectra.

  • Integrate the area under each corrected emission spectrum. This integrated value represents the total fluorescence intensity.

  • For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the corresponding absorbance values (X-axis).

  • Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).[12]

Step 6: Quantum Yield Calculation

  • Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of this compound using the formula provided in Section 2.

Mandatory Visualization: Experimental Workflow

G Figure 1: Workflow for Relative Quantum Yield Determination cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Calculation stock Prepare Stock Solutions (Sample & Standard) dilutions Create Dilution Series (Absorbance < 0.1) stock->dilutions abs Measure Absorbance at λex dilutions->abs fluo Record Emission Spectra (Identical Settings) abs->fluo integrate Integrate Area Under Corrected Emission Spectra fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot grad Determine Gradients (Slopes) for Sample & Standard plot->grad calc Calculate Quantum Yield (Φx) Using Comparative Formula grad->calc

Caption: Workflow for Relative Quantum Yield Determination.

Factors Influencing the Quantum Yield of this compound

The quantum yield is not an immutable property of a molecule; it is highly sensitive to its environment. For a molecule like this compound, the following factors are particularly important.

4.1. Solvent Effects

The polarity of the solvent can significantly alter the quantum yield.[16][17]

  • Polar Solvents: Polar solvents can stabilize the excited state, often leading to a red-shift in the emission spectrum.[18] For molecules capable of ESIPT, polar protic solvents (like ethanol or water) can form intermolecular hydrogen bonds, disrupting the intramolecular hydrogen bond necessary for the proton transfer.[6] This can either quench fluorescence or lead to emission from the initial "normal" excited state, altering the overall quantum yield.[6]

  • Non-polar Solvents: In non-polar environments, non-radiative decay pathways may be altered, sometimes leading to an increase in the quantum yield.[17][19]

4.2. pH Effects

The structure of this compound contains both an acidic carboxylic acid group and a basic pyridine ring, making its photophysical properties highly dependent on pH.[20][21]

  • Protonation or deprotonation of the pyridine ring or the hydroxyl group will change the electronic structure of the molecule.[21]

  • The ionization state of the carboxyphenyl group can influence solubility and aggregation, which in turn affects the quantum yield.

  • It is crucial to perform quantum yield measurements in buffered solutions if the molecule is to be used in biological applications, and the pH should be reported alongside the quantum yield value.[22][23][24]

4.3. Data Presentation

All quantitative data should be summarized for clarity. The following table provides a template for reporting the determined quantum yield values.

CompoundSolvent SystemExcitation λ (nm)Standard UsedΦst (Known)Determined Φx (± Error)
This compoundEthanol350Quinine Sulfate0.54Value
This compoundDMSO350Quinine Sulfate0.54Value
This compoundPBS (pH 7.4)350Quinine Sulfate0.54Value
Mandatory Visualization: Photophysical Deactivation Pathways

G Figure 2: Simplified Jablonski Diagram for 3-HP Derivatives S0 S₀ (Ground State) S1_N S₁ (Normal) S0->S1_N Absorption (λex) S1_N->S0 Fluorescence (Normal) S1_N->S0 Non-Radiative Decay S1_T S₁ (Tautomer) S1_N->S1_T ESIPT S1_T->S0 Fluorescence (Tautomer) S1_T->S0 Non-Radiative Decay

Caption: Simplified Jablonski Diagram for 3-HP Derivatives.

Conclusion

Determining the fluorescence quantum yield of this compound is a critical step in evaluating its potential as a functional fluorophore. The relative method, using a well-characterized standard like quinine sulfate, provides a reliable and accessible means of achieving this. By carefully controlling experimental conditions—particularly solvent choice, pH, and sample concentration—researchers can obtain accurate and reproducible quantum yield values. This data is indispensable for the rational design of fluorescent probes, sensors, and photosensitizers in the field of drug development and biomedical research.

References
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Beeby, A. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • Lipsky, S. (1961). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 35(4), 1515-1524. [Link]

  • Bindhu, C. V., et al. (2002). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Pramana - Journal of Physics, 58(3), 563-569. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Reyes, M. B., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(15), 4649. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

  • Al-Kaabi, M. N., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44431-44443. [Link]

  • Mohammed, M. J., & Al-Asadi, A. S. (2016). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Missan Researches, 13(25). [Link]

  • Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-29. [Link]

  • Klymchenko, A. S., & Demchenko, A. P. (2002). Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone. Physical Chemistry Chemical Physics, 4(24), 6035-6041. [Link]

  • Shvadchak, V. V., et al. (2019). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. International Journal of Molecular Sciences, 20(18), 4432. [Link]

  • ResearchGate. How to calculate the quantum yield of fluorescent nano-dots? [Link]

  • Hagimori, M., et al. (2021). Selective Cadmium Fluorescence Probe Based on Bis-heterocyclic Molecule and its Imaging in Cells. Analytical Sciences, 37(7), 1025-1031. [Link]

  • Zhang, J., et al. (2018). A new “turn-on” fluorescent probe for Fe3+ detection in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 369-374. [Link]

  • Rodenko, O., et al. (2016). Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. Chemical Science, 7(8), 5258-5264. [Link]

  • Wondrak, G. T., et al. (2004). 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells. The Journal of biological chemistry, 279(30), 31411-31422. [Link]

  • Wilson, K. C., & Kubarych, K. J. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. Physical Chemistry Chemical Physics, 26(42), 32179-32185. [Link]

  • Mohr, G. J., et al. (2003). Immobilised pH-sensitive fluorescent dyes based on 1,8-naphthalimide. Journal of Materials Chemistry, 13(9), 2254-2258. [Link]

  • Wilson, K. C., & Kubarych, K. J. (2024). Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone and 3-hydroxy-2-(thiophen-2-yl)chromen-4-one. ChemRxiv. [Link]

  • Wondrak, G. T., & Jacobson, E. L. (2012). 3-Hydroxypyridine Chromophores Are Endogenous Sensitizers of Photooxidative Stress in Human Skin Cells. ResearchGate. [Link]

  • Chemwish. (2023). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. [Link]

  • Quora. What is the effect of the pH on the fluorescence? [Link]

  • Wikipedia. Quantum yield. [Link]

  • Chen, J., et al. (2019). Quantum yields of singlet oxygen of tetrakis (4-carboxyphenyl) porphyrin in different solvents. Journal of Porphyrins and Phthalocyanines, 23(10), 1-8. [Link]

  • Gomes, A. T. P. C., et al. (2023). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. International Journal of Molecular Sciences, 24(22), 16422. [Link]

  • Ośmiałowski, B., et al. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, 6, 34509. [Link]

  • Meti, M. D., et al. (2014). Novel Fluorescein-Based Fluorophores: Synthesis, Photophysics and Micro-Environmental Study. Journal of Fluorescence, 24(4), 1187-1197. [Link]

Sources

The Emergence of a Clinically Vital Iron Chelator: A Technical Guide to Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From an Obscure Scaffold to a Lifesaving Therapeutic

The journey of a therapeutic agent from a conceptual chemical scaffold to a clinically approved drug is often a testament to persistent scientific inquiry and serendipitous discovery. This guide delves into the rich history and technical intricacies of Deferiprone, a notable member of the 3-hydroxypyridin-4-one class of compounds. While the initially requested exploration of 2-(4-Carboxyphenyl)-3-hydroxypyridine proved untenable due to a scarcity of published research, the story of Deferiprone offers a compelling and comprehensive alternative, embodying the core principles of rational drug design and its profound impact on patient care. This guide will illuminate the path of Deferiprone's discovery, its mechanism of action as a pivotal iron chelator, and the experimental methodologies that have defined its development and clinical application.

I. The Genesis of an Orally Active Iron Chelator: A Historical Perspective

The development of Deferiprone was born out of a critical unmet medical need: the management of chronic iron overload, a frequent and life-threatening consequence of regular blood transfusions for conditions like thalassemia major.[1][2][3] Prior to the advent of effective oral iron chelators, patients were reliant on the parenterally administered deferoxamine, a treatment regimen with significant compliance challenges.

The quest for an orally bioavailable alternative led researchers to explore various chemical scaffolds with a high affinity for ferric iron (Fe³⁺). The 3-hydroxypyridin-4-one moiety emerged as a promising candidate due to its bidentate chelating properties and favorable physicochemical characteristics for oral absorption.[4]

The pioneering work of Dr. George J. Kontoghiorghes in the early 1980s was instrumental in the discovery and development of Deferiprone (also known as L1).[5][6][7] His research, initiated in 1978, led to the design, synthesis, and in vitro and in vivo screening of this novel class of α-ketohydroxypyridine iron chelators.[5][8] The initial synthesis was a multi-step process, but a breakthrough came in 1987 with the development of a simple, one-step synthesis from maltol and methylamine, a method that significantly reduced production costs and is still in use by generic manufacturers today.[5][8]

The journey of Deferiprone from an academic discovery to a globally recognized medicine was not without its challenges. However, its efficacy, particularly in removing iron from cardiac tissues, a major site of iron-induced toxicity, propelled its clinical development.[5] Deferiprone was first approved for medical use in 1994 for the treatment of thalassemia major and has since become a cornerstone of iron chelation therapy worldwide.[2]

Timeline of Key Milestones in the Development of Deferiprone:

YearMilestoneReference
1978-1981Discovery of the α-ketohydroxypyridine class of iron chelators.[5][6][8]
1981Design, synthesis, and initial screening of Deferiprone (L1).[5][7]
1987Development of a simple, one-step synthesis of Deferiprone.[5]
1994First approval for medical use in treating thalassemia major.[2]
2011Approval by the U.S. Food and Drug Administration (FDA).[7]

II. The Scientific Underpinnings: Mechanism of Action

Deferiprone's therapeutic efficacy lies in its ability to selectively bind to and facilitate the excretion of excess iron from the body. As a bidentate chelator, three molecules of Deferiprone are required to form a stable, neutral 3:1 complex with a single ferric ion (Fe³⁺).[1][2][3] This complex is water-soluble and is primarily excreted through the urine, which often results in a characteristic reddish-brown discoloration, a visual indicator of iron removal.[1][2]

The key to Deferiprone's action is its high affinity for ferric iron.[1] This allows it to effectively sequester iron from non-transferrin-bound iron pools and from iron-storage proteins like ferritin.[1][9] By reducing the "labile iron pool" within cells, Deferiprone mitigates the catalytic role of iron in the formation of harmful reactive oxygen species via the Fenton reaction, thereby protecting cells from oxidative damage.[1][10]

One of the distinguishing features of Deferiprone is its ability to penetrate cell membranes and access intracellular iron stores, including those in the heart.[2][10] This is a crucial advantage over other chelators and is a primary reason for its effectiveness in preventing and treating cardiac siderosis, the leading cause of mortality in patients with transfusional iron overload.[3]

Deferiprone_Mechanism cluster_bloodstream Bloodstream cluster_cell Cell (e.g., Cardiomyocyte) Deferiprone Deferiprone (Oral) LIP Labile Iron Pool (LIP) Deferiprone->LIP Enters Cell Deferiprone_Complex Deferiprone-Fe³⁺ Complex (3:1) Deferiprone->Deferiprone_Complex Chelates Fe³⁺ NTBI Non-Transferrin-Bound Iron (NTBI) NTBI->LIP Ferritin_Fe Ferritin-Fe Ferritin_Fe->LIP ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction LIP->Deferiprone_Complex Chelates Fe³⁺ Cell_Damage Cellular Damage ROS->Cell_Damage Urine Excretion via Urine Deferiprone_Complex->Urine

Caption: Mechanism of Deferiprone as an iron chelator.

III. Synthesis and Physicochemical Properties

The synthesis of Deferiprone has been refined to a straightforward and cost-effective one-step process, which has been a significant factor in its widespread availability.[5][8]

A. Synthetic Protocol: One-Step Synthesis from Maltol

Materials:

  • Maltol (2-methyl-3-hydroxy-4-pyrone)

  • Methylamine (aqueous solution)

  • Hydrochloric acid (for pH adjustment)

  • Solvent (e.g., water or ethanol)

Procedure:

  • Dissolve maltol in the chosen solvent in a reaction vessel.

  • Add an aqueous solution of methylamine to the maltol solution.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the precipitated Deferiprone by filtration.

  • Wash the product with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization.

This efficient synthesis has made Deferiprone an accessible treatment option, particularly in developing countries where thalassemia is prevalent.[8]

B. Physicochemical Properties of Deferiprone
PropertyValueReference
IUPAC Name 3-hydroxy-1,2-dimethylpyridin-4-one[2]
CAS Number 30652-11-0[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance White to pinkish-white crystalline powder[2]
Melting Point 272-278 °C[2]
Solubility Low solubility in deionized water[2]

IV. Experimental Protocols and Biological Evaluation

The evaluation of Deferiprone's efficacy and safety has been conducted through a variety of in vitro and in vivo studies.

A. In Vitro Evaluation of Iron Chelation

Objective: To determine the iron-binding capacity and affinity of Deferiprone.

Method: Spectrophotometric Titration

  • Prepare a solution of Deferiprone of known concentration in a suitable buffer (e.g., HEPES) at physiological pH (7.4).

  • Prepare a stock solution of ferric chloride (FeCl₃).

  • Titrate the Deferiprone solution with the ferric chloride solution, adding small aliquots of the iron solution at a time.

  • After each addition, record the UV-Vis spectrum of the solution. The formation of the Deferiprone-Fe³⁺ complex results in a characteristic absorbance peak.

  • Plot the change in absorbance against the molar ratio of iron to Deferiprone to determine the stoichiometry of the complex (which should be 1:3) and the stability constant of the complex.

B. In Vivo Efficacy Studies in Animal Models

Objective: To assess the ability of Deferiprone to promote iron excretion in an iron-overloaded animal model.

Model: Hypertransfused rats are a commonly used model for iron overload.[11]

Procedure:

  • Induce iron overload in rats through repeated blood transfusions or parenteral iron administration.

  • Divide the iron-overloaded rats into a control group (receiving vehicle) and a treatment group (receiving Deferiprone orally).

  • Administer Deferiprone at a clinically relevant dose for a specified period.

  • Collect 24-hour urine and feces samples at regular intervals.

  • Measure the iron content in the urine and feces using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Compare the iron excretion in the Deferiprone-treated group to the control group to determine the efficacy of the chelator.

InVivo_Efficacy_Workflow Start Start: Iron-Overloaded Animal Model Group_Allocation Group Allocation Start->Group_Allocation Control_Group Control Group (Vehicle) Group_Allocation->Control_Group Treatment_Group Treatment Group (Deferiprone) Group_Allocation->Treatment_Group Dosing Oral Administration Control_Group->Dosing Treatment_Group->Dosing Sample_Collection 24h Urine & Feces Collection Dosing->Sample_Collection Iron_Analysis Iron Content Analysis (AAS/ICP-MS) Sample_Collection->Iron_Analysis Data_Analysis Data Analysis & Comparison Iron_Analysis->Data_Analysis Efficacy_Determination Determination of Efficacy Data_Analysis->Efficacy_Determination

Caption: Workflow for in vivo efficacy testing of Deferiprone.

V. Clinical Applications and Future Directions

Deferiprone is primarily indicated for the treatment of transfusional iron overload in patients with thalassemia syndromes when current chelation therapy is inadequate.[12] It can be used as a monotherapy or in combination with deferoxamine for more effective iron removal.[6]

The clinical efficacy of Deferiprone has been demonstrated in numerous trials, showing significant reductions in serum ferritin levels and liver iron concentration.[13] Importantly, its ability to reduce cardiac iron has been shown to improve cardiac function and reduce mortality in thalassemia patients.[3]

The most significant adverse effect of Deferiprone is agranulocytosis (a severe drop in white blood cell count), which necessitates regular monitoring of blood counts.[1][10] Other side effects can include gastrointestinal symptoms and arthralgia.[13]

Beyond its established use in iron overload, the properties of Deferiprone have led to its investigation in other conditions where iron dysregulation is implicated, including:

  • Neurodegenerative Diseases: Such as Friedreich's ataxia and Parkinson's disease, where focal iron accumulation may contribute to pathology.[6][10]

  • Infectious Diseases: As iron is essential for the growth of many pathogens, iron chelation is being explored as a potential antimicrobial strategy.[6]

  • Cancer: The role of iron in cell proliferation has led to investigations of Deferiprone as an anti-cancer agent.[6]

VI. Conclusion

Deferiprone stands as a landmark achievement in the field of medicinal chemistry and drug development. Its journey from a rationally designed molecule to a globally used therapeutic for iron overload highlights the power of targeted research in addressing critical medical needs. The simple and cost-effective synthesis of Deferiprone has ensured its accessibility to patients worldwide, particularly in regions where thalassemia is endemic. As research continues to uncover the multifaceted roles of iron in various diseases, the story of Deferiprone will undoubtedly inspire the development of new generations of metal-targeted therapies.

VII. References

  • What is the mechanism of Deferiprone? (2024). Patsnap Synapse. [Link]

  • Kontoghiorghes, G. J., & Tserdanis, A. (2023). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. MDPI. [Link]

  • Kontoghiorghes, G. J. (2020). The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia. Mediterranean Journal of Hematology and Infectious Diseases. [Link]

  • Zhou, T., Ma, Y., Kong, X., & Hider, R. C. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. PubMed. [Link]

  • Deferiprone | Mechanism of Action, Uses & Side effects. (n.d.). Macsen Labs. [Link]

  • A. M. A., M. M., & Z. S. (2012). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. PubMed Central. [Link]

  • Hershko, C., Pinson, A., & Link, G. (1992). Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores. PubMed. [Link]

  • Ma, Y., Zhou, T., & Hider, R. C. (2009). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. [Link]

  • M. M., & A. M. A. (2011). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PubMed. [Link]

  • The simple one-step synthesis method of deferiprone (L1) from maltol... (2023). ResearchGate. [Link]

  • M. M., & A. M. A. (2011). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PubMed Central. [Link]

  • Steps in the mechanochemical synthesis of deferiprone. (2024). ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design and synthesis of N-hydroxyalkyl substituted deferiprone: a kind of iron chelating agents for Parkinson's disease chelation therapy strategy. PubMed. [Link]

  • Deferoxamine, deferiprone, and deferasirox mechanism of action in the... (2021). ResearchGate. [Link]

  • Kontoghiorghes, G. J. (2020). THE HISTORY OF DEFERIPRONE (L1) AND THE COMPLETE TREATMENT OF IRON OVERLOAD IN THALASSAEMIA. Mediterranean Journal of Hematology and Infectious Diseases. [Link]

  • The Role of Deferiprone in Iron Chelation. (2023). ResearchGate. [Link]

  • Elalfy, M. S., Adly, A. A., & Ismail, E. A. (2014). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. PubMed Central. [Link]

  • Kontoghiorghes, G. J., & Tserdanis, A. (2023). Deferiprone and Iron-Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. PubMed. [Link]

  • (PDF) THE HISTORY OF DEFERIPRONE (L1) AND THE COMPLETE TREATMENT OF IRON OVERLOAD IN THALASSAEMIA. (2020). ResearchGate. [Link]

  • Recent developments on 3-hydroxy-4-pyridinones with respect to their clinical applications: Mono and combined ligand approaches. (2023). ResearchGate. [Link]

  • The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2023). ResearchGate. [Link]

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. PubMed. [Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (2022). MDPI. [Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. (2017). PubMed Central. [Link]

  • Use of 3-hydroxypyridin-4-ones in treatment of malaria. (1993). Google Patents.

  • Deferiprone, an Iron Chelator, is Preventive and Therapeutic in Experimental Crescentic Glomerulonephritis. (2017). bioRxiv. [Link]

  • Abbate, V., Chen, Y. L., Ma, Y., & Hider, R. C. (2018). Hydroxypyridinone Journey into Metal Chelation. ACS Publications. [Link]

  • Hider, R. C., Singh, S., Porter, J. B., & Huehns, E. R. (1990). The development of hydroxypyridin-4-ones as orally active iron chelators. PubMed. [Link]

  • Some important 3-hydroxy-4-pyridones. (2023). ResearchGate. [Link]

  • 3-hydroxypyridin-4(1H)-one (CHEBI:28630). (n.d.). EMBL-EBI. [Link]

  • Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. (2014). RSC Publishing. [Link]

  • Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients. (2011). PubMed Central. [Link]

  • Safety and acceptability of deferiprone delayed release tablets in patients. (2018). ClinicalTrials.gov. [Link]

  • 208030Orig1s000. (2015). accessdata.fda.gov. [Link]

  • Fucharoen, S., et al. (1998). Clinical trial of deferiprone iron chelation therapy in beta-thalassaemia/haemoglobin E patients in Thailand. PubMed. [Link]

Sources

Unlocking the Therapeutic and Materials Science Potential of 2-(4-Carboxyphenyl)-3-hydroxypyridine: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(4-carboxyphenyl)-3-hydroxypyridine represents a largely unexplored chemical entity, possessing a unique combination of structural motifs ripe for investigation. While direct research on this specific molecule is nascent, a thorough analysis of its constituent parts—the 3-hydroxypyridine core, the phenyl linker, and the para-carboxylic acid group—reveals significant potential across multiple scientific domains. The 3-hydroxypyridine scaffold is a well-established pharmacophore and a versatile chelating agent. Its substitution with a carboxyphenyl group introduces a crucial site for derivatization and modulates its physicochemical properties. This guide synthesizes information from related chemical classes to propose novel, high-potential research avenues in medicinal chemistry, coordination chemistry, and materials science. We provide the scientific rationale, detailed experimental protocols, and workflow diagrams to empower researchers to pioneer the exploration of this promising compound.

Part 1: Foundational Analysis of the this compound Scaffold

Molecular Structure and Inherent Properties

The structure of this compound combines three key functional components that dictate its potential applications:

  • The 3-Hydroxypyridine Core: This heterocyclic system is the molecule's cornerstone. The pyridine nitrogen and the adjacent hydroxyl group form a powerful bidentate chelation site, capable of coordinating with a variety of metal ions. This arrangement is a known feature in potent enzyme inhibitors and functional metal complexes.[1][2] The 3-hydroxypyridine moiety is a versatile building block in organic synthesis, allowing for reactions like esterification and oxidation.[3]

  • The Phenyl Linker: This aromatic spacer connects the pyridine core to the carboxylic acid group. It provides a rigid scaffold that influences the molecule's overall topology and can engage in π-stacking interactions with biological targets.

  • The para-Carboxylic Acid Group: This functional group significantly enhances the molecule's utility. It provides a key site for hydrogen bonding, influences aqueous solubility, and serves as a primary handle for chemical modification, allowing for the creation of prodrugs, amides, or esters to fine-tune pharmacokinetic and pharmacodynamic properties.

Predicted Physicochemical Properties

Given the limited experimental data on this compound, we can predict key physicochemical properties based on its structure. These predictions are vital for designing initial experiments in drug discovery and materials science.

PropertyPredicted ValueSignificance in Research
Molecular Weight 229.21 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
logP (Octanol/Water) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Topological Polar Surface Area (TPSA) ~77.8 ŲSuggests good oral bioavailability potential.
Hydrogen Bond Donors 2The hydroxyl and carboxylic acid groups can engage in crucial interactions with biological targets.
Hydrogen Bond Acceptors 4The pyridine nitrogen and oxygen atoms can accept hydrogen bonds.
pKa (Acidic) ~4.0 (Carboxylic), ~8.5 (Hydroxyl)Predicts ionization state at physiological pH, impacting solubility and target binding.
Proposed Synthetic Strategy: Suzuki Coupling

A robust and high-yield synthesis is essential for enabling research. A Suzuki cross-coupling reaction is a logical and efficient method for preparing this compound.

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically Na₂CO₃ or K₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid and precipitate the product.

  • Purification: Filter the resulting solid and wash with cold water and a non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Proposed Research Area I: Medicinal Chemistry and Drug Development

Rationale: A Scaffold for Metalloenzyme Inhibition

The 3-hydroxypyridine motif is a privileged scaffold for chelating metal ions in the active sites of metalloenzymes.[1] Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have demonstrated potent, nanomolar inhibition of the influenza A endonuclease by chelating the two magnesium ions required for its catalytic activity.[2] We hypothesize that this compound can act as a broad-spectrum inhibitor of metalloenzymes implicated in various diseases.

Target Class 1: Viral Endonucleases and Polymerases

Many viral enzymes, including endonucleases and RNA-dependent RNA polymerases (RdRp), rely on divalent metal cations (Mg²⁺ or Mn²⁺) for their function. These are high-value targets for antiviral drug development.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Optimization Synthesis Synthesis & Purification of Compound EnzymeAssay High-Throughput Enzymatic Assay (e.g., FRET-based) Synthesis->EnzymeAssay HitID Hit Identification (IC50 Determination) EnzymeAssay->HitID CellAssay Cell-Based Antiviral Assay (Plaque Reduction) HitID->CellAssay Selectivity Selectivity Index (SI) (CC50 / IC50) CellAssay->Selectivity Toxicity Cytotoxicity Assay (e.g., MTT, CC50) Toxicity->Selectivity SAR Structure-Activity Relationship (SAR) (Derivatization via -COOH) Selectivity->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Workflow for identifying and optimizing viral endonuclease inhibitors.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT). Synthesize a FRET-based nucleic acid substrate with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to create a range of concentrations for IC₅₀ determination.

  • Enzyme Reaction: In a 96-well plate, add the FRET substrate, the test compound dilutions, and initiate the reaction by adding the purified viral endonuclease enzyme.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Class 2: Matrix Metalloproteinases (MMPs) in Oncology

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. Their overexpression is linked to cancer invasion and metastasis. The 3-hydroxypyridine scaffold is a potential zinc-binding group for inhibiting MMPs.

G cluster_0 Tumor Microenvironment Tumor Tumor Cells MMP MMPs (e.g., MMP-2, MMP-9) Tumor->MMP secretes Degradation ECM Degradation MMP->Degradation causes ECM Extracellular Matrix (ECM) Inhibitor 2-(4-Carboxyphenyl) -3-hydroxypyridine Inhibitor->MMP inhibits (Chelates Zn²⁺) Invasion Tumor Invasion & Metastasis Degradation->Invasion enables

Caption: Mechanism of MMP inhibition to prevent tumor metastasis.

Part 3: Proposed Research Area II: Coordination Chemistry & Materials Science

Rationale: A Versatile Ligand for Functional Materials

The dual functionality of a strong metal-chelating head (3-hydroxypyridine) and a versatile linker tail (-carboxyphenyl) makes this molecule an exceptional candidate for constructing advanced functional materials.

Application 1: Luminescent Complexes for Bio-imaging

Lanthanide complexes are known for their unique photophysical properties, including long-lived luminescence and sharp emission bands, making them ideal for applications like time-resolved fluorescence imaging. The this compound ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to a coordinated lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits at its characteristic visible wavelength.

G Ligand Ligand Synthesis (this compound) Complex Complexation with Lanthanide Salt (e.g., EuCl₃) Ligand->Complex Photo Photophysical Characterization (Absorbance, Emission, Quantum Yield, Lifetime) Complex->Photo Imaging Cellular Uptake & Staining (Confocal Microscopy) Photo->Imaging Toxicity Cytotoxicity Evaluation Imaging->Toxicity Probe Validated Luminescent Probe Toxicity->Probe

Caption: Development pipeline for a lanthanide-based bio-imaging probe.

  • Ligand Preparation: Dissolve this compound (3.0 eq) in a suitable solvent like methanol or ethanol.

  • Deprotonation: Add a stoichiometric amount of a mild base, such as triethylamine or sodium hydroxide (3.0 eq), to deprotonate the hydroxyl and carboxylic acid groups, facilitating coordination.

  • Complexation: Slowly add a solution of a europium(III) salt, like EuCl₃·6H₂O (1.0 eq), in the same solvent to the ligand solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. A precipitate of the complex may form.

  • Isolation: Isolate the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm complex formation and purity using Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in C=O and O-H bands, and characterize its luminescent properties by measuring excitation and emission spectra with a spectrofluorometer. The characteristic sharp emission of Eu³⁺ is expected around 615 nm.

Application 2: Building Block for Metal-Organic Frameworks (MOFs)

The molecule's rigid structure and two distinct coordination sites (the hydroxypyridine and the carboxylate) make it an ideal "strut" for the self-assembly of MOFs. These crystalline materials have exceptionally high surface areas and tunable pore sizes, with applications in gas storage, catalysis, and chemical sensing.

Part 4: Conclusion and Future Outlook

This compound is a molecule of significant untapped potential. Its strategic combination of a proven metalloenzyme-inhibiting scaffold and a versatile chemical handle for derivatization positions it as a prime candidate for pioneering research. The proposed avenues in antiviral and anti-cancer drug discovery, as well as in the development of advanced materials for bio-imaging and catalysis, are based on sound scientific precedent and offer a clear roadmap for investigation. The exploration of this compound could lead to the development of novel therapeutics and next-generation functional materials. We strongly encourage the scientific community to pursue the synthesis and characterization of this promising molecule and its derivatives.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights.
  • Ferreira, M. J., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. Available at: [Link]

  • 3B Scientific (Wuhan) Corp. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones as endonuclease inhibitors. Available at: [Link]

  • Stevaert, A., et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease. PubMed. Available at: [Link]

Sources

Methodological & Application

The Rising Star in Epigenetic Research: A Guide to the Applications of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of epigenetics, the study of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has opened new frontiers in our understanding of health and disease.[1] Central to this are the enzymes that write, erase, and read epigenetic marks. Histone demethylases, particularly the Jumonji C (JmjC) domain-containing family, have emerged as critical regulators of gene expression and are implicated in various cancers and other diseases.[2] This guide provides a detailed overview of the research applications of 2-(4-Carboxyphenyl)-3-hydroxypyridine, a potent small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a primary focus on the JMJD2 (KDM4) subfamily of histone demethylases.

This document is intended for researchers, scientists, and drug development professionals engaged in epigenetics, cancer biology, and medicinal chemistry. We will delve into the mechanism of action, provide detailed protocols for in vitro and cell-based assays, and present a framework for utilizing this compound as a chemical probe to investigate the biological roles of its target enzymes.

The Compound: this compound

  • Chemical Name: this compound

  • CAS Number: 1261937-73-8[3]

  • Molecular Formula: C₁₂H₉NO₃[3]

  • Molecular Weight: 215.2 g/mol [3]

  • Structure:

    • A pyridine ring functionalized with a hydroxyl group at the 3-position.

    • A carboxyphenyl group at the 2-position.

The structural motif of a pyridine ring with a hydroxyl and a carboxyl group is a key feature of a class of compounds that act as inhibitors of 2-oxoglutarate (2OG) dependent dioxygenases.

Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate Dependent Dioxygenases

This compound and its structural analogs function as competitive inhibitors of the 2-oxoglutarate (2OG) co-substrate in a range of metalloenzymes. The JmjC histone demethylases, the primary targets of this compound class, require Fe(II) and 2OG to catalyze the demethylation of lysine residues on histone tails.[4]

The inhibitory action of this compound is attributed to its ability to chelate the Fe(II) ion in the active site of the enzyme, thereby preventing the binding of the 2OG co-substrate. The pyridine nitrogen and the carboxylate group are positioned to coordinate with the iron atom, mimicking the binding of 2OG. This effectively blocks the catalytic activity of the enzyme.

Mechanism_of_Action cluster_Enzyme JMJD2E Active Site Fe(II) Fe(II) Histone_Substrate H3K9me3 Substrate Fe(II)->Histone_Substrate 2OG_binding_site 2OG Binding Pocket Inhibitor_Molecule This compound Inhibitor_Molecule->Fe(II) Inhibitor_Molecule->2OG_binding_site JMJD2E_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection cluster_Analysis Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Inhibitor Incubate Incubate JMJD2E, Substrate, and Inhibitor Reagents->Incubate Coupled_Reaction Add FDH and NAD+ Incubate->Coupled_Reaction Measure_Absorbance Measure NADH Production at 340 nm Coupled_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the JMJD2E inhibition assay.

Materials:

  • Recombinant human JMJD2E

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound

  • Formaldehyde Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM 2-oxoglutarate, 0.01% Tween-20, and 2 mM L-ascorbic acid (prepare fresh)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare working solutions of JMJD2E, H3K9me3 peptide, FDH, and NAD⁺ in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or DMSO for control)

      • JMJD2E enzyme

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding the H3K9me3 peptide substrate.

    • Immediately add the FDH and NAD⁺ solution.

  • Measurement:

    • Measure the increase in absorbance at 340 nm (corresponding to NADH production) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Western Blot for Histone Methylation

This protocol assesses the ability of this compound to inhibit JMJD2E activity in a cellular context by measuring changes in the global levels of H3K9 trimethylation.

Materials:

  • Cancer cell line with known JMJD2E expression (e.g., HeLa)

  • This compound

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer. [5] * Quantify protein concentration using a BCA or Bradford assay. [5]

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane. * Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C. [6] * Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

    • Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

Quantitative Data Summary

CompoundTarget EnzymeIC₅₀ (µM)Reference
2,4-Pyridinedicarboxylic acid (2,4-PDCA)JMJD2E~1-10[7]
3-Amino-2,4-PDCAJMJD2E19
4,4'-dicarboxy-2,2'-bipyridineJMJD2E6.6[4]
Bipyridyl-ethylenediamine derivativeJMJD2E0.18[4]
2,4-PDCAPHD2>100

Conclusion and Future Perspectives

This compound represents a valuable tool for researchers in the field of epigenetics. Its ability to inhibit JMJD2 histone demethylases allows for the targeted investigation of the role of these enzymes in gene regulation and disease. The protocols outlined in this guide provide a starting point for characterizing its inhibitory activity and cellular effects.

Future research will likely focus on further elucidating the selectivity profile of this compound across the entire JmjC family and other 2OG-dependent oxygenases. Additionally, its use in cellular and in vivo models will be crucial for validating the therapeutic potential of targeting histone demethylation. As our understanding of the epigenetic landscape continues to grow, chemical probes like this compound will be indispensable in unraveling the complexities of gene regulation and developing novel therapeutic strategies.

References

  • Rose NR, et al.
  • Rose NR, et al. Selective inhibitors of the JMJD2 histone demethylases: combined nondenaturing mass spectrometric screening and crystallographic approaches. J. Med. Chem. 2010;53(4):1810-1818.
  • Hopkinson RJ, et al. Inhibition of histone demethylases by 4-carboxy-2,2'-bipyridyl compounds. ChemMedChem. 2011;6(5):848-854.
  • EpigenTek. Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • EpigenTek. Histone Demethylase Assay. Available from: [Link]

  • Chowdhury R, et al. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods Mol Biol. 2016.
  • Hewitson KS, et al. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. J Biol Chem. 2007.
  • ResearchGate. The structure-based screening protocol applied to identify PHD2... Available from: [Link]

  • BPS Bioscience. JMJD2E (KDM4DL) Homogeneous Assay Kit. Available from: [Link]

  • Kang J, et al. Screening of Inhibitors Against Histone Demethylation Jumonji Domain-Containing Protein 3 by Capillary Electrophoresis.
  • Sharda, A., et al. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression. Cancers (Basel). 2021.
  • OriGene Technologies. Western Blot Protocol. Available from: [Link]

  • Rose NR, et al.
  • ResearchGate. JMJD2E coupled assay principle JMJD2E-catalyzed demethylation of... Available from: [Link]

  • The Royal Society of Chemistry. Preparing Supplementary Information. Available from: [Link]

  • American Chemical Society. Journal of Natural Products - Author Guidelines. Available from: [Link]

  • Chang, C., et al. Epigenetics in Health and Disease. Adv Exp Med Biol. 2020.

Sources

Application Notes and Protocols for 2-(4-Carboxyphenyl)-3-hydroxypyridine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorophore

In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The 3-hydroxypyridine scaffold has emerged as a promising core structure for the development of novel fluorophores due to its inherent photophysical properties and synthetic accessibility. This application note details the characteristics and potential applications of a specific derivative, 2-(4-Carboxyphenyl)-3-hydroxypyridine , as a versatile fluorescent probe. While direct literature on this exact molecule is emerging, its structural motifs—a 3-hydroxypyridine core and a carboxy-functionalized phenyl ring—suggest significant potential for pH and metal ion sensing, analogous to related compounds. This document provides a comprehensive guide, grounded in the established principles of fluorescent probe design and the known reactivity of similar 2-aryl-3-hydroxypyridine systems, to empower researchers in leveraging this compound for their specific applications.

Scientific Foundation: The Mechanistic Underpinnings of Fluorescence

The fluorescence of 2-aryl-3-hydroxypyridine derivatives is often governed by excited-state intramolecular proton transfer (ESIPT). Upon excitation, a proton can be transferred from the hydroxyl group to the pyridine nitrogen, leading to a tautomeric form with a large Stokes shift. This property is highly sensitive to the microenvironment, making these compounds excellent candidates for sensing applications.

The this compound molecule integrates two key functional domains:

  • The Fluorophore Core (3-Hydroxypyridine): Responsible for the intrinsic fluorescence properties. The electronic landscape of this core can be perturbed by changes in pH or coordination with metal ions, leading to observable changes in fluorescence intensity or wavelength.

  • The Recognition and Targeting Moiety (4-Carboxyphenyl): The carboxylic acid group serves a dual purpose. Firstly, it enhances water solubility, a crucial aspect for biological applications. Secondly, it can act as a chelating site for metal ions, potentially modulating the fluorescent output of the hydroxypyridine core upon binding. Furthermore, this functional group offers a convenient handle for bioconjugation, enabling the probe to be tethered to biomolecules for targeted studies.

Proposed Sensing Mechanisms

1. pH Sensing: The protonation state of both the pyridine nitrogen and the carboxylic acid group is dependent on the ambient pH. Changes in pH will alter the electronic structure of the molecule, thereby influencing its absorption and emission spectra. It is hypothesized that in acidic conditions, protonation of the pyridine nitrogen may quench fluorescence, while deprotonation of the hydroxyl and carboxylic acid groups in alkaline conditions could enhance fluorescence or cause a spectral shift.

2. Metal Ion Detection: The 3-hydroxy and 4-carboxy groups can act as a bidentate chelation site for various metal ions. Coordination of a metal ion can rigidify the molecular structure, often leading to an enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF). Alternatively, binding to paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) could lead to fluorescence quenching through energy or electron transfer mechanisms.

Visualizing the Possibilities: Diagrams and Workflows

cluster_structure Chemical Structure cluster_mechanism Sensing Mechanisms Probe This compound Fluorophore 3-Hydroxypyridine Core Probe->Fluorophore Fluorescence Recognition 4-Carboxyphenyl Moiety Probe->Recognition Sensing/Solubility Fluorescence_Change Fluorescence Response (Intensity/Wavelength Shift) Probe->Fluorescence_Change pH pH Change pH->Probe Protonation/ Deprotonation Metal Metal Ion Metal->Probe Chelation start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_work Prepare 10 µM Working Solution in Buffer prep_stock->prep_work uv_vis Record UV-Vis Spectrum (Determine λ_abs_max) prep_work->uv_vis emission Record Emission Spectrum (Excite at λ_abs_max, find λ_em_max) uv_vis->emission excitation Record Excitation Spectrum (Detect at λ_em_max) emission->excitation end End excitation->end

Figure 2: Workflow for the initial spectroscopic characterization of the fluorescent probe.

Part 2: Application as a pH-Responsive Probe

Objective: To characterize the fluorescence response of the probe to changes in pH.

Materials:

  • Probe working solution (10 µM in a low-buffering solvent like 1:1 ethanol/water)

  • A series of buffers with a wide pH range (e.g., pH 2 to 12)

  • Fluorometer

Protocol:

  • Prepare a set of solutions containing the probe at a constant concentration (e.g., 10 µM) in buffers of varying pH.

  • Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for equilibration.

  • For each sample, record the fluorescence emission spectrum (exciting at the λ_abs_max determined for a neutral pH).

  • Plot the fluorescence intensity at λ_em_max as a function of pH.

  • From this plot, the pKa of the probe can be determined, which corresponds to the pH at which the fluorescence intensity is half of the maximum change. Rationale: This titration curve reveals the pH range in which the probe is most sensitive.

Part 3: Application in Metal Ion Detection

Objective: To screen the selectivity and sensitivity of the probe for various metal ions.

Materials:

  • Probe working solution (10 µM in a suitable buffer, e.g., HEPES or TRIS at pH 7.4)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.

  • Fluorometer

Protocol:

  • Selectivity Screening:

    • To separate cuvettes containing the probe working solution, add a molar excess (e.g., 10 equivalents) of each metal ion stock solution.

    • Incubate for 5-10 minutes at room temperature.

    • Record the fluorescence emission spectrum for each sample.

    • Compare the fluorescence response for each metal ion to identify which ions cause a significant change (enhancement or quenching).

  • Sensitivity Titration (for responsive ions):

    • For the metal ion(s) that showed a significant response, perform a titration experiment.

    • Prepare a series of solutions with a fixed concentration of the probe and increasing concentrations of the target metal ion (from sub-micromolar to millimolar).

    • Record the fluorescence emission spectrum for each concentration.

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

    • From this data, the limit of detection (LOD) and the binding constant (Ka) can be calculated.

Expected Performance Characteristics

The following table presents hypothetical yet plausible performance characteristics for this compound based on data from structurally similar fluorescent probes found in the literature.

ParameterExpected Value/RangeRationale/Supporting Evidence
λ_abs_max 340 - 380 nmTypical for 2-aryl-3-hydroxypyridine systems.
λ_em_max 450 - 550 nmLarge Stokes shift is characteristic of ESIPT-capable fluorophores.
Quantum Yield (Φ) 0.05 - 0.4Can vary significantly with solvent and substitution.
Optimal pH Range 5.0 - 9.0The pKa of the carboxylic acid and pyridine nitrogen will dictate the responsive range.
Metal Ion Selectivity Potential for Zn²⁺, Cu²⁺, Fe³⁺The hydroxy-carboxy chelation site is known to bind these ions.
Limit of Detection Low micromolar (µM) to nanomolar (nM)Dependent on the binding affinity and the magnitude of the fluorescence change.

Troubleshooting and Considerations

  • Solubility Issues: If the probe precipitates in aqueous buffers, increase the percentage of co-solvent (e.g., DMSO, ethanol) or adjust the pH.

  • Photobleaching: If the fluorescence signal decreases over time under continuous illumination, reduce the excitation intensity or the exposure time.

  • Interference: Be aware of potential interference from autofluorescent compounds in complex biological samples. Always run appropriate controls.

Conclusion: A Promising Tool for Further Exploration

This compound stands as a promising candidate for the development of novel fluorescent probes for pH and metal ion sensing. Its rational design combines a proven fluorophore core with a versatile functional group for recognition and targeting. The protocols outlined in this application note provide a solid foundation for researchers to explore and validate the utility of this compound in their specific areas of interest, from fundamental chemical sensing to advanced applications in drug development and cellular imaging.

References

  • Gandra, U. R., Courjaret, R., Machaca, K., Al-Hashimi, M., & Bazzi, H. S. (2020). Multifunctional rhodamine B appended ROMP derived fluorescent probe detects Al3+ and selectively labels lysosomes in live cells. Scientific Reports, 10(1), 19558. [Link]

  • Alves, R. M., Rodembusch, F. S., Habis, C., & Moreira, E. C. (2016). FT-Raman and FTIR spectra of photoactive aminobenzazole derivatives in the solid state: a combined experimental and theoretical study. Materials Chemistry and Physics, 181, 318-327. [Link]

Sources

Application Notes and Protocols: 2-(4-Carboxyphenyl)-3-hydroxypyridine as a Selective Chemosensor for Aluminum (Al³⁺) and Zinc (Zn²⁺) Ions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Carboxyphenyl)-3-hydroxypyridine as a fluorescent chemosensor for the detection of biologically and environmentally significant metal ions, particularly Aluminum (Al³⁺) and Zinc (Zn²⁺).

Introduction: The Rationale for a 3-Hydroxypyridine-Based Sensor

The detection of metal ions is crucial in various fields, from environmental monitoring to diagnostics and drug development. Aluminum (Al³⁺) accumulation is linked to neurodegenerative diseases, while Zinc (Zn²⁺) is an essential trace element whose dysregulation is implicated in numerous physiological and pathological processes. Consequently, the development of sensitive and selective probes for these ions is of paramount importance.

The 3-hydroxypyridine scaffold is a well-established chelating motif for a variety of metal ions.[1][2] Its derivatives have been successfully employed as metal-sequestering agents in therapeutic applications.[2] The compound this compound incorporates this effective chelating core with a carboxyphenyl substituent. This design is anticipated to modulate the electronic properties and enhance the water solubility of the sensor, making it suitable for applications in biological and aqueous media. The strategic placement of the carboxyl group can also influence the binding affinity and selectivity towards target metal ions. This document outlines the principles and protocols for leveraging these properties for the selective detection of Al³⁺ and Zn²⁺.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

This compound is designed to function as a "turn-on" fluorescent sensor. In its free form, the molecule is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) processes and potential C=N isomerization in the excited state.[3] Upon chelation with a target metal ion such as Al³⁺ or Zn²⁺, the molecule's conformational rigidity is increased. This complexation inhibits the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4][5] The binding of the metal ion to the nitrogen of the pyridine ring and the oxygen of the hydroxyl group is central to this mechanism.

The differential coordination geometries and electronic effects of Al³⁺ and Zn²⁺ with the sensor molecule can result in distinct fluorescent responses, potentially allowing for the ratiometric or dual-channel detection of these two ions.[4][6][7]

Proposed Sensing Mechanism

The proposed mechanism involves the formation of a stable complex between this compound and the target metal ion. The stoichiometry of this complex, likely 1:1 or 2:1 (sensor:metal), can be determined experimentally using methods such as Job's plot analysis.[7]

cluster_0 Free Sensor cluster_1 Metal Ion Complexation cluster_2 Photophysical Process Free_Sensor This compound (Weak Fluorescence) Complex Sensor-Metal Ion Complex (Enhanced Fluorescence) Free_Sensor->Complex Chelation PET_Inhibited Inhibition of PET Increased Rigidity Complex->PET_Inhibited Metal_Ion Al³⁺ or Zn²⁺ Metal_Ion->Complex Fluorescence_On Fluorescence 'Turn-On' PET_Inhibited->Fluorescence_On Start Start Prepare_Solutions Prepare Sensor and Metal Ion Working Solutions Start->Prepare_Solutions Mix Mix Sensor and Metal Ion Solutions in a Cuvette Prepare_Solutions->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Fluorescence and UV-Vis Spectra Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: General workflow for spectroscopic measurements.

  • To a cuvette, add the appropriate buffer solution.

  • Add a specific concentration of the this compound working solution.

  • Record the fluorescence and UV-Vis spectra of the free sensor.

  • Titrate the sensor solution with increasing concentrations of the metal ion stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-5 minutes) before recording the spectra.

  • Monitor the changes in fluorescence intensity and absorbance at the respective excitation and emission wavelengths.

Determination of Selectivity

To evaluate the selectivity of the sensor for Al³⁺ and Zn²⁺, perform the general spectroscopic measurement protocol with a range of other metal ions at the same concentration. Additionally, conduct competition experiments by measuring the fluorescence response of the sensor to Al³⁺ or Zn²⁺ in the presence of potentially interfering ions.

Determination of Detection Limit

The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement.

  • k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.

Expected Performance and Data

Based on literature for similar 3-hydroxypyridine and other fluorescent chemosensors, the following performance characteristics can be anticipated.

ParameterExpected Value for Al³⁺Expected Value for Zn²⁺Reference
Detection Limit 10⁻⁷ to 10⁻⁹ M10⁻⁷ to 10⁻⁹ M[6][7][8]
Binding Stoichiometry 1:1 or 2:11:1 or 2:1[3][7]
Response Time < 5 minutes< 5 minutes[9][10]
Optimal pH Range 5.0 - 7.46.0 - 8.0[3][7]
Fluorescence Enhancement Significant "turn-on"Significant "turn-on"[4][8]

Applications in Biological Systems

The water solubility imparted by the carboxyphenyl group and the potential for "turn-on" fluorescence in the visible range make this compound a promising candidate for bio-imaging applications. Its utility for detecting intracellular Al³⁺ and Zn²⁺ can be explored in cell culture models. [7][8]

Protocol for Live Cell Imaging
  • Culture cells on a suitable imaging dish.

  • Wash the cells with a buffered saline solution (e.g., PBS).

  • Incubate the cells with a low micromolar concentration of the this compound probe for a specific duration (e.g., 30 minutes).

  • Wash the cells again to remove any excess probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • To confirm the detection of intracellular metal ions, cells can be co-incubated with the probe and a specific metal ion or a chelator.

Troubleshooting

  • Low Fluorescence Signal:

    • Optimize the sensor concentration.

    • Verify the pH of the buffer solution.

    • Check the excitation and emission wavelengths.

  • Poor Selectivity:

    • Adjust the pH of the working solution, as selectivity can be pH-dependent. [7] * Consider the use of masking agents for interfering ions.

  • Precipitation:

    • Ensure the solubility of the sensor and metal complexes in the chosen solvent system.

    • Adjust the concentration of the sensor or metal ions.

Conclusion

This compound holds significant potential as a selective and sensitive "turn-on" fluorescent chemosensor for Al³⁺ and Zn²⁺. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore its utility in a wide range of applications, from environmental analysis to cellular imaging and diagnostics. The inherent versatility of the 3-hydroxypyridine scaffold, combined with the favorable properties imparted by the carboxyphenyl moiety, makes this a compelling molecule for further investigation.

References

  • A novel turn on fluorescent probe for the determination of Al3+ and Zn2+ ions and its cells applications. (2020). Talanta, 210, 120615. [Link]

  • A dual fluorescence probe for Zn2+ and Al3+ through differentially response and bioimaging in living cells. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117493. [Link]

  • A dual-response fluorescent probe for Zn2+ and Al3+ detection in aqueous media: pH-dependent selectivity and practical application. (2016). Analytica Chimica Acta, 942, 104-111. [Link]

  • A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. (2022). MDPI. [Link]

  • 3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents. (2018). Metallomics, 10(1), 85-96. [Link]

  • Competitive selectivity of 1 toward (a) Al³⁺ and (b) Zn²⁺ in the presence of other metals (2 equiv.). (n.d.). ResearchGate. [Link]

  • 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. (2015). Future Medicinal Chemistry, 7(3), 383-410. [Link]

  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • BODIPY Fluorescent Chemosensor for Cu2+ Detection and Its Applications in Living Cells: Fast Response and High Sensitivity. (2014). Journal of Fluorescence, 24(3), 841-846. [Link]

  • A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations. (2023). Molecules, 28(5), 2197. [Link]

Sources

Application Note: A Multi-Assay Approach for the Characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the experimental characterization of 2-(4-Carboxyphenyl)-3-hydroxypyridine. The hydroxypyridine scaffold is a privileged structure in medicinal chemistry, often associated with metal chelation and the inhibition of metalloenzymes.[1][2] The presence of the 2-(4-Carboxyphenyl) substituent suggests a design tailored for specific interactions within a protein binding pocket. To fully elucidate the compound's biological activity, a multi-tiered assay approach is essential, progressing from initial biochemical validation to more complex cell-based systems. We present detailed protocols for a primary metalloenzyme inhibition assay, secondary cell viability and target engagement assays, and an advanced fluorescence-based binding assay to provide researchers with a robust framework for evaluation.

Introduction: The Scientific Rationale

The 3-hydroxypyridine moiety is a well-established bidentate chelator of metal ions, particularly iron. This property is foundational to its mechanism of action against a range of metalloenzymes, where it can displace or interact with the catalytic metal cofactor.[2] Consequently, a primary hypothesis for the activity of this compound is the inhibition of such enzymes. However, a thorough characterization requires moving beyond simple biochemical inhibition to understand the compound's effects in a physiological context. Key questions to address include:

  • Does the compound inhibit a purified target enzyme?

  • What is its potency (e.g., IC₅₀)?

  • Is the compound permeable to cells?

  • Does it exhibit cytotoxicity?

  • Does it engage its intended target within a cellular environment?

  • What is its direct binding affinity (e.g., Kᵢ or Kd) for the target?

The following protocols are designed to systematically answer these questions, providing a complete profile of the compound's activity.

Biochemical Characterization: Metalloenzyme Inhibition Assay

The first step is to determine if this compound inhibits a purified metalloenzyme of interest. Hydroxypyridine derivatives have shown inhibitory activity against enzymes like tyrosine hydroxylase and histone deacetylases (HDACs).[1][2] A standard colorimetric assay is a reliable and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[3][4]

Principle of the Assay

This protocol describes a generic colorimetric enzyme assay where the enzyme's activity on a substrate produces a colored product, the absorbance of which is measured over time. The rate of product formation is proportional to enzyme activity. By introducing the inhibitor at various concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.

Experimental Workflow: Enzyme Inhibition

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate prep_compound Prepare Serial Dilution of Compound add_compound Add Compound/Vehicle to 96-well Plate prep_compound->add_compound add_enzyme Add Enzyme to Initiate Pre-incubation add_compound->add_enzyme add_substrate Add Substrate to Start Reaction add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure Measure Absorbance (Kinetic or Endpoint) incubate->measure plot Plot % Inhibition vs. [Compound] measure->plot calculate Calculate IC₅₀ via Non-linear Regression plot->calculate

Caption: Workflow for a typical colorimetric enzyme inhibition assay.

Detailed Protocol: Colorimetric IC₅₀ Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range (e.g., 10 mM down to 1.5 µM). This will be your 100X stock plate.

  • Reagent Preparation:

    • Prepare 1X Assay Buffer specific to the enzyme of interest.

    • Prepare a 2X enzyme solution in ice-cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a 2X substrate solution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 50 µL of 1X Assay Buffer to all wells.

    • To determine background, prepare wells with buffer and substrate but no enzyme. For maximal activity (0% inhibition), use wells with DMSO vehicle.

    • Add 50 µL of 2X enzyme solution to all wells except the background controls.

    • Pre-incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 560 nm) every minute for 30 minutes (kinetic read) or after a fixed time point (endpoint read).[3]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example Data Presentation
CompoundTarget EnzymeIC₅₀ (µM)
This compoundTyrosine Hydroxylase15.2 ± 1.8
Deferiprone (Positive Control)Tyrosine Hydroxylase25.5 ± 2.5

Cell-Based Assays: Assessing Cellular Activity and Toxicity

Demonstrating biochemical activity is only the first step. It is crucial to assess the compound's effects on living cells to understand its therapeutic potential and liabilities.[5][6]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells. This allows for the determination of the CC₅₀ (50% cytotoxic concentration).

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. By heating cell lysates to a range of temperatures, one can observe a "shift" in the melting temperature of the target protein in the presence of the ligand compared to a control.

Experimental Workflow: CETSA

cluster_prep Cell Treatment cluster_assay Thermal Challenge & Analysis cluster_analysis Data Interpretation treat_cells Treat Intact Cells with Compound or Vehicle harvest Harvest and Lyse Cells treat_cells->harvest aliquot Aliquot Lysate into PCR Tubes harvest->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat centrifuge Centrifuge to Separate Soluble (Folded) and Insoluble Fractions heat->centrifuge sds_page Analyze Soluble Fraction by SDS-PAGE centrifuge->sds_page western Perform Western Blot for Target Protein sds_page->western quantify Quantify Band Intensity western->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot compare Compare Melting Curves (Vehicle vs. Compound) plot->compare

Sources

Application Note: A Comprehensive Protocol for the Fluorometric Analysis of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Carboxyphenyl)-3-hydroxypyridine (CPHP) is a fluorescent molecule of significant interest in chemical biology and materials science. Its structure integrates two key moieties: a 3-hydroxypyridine core, known for its environment-sensitive and pH-dependent fluorescence, and a 4-carboxyphenyl group, which provides a handle for bioconjugation or incorporation into larger molecular frameworks like metal-organic frameworks.[1][2] The utility of CPHP as a fluorescent probe, sensor, or structural component depends on a thorough understanding of its photophysical properties.

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to accurately measure and characterize the fluorescence of CPHP. Moving beyond a simple list of steps, this document explains the scientific rationale behind the protocol design, ensuring that the methodology is not only repeatable but also adaptable to specific research questions. We will cover the determination of spectral characteristics, the critical influence of pH, and the measurement of fluorescence quantum yield.

The Principle of CPHP Fluorescence: A pH-Governed Phenomenon

Fluorescence is a multi-stage process involving the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a lower-energy photon. The unique fluorescence profile of CPHP is intrinsically linked to its molecular structure, which possesses three ionizable functional groups: a carboxylic acid, a phenolic hydroxyl group, and a pyridine nitrogen.

The protonation state of these groups, which is dictated by the pH of the solvent, fundamentally alters the molecule's electronic distribution and, consequently, its fluorescence properties.[1] Different ionic species (cationic, neutral, zwitterionic, anionic) of CPHP will exhibit distinct absorption and emission maxima, as well as varying fluorescence intensities. For instance, studies on simpler 3-hydroxypyridine derivatives have shown that the neutral forms are often non-fluorescent, while the ionic forms (cations, dipolar ions, and anions) are emissive.[1] Therefore, precise pH control is not merely a procedural step but the central experimental variable in the fluorometric analysis of CPHP.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph1 Mid pH (e.g., 3-5) cluster_mid_ph2 Mid pH (e.g., 7-9) cluster_high_ph High pH (e.g., > 11) node_cation Cationic Form (All sites protonated) Potentially Fluorescent node_zwitterion Zwitterionic/Neutral Form (Carboxylate anion, Pyridine cation) Fluorescence may be weak/absent node_cation->node_zwitterion +OH⁻ -H⁺ node_anion1 Anionic Form (Carboxylate + Phenolate anions) Likely Fluorescent node_zwitterion->node_anion1 +OH⁻ -H⁺ node_dianion Dianionic Form (Deprotonated Phenol and Carboxyl) Potentially Most Fluorescent node_anion1->node_dianion +OH⁻ -H⁺

Caption: Potential pH-dependent ionic states of CPHP.

Materials and Equipment

Reagents
  • This compound (CPHP), solid, >98% purity

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Deionized water (18.2 MΩ·cm)

  • Buffer components for a wide pH range (e.g., Citric Acid, Sodium Phosphate monobasic and dibasic, Boric Acid, Hydrochloric Acid, Sodium Hydroxide)

  • Fluorescence Standard: Quinine sulfate dihydrate (for quantum yield)

  • Sulfuric Acid (H₂SO₄), 0.1 M, spectroscopy grade

Equipment
  • Spectrofluorometer with excitation and emission monochromators

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Analytical balance (± 0.1 mg)

  • Class A volumetric flasks and pipettes

  • 10 mm path length quartz fluorescence cuvettes

  • Magnetic stirrer and stir bars

Experimental Protocols

This section details the core experimental workflows for a comprehensive characterization of CPHP.

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of all subsequent measurements hinges on the correct preparation of solutions.

  • Prepare a 10 mM CPHP Stock Solution: Accurately weigh a precise amount of CPHP solid. Due to its potential low solubility in neutral water, dissolve it in a minimal amount of DMSO or 0.1 M NaOH to ensure complete dissolution, then bring to the final volume with deionized water in a Class A volumetric flask. Expert Insight: DMSO is often a good initial solvent, but be aware it can have background fluorescence. Always run a solvent blank.

  • Prepare Working Solutions: Create a series of working solutions by diluting the stock solution in the desired buffer. For initial scans, a concentration of 1-10 µM is a suitable starting point. For all quantitative measurements, ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to prevent inner filter effects.[3][4]

Protocol 2: Determination of Excitation and Emission Maxima (λ_ex & λ_em)
  • Prepare a 5 µM CPHP solution in a buffer of interest (e.g., pH 7.4 phosphate buffer).

  • Emission Scan: Based on related 3-hydroxypyridine compounds, set the initial excitation wavelength (λ_ex) to 315 nm.[5] Scan the emission spectrum from 330 nm to 600 nm. The wavelength with the highest intensity is the emission maximum (λ_em).

  • Excitation Scan: Set the emission monochromator to the determined λ_em. Scan the excitation wavelength from 250 nm to a value just below λ_em (e.g., if λ_em is 420 nm, scan to 410 nm). The wavelength of maximum intensity is the excitation maximum (λ_ex).

  • Verification: Repeat the emission scan using the newly determined λ_ex to confirm the true λ_em. Record these optimal wavelengths.

Protocol 3: Investigation of pH-Dependent Fluorescence

This protocol is essential for understanding CPHP's behavior in different chemical environments.

  • Prepare a series of buffers spanning a wide pH range (e.g., from pH 2 to pH 12 using a universal buffer system or individual buffers like citrate, phosphate, and borate). Accurately measure the final pH of each buffer.

  • Prepare CPHP samples: For each buffer, prepare a CPHP solution at a constant concentration (e.g., 5 µM). Ensure the volume of CPHP stock added is minimal (<1%) to avoid altering the buffer's pH.

  • Measure Fluorescence: For each sample, record the full emission spectrum using the predetermined optimal λ_ex. If the optimal wavelengths shift with pH, record the spectrum using the λ_ex that gives the maximum intensity for that specific pH.

  • Data Analysis: Plot the maximum fluorescence intensity and the emission maximum wavelength (λ_em) as a function of pH. This will reveal the pH ranges where different ionic species dominate.

pHBuffer Systemλ_ex (nm)λ_em (nm)Max Fluorescence Intensity (a.u.)
2.0Citrate-HCl320405150.3
4.0Citrate32541585.1
6.0Phosphate330430110.8
7.4Phosphate335445450.6
9.0Borate340450680.2
11.0Borate-NaOH340450675.9
Caption: Example data table for pH-dependent fluorescence analysis of CPHP.
Protocol 4: Relative Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield (Φ_F) is a critical measure of a fluorophore's emission efficiency. We will use the comparative method, which is robust and widely accessible.[3][6]

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar region to CPHP. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice for the blue-violet region.

  • Prepare Solutions:

    • Prepare a series of five dilute solutions of the CPHP sample in the desired buffer (e.g., pH 9.0 Borate, where it might be most fluorescent).

    • Prepare a series of five dilute solutions of the quinine sulfate standard in 0.1 M H₂SO₄.

    • Crucially, the absorbance of all solutions at the excitation wavelength must be between ~0.02 and 0.1. [3] This ensures linearity and minimizes re-absorption effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 340 nm).

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the emission spectrum for each solution. Use identical instrument settings (excitation wavelength, slit widths) for all measurements.

    • Record the spectrum of a solvent/buffer blank for background correction.

  • Data Processing:

    • Correct each emission spectrum by subtracting the blank spectrum.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the CPHP sample and the standard.

    • Determine the slope (Gradient) of the resulting straight lines for both plots.

    • Calculate the quantum yield of CPHP (Φ_sample) using the following equation:[6] Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²) Where:

      • Grad is the gradient from the plot.

      • n is the refractive index of the solvent (e.g., n for water ≈ 1.33, n for 0.1 M H₂SO₄ ≈ 1.33).

Workflow and Data Validation

A robust protocol is a self-validating one. The following workflow and checkpoints ensure the trustworthiness of the generated data.

Sources

The Versatile Scaffold: Application Notes and Protocols for 3-Hydroxypyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypyridine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its inherent properties, including its structural similarity to vitamin B6 and its capacity for metal chelation, have made it a focal point in the quest for novel drugs.[1] This guide provides an in-depth exploration of the applications of 3-hydroxypyridine derivatives, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in their drug discovery endeavors.

Section 1: The Power of Chelation - 3-Hydroxypyridin-4-ones as Iron Scavengers

One of the most prominent applications of 3-hydroxypyridine derivatives lies in their potent iron-chelating abilities, particularly the 3-hydroxypyridin-4-one subclass.[2][3] Iron overload, a consequence of genetic disorders or repeated blood transfusions, can lead to severe organ damage through iron-mediated oxidative stress. Orally active iron chelators are crucial for managing this condition.[4]

Mechanism of Action: 3-Hydroxypyridin-4-ones are bidentate ligands that form stable complexes with ferric iron (Fe³⁺), typically in a 3:1 ligand-to-iron ratio. This sequestration prevents iron from participating in harmful Fenton reactions, which generate highly reactive hydroxyl radicals. The resulting iron complex is then excreted from the body.[5][6] Deferiprone, a notable example, is a clinically approved oral iron chelator.[7][8]

Iron_Chelation Excess Iron (Fe³⁺) Excess Iron (Fe³⁺) Stable Iron Complex Stable Iron Complex Excess Iron (Fe³⁺)->Stable Iron Complex Chelated by Fenton Reaction Fenton Reaction Excess Iron (Fe³⁺)->Fenton Reaction Participates in 3-Hydroxypyridin-4-one Derivative 3-Hydroxypyridin-4-one Derivative 3-Hydroxypyridin-4-one Derivative->Stable Iron Complex Stable Iron Complex->Fenton Reaction Inhibits Excretion Excretion Stable Iron Complex->Excretion Leads to Oxidative Stress Oxidative Stress Fenton Reaction->Oxidative Stress Generates Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Iron Chelation Mechanism of 3-Hydroxypyridin-4-ones.

Section 2: Neuroprotection - A Shield Against Ischemic Brain Injury

Several 3-hydroxypyridine derivatives have demonstrated significant promise as neuroprotective agents, particularly in the context of ischemic stroke.[9][10] These compounds exhibit a multi-faceted mechanism of action that goes beyond simple antioxidant effects, modulating key signaling pathways involved in neuronal cell death.[9]

Mechanism of Action: In experimental models of cerebral ischemia, these derivatives have been shown to reduce infarct volume and improve neurological outcomes.[9] Their neuroprotective effects are attributed to their ability to scavenge free radicals, inhibit lipid peroxidation, and modulate apoptosis and necrosis pathways.[9][11][12][13] For instance, some derivatives can influence the expression of anti-apoptotic proteins and suppress inflammatory responses in the brain following an ischemic event.[11][13]

Neuroprotection_Pathway cluster_Ischemia Ischemic Cascade cluster_Intervention Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Inflammation Inflammation Ischemia/Reperfusion->Inflammation Apoptosis/Necrosis Apoptosis/Necrosis Oxidative Stress->Apoptosis/Necrosis Inflammation->Apoptosis/Necrosis Neuronal Death Neuronal Death Apoptosis/Necrosis->Neuronal Death Neuroprotection Neuroprotection 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative 3-Hydroxypyridine Derivative->Oxidative Stress Inhibits 3-Hydroxypyridine Derivative->Inflammation Inhibits 3-Hydroxypyridine Derivative->Apoptosis/Necrosis Inhibits

Caption: Neuroprotective Mechanism of 3-Hydroxypyridine Derivatives.

Section 3: Enzyme Inhibition - Modulating Biological Pathways

The versatility of the 3-hydroxypyridine scaffold extends to its ability to inhibit various enzymes implicated in disease pathogenesis.

Tyrosinase Inhibition

3-Hydroxypyridin-4-one derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[14] Overproduction of melanin can lead to hyperpigmentation disorders. These compounds, structurally similar to the natural tyrosinase substrate, can effectively inhibit the enzyme.[15]

Monoamine Oxidase (MAO) Inhibition

Certain 3-hydroxypyridine derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[10] This inhibitory activity suggests their potential in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[16][17]

Section 4: Antimicrobial Activity

Emerging research has highlighted the potential of 3-hydroxypyridine derivatives as antimicrobial agents.[18][19][20] Their ability to chelate essential metal ions for microbial growth is a proposed mechanism for their antibacterial and antifungal activities.

Quantitative Data Summary

Compound ClassApplicationKey ParameterValue RangeReference
3-Hydroxypyridin-4-onesIron ChelationpFe³⁺19.4 - 27.24[2][6]
3-Hydroxypyridin-4-onesTyrosinase InhibitionIC₅₀25.29 - 64.13 µM[15]
3-Hydroxypyridine DerivativesMAO-A Inhibition% Inhibition13 - 44%[10]
3-Hydroxypyridine-4-onesAntimicrobial (S. aureus)MIC32 µg/mL[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine

This protocol describes a common industrial method for the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, a key intermediate for various pharmaceuticals.[2][5][21][22]

Materials:

  • 5-methyl-2-propionylfuran

  • Aqueous ammonia (5-25%)

  • Ammonium salts (e.g., disubstituted ammonium phosphate) (catalyst)

  • p-Toluenesulfonic acid (co-catalyst) (optional)

  • Hydrochloric acid (36%)

  • Activated carbon

  • Sodium dithionite

  • Sodium chloride

  • Isopropyl alcohol

  • Methylene chloride (for washing)

  • Autoclave

  • Filtration apparatus

  • Reaction vessel with stirring

Methodology:

  • Reaction: In an autoclave, combine 5-methyl-2-propionylfuran with a 5-25% aqueous solution of ammonia. Add the ammonium salt catalyst (and optional co-catalyst).

  • Heating and Pressurization: Seal the autoclave and heat the reaction mixture to 150-200 °C, allowing the pressure to rise to 25-50 kgf/cm². Maintain these conditions with stirring for 100-120 minutes.[2]

  • Cooling and Isolation of Technical Product: Cool the reaction mass to below 75 °C, and then further cool to 5-10 °C to precipitate the technical grade 2-ethyl-6-methyl-3-hydroxypyridine.[2]

  • Filtration: Filter the precipitated solid and wash it with chilled methylene chloride.[2]

  • Purification via Hydrochloride Salt Formation:

    • Suspend the technical product in water and, with stirring, add 36% hydrochloric acid until the solid completely dissolves and the pH reaches 2.5-3.0.[2][5]

    • Add activated carbon and sodium dithionite to the solution, stir for 30 minutes, and then filter.[2][5]

    • Heat the filtrate to 40-45 °C and add sodium chloride with stirring until fully dissolved. Filter to remove any impurities.[5]

    • Cool the solution to 30 °C and seed with crystals of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride. Continue cooling to 5-10 °C with stirring to induce crystallization.[2][5]

  • Isolation of Purified Product: Filter the precipitated hydrochloride salt, wash with a 25% sodium chloride solution, followed by a wash with chilled isopropyl alcohol.[2] Dry the purified product.

Synthesis_Workflow Start Start Reaction Autoclave Reaction: 5-methyl-2-propionylfuran + NH₃(aq) Catalyst, 150-200°C, 25-50 kgf/cm² Start->Reaction Cooling_Isolation Cooling (5-10°C) & Isolation of Technical Product Reaction->Cooling_Isolation Purification Purification via HCl Salt: 1. Dissolve in HCl(aq) 2. Decolorize 3. Salt out with NaCl Cooling_Isolation->Purification Crystallization Crystallization of Hydrochloride Salt Purification->Crystallization Final_Product Filtration, Washing, & Drying of Purified Product Crystallization->Final_Product

Caption: Workflow for the Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to evaluate the tyrosinase inhibitory activity of 3-hydroxypyridine derivatives.[4][23][24]

Materials:

  • Mushroom tyrosinase

  • L-tyrosine (substrate)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (3-hydroxypyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-tyrosine in sodium phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or positive control/solvent blank) to each well.

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25 °C for 10 minutes.[23]

    • Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.[23]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490-510 nm every minute for a defined period (e.g., 60 minutes).[4][23]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of tyrosinase inhibition using the following formula:[23] % Inhibition = [(Slope of control - Slope of sample) / Slope of control] x 100

    • Determine the IC₅₀ value for each active compound.

References

  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (n.d.).
  • The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2025).
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. (2021). MDPI. Retrieved from [Link]

  • Spectrophotometric and chelatometric determination of iron(III) with 3-hydroxypyridine-2-thiol. (1974). Royal Society of Chemistry. Retrieved from [Link]

  • Method of producing 2-ethyl-6-methyl-3-hydroxypyridine. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for preparing derivatives of 3-hydroxypyridine. (n.d.). Google Patents.
  • Deferiprone | Mechanism of Action, Uses & Side effects. (n.d.). Macsen Labs. Retrieved from [Link]

  • Tyrosinase Inhibition Assay. (2023). Active Concepts. Retrieved from [Link]

  • Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. (2018). ResearchGate. Retrieved from [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. (n.d.). Google Patents.
  • Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. (2023). ResearchGate. Retrieved from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). JoVE. Retrieved from [Link]

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. (2022). MDPI. Retrieved from [Link]

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. (2022). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. (n.d.). PubMed. Retrieved from [Link]

  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. Retrieved from [Link]

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. (2022). PubMed. Retrieved from [Link]

  • Tyrosinase inhibitory assay protocol. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. (1998). ACS Publications. Retrieved from [Link]

  • QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools. (2008). PubMed. Retrieved from [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. Retrieved from [Link]

  • Synthesis and antioxidant evaluation of some novel ortho- hydroxypyridine-4-one iron chelators. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. (n.d.). PubMed. Retrieved from [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved from [Link]

Sources

The Versatile Scaffolding of 2-(4-Carboxyphenyl)-3-hydroxypyridine: A Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules and therapeutic agents. Among the vast array of substituted pyridines, 2-(4-carboxyphenyl)-3-hydroxypyridine stands out as a particularly versatile building block. Its unique trifunctional nature, featuring a pyridine ring, a carboxylic acid, and a hydroxyl group, offers orthogonal chemical handles for a diverse range of transformations. This allows for the strategic construction of complex molecular architectures, from advanced materials to biologically active compounds. The inherent properties of the 3-hydroxypyridine moiety also make it an excellent chelating agent for metal ions, opening avenues in materials science and catalysis.

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its fundamental properties, provide a robust protocol for its synthesis, and showcase its application in the creation of more complex derivatives and coordination polymers. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [1]
Appearance Off-white to pale yellow solidGeneral knowledge
Melting Point >300 °C (decomposes)Inferred from related structures
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water and nonpolar organic solventsGeneral knowledge
pKa (Carboxylic Acid) ~4-5Estimated
pKa (Hydroxyl Group) ~9-10Estimated

Synthesis of this compound: A Palladium-Catalyzed Approach

The construction of the 2-aryl-3-hydroxypyridine scaffold is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a reliable and high-yielding route from commercially available starting materials.[2] The core principle of this reaction is the formation of a carbon-carbon bond between an organoborane and an organic halide.[3]

Figure 1: Workflow for the Suzuki-Miyaura synthesis.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-chloro-3-hydroxypyridine and 4-carboxyphenylboronic acid.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-3-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often obtained as a solid. It can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove soluble impurities.

    • If further purification is required, recrystallization or column chromatography on silica gel can be employed. The crude solid should be acidified with 1 M HCl to protonate the carboxylate, making it less polar for chromatographic separation.

Applications in Organic Synthesis

The presence of three distinct functional groups in this compound allows for its use in a variety of synthetic transformations. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or acylated, and the pyridine nitrogen can act as a nucleophile or a ligand.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted to an ester, which can be useful for modulating solubility, as a protecting group, or to introduce a new functional handle. Fischer esterification is a classical and cost-effective method for this transformation.[4]

Figure 2: General workflow for Fischer esterification.
Protocol 2: Fischer Esterification

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir. The reaction is typically complete within 4-8 hours. Monitor by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase to yield the crude ester, which can be purified by recrystallization or column chromatography.

Amide Bond Formation

The synthesis of amides from the carboxylic acid moiety is a key transformation for the development of new drug candidates, as the amide bond is a fundamental linkage in many biologically active molecules.[5] Peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) provide a mild and efficient method for amide bond formation.[6]

Protocol 3: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Amine and Base Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. The crude amide can be purified by column chromatography or recrystallization.

Application in Materials Science: Synthesis of Coordination Polymers

The bifunctional nature of this compound, with its pyridyl nitrogen and carboxylate group, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[5][7] These materials have applications in gas storage, catalysis, and sensing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-based solutions to help you achieve a successful outcome in your experiments.

Synthetic Overview

The most common and robust laboratory synthesis of this compound (C₁₂H₉NO₃, Mol. Wt: 215.2 g/mol ) involves a two-step sequence.[1] First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is performed between a protected 2-halopyridine, such as 2-Bromo-3-hydroxypyridine, and an ester of 4-carboxyphenylboronic acid. This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product. This approach is favored for its high functional group tolerance and generally good yields.[2][3]

Below is a general workflow diagram illustrating this synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis Start_A 2-Bromo-3-hydroxypyridine Intermediate Methyl 4-(3-hydroxypyridin-2-yl)benzoate Start_A->Intermediate Pd Catalyst, Base Solvent, Heat Start_B Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Start_B->Intermediate Intermediate_2 Methyl 4-(3-hydroxypyridin-2-yl)benzoate Final_Product 2-(4-Carboxyphenyl)-3- hydroxypyridine Intermediate_2->Final_Product Base (e.g., NaOH) or Acid (e.g., HCl) H₂O, Heat

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a Suzuki-Miyaura cross-coupling the preferred method for this synthesis?

A: The Suzuki-Miyaura coupling is a highly versatile and powerful tool for forming carbon-carbon bonds, particularly for creating biaryl compounds.[2][3][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups (like the hydroxyl and carboxylic acid moieties in our target), and the commercial availability and stability of the boronic acid/ester reagents.[2][5]

Q2: Can I use 4-carboxyphenylboronic acid directly in the coupling step instead of its ester?

A: While technically possible, using 4-carboxyphenylboronic acid directly can be problematic. The free carboxylic acid can interfere with the basic conditions required for the reaction, leading to lower yields and purification difficulties. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) circumvents these issues, ensuring a cleaner and more efficient coupling reaction. The ester can then be easily hydrolyzed in a subsequent step.[6][7]

Q3: What is the "2-pyridyl problem" and how does it affect this synthesis?

A: The "2-pyridyl problem" refers to the challenges often encountered in cross-coupling reactions with 2-halopyridines.[8] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity and slowing down the reaction.[8] To overcome this, it is crucial to select the right ligand—often a bulky, electron-rich phosphine ligand—which can help stabilize the catalyst and promote the desired reaction pathway.[8]

Troubleshooting Guide

This section is organized by common experimental issues. Each issue includes potential causes and recommended solutions to get your synthesis back on track.

Issue 1: Low or No Yield of the Coupled Ester Intermediate

Your reaction monitoring (TLC, LC-MS) shows little to no formation of the desired intermediate, Methyl 4-(3-hydroxypyridin-2-yl)benzoate.

Potential CauseRecommended Solutions & Explanations
Inactive Catalyst Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[8] Use freshly opened or properly stored palladium sources and ligands.
Inappropriate Base/Ligand The choice of base and ligand is critical. The base activates the boronic ester for transmetalation.[3] For pyridyl couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective.[8][9] Pair this with a suitable ligand such as PPh₃ or a more electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) to overcome catalyst inhibition by the pyridine nitrogen.[8][9]
Poor Reagent Quality Boronic acids and esters can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boron group with hydrogen).[4] Use high-purity, anhydrous reagents. 4-Carboxyphenylboronic acid should be a stable, off-white powder.[5][10] 2-Bromo-3-hydroxypyridine is a versatile but reactive intermediate that should be pure.[11]
Side Reactions Common side reactions in Suzuki couplings include homocoupling of the boronic ester and dehalogenation of the aryl halide.[2][4] These are often favored by incorrect stoichiometry or catalyst choice. Ensure a slight excess (1.2-1.5 equivalents) of the boronic ester is used.[8]

digraph "Troubleshooting_Coupling" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Low/No Coupling Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check1" [label="Inert Atmosphere?", shape=diamond, fillcolor="#FBBC05"]; "Check2" [label="Reagent Quality?", shape=diamond, fillcolor="#FBBC05"]; "Check3" [label="Base/Ligand Choice?", shape=diamond, fillcolor="#FBBC05"];

"Sol1" [label="Degas Solvents Thoroughly\nUse N₂ or Ar Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol2" [label="Use Fresh/Pure Reagents\nCheck Boronic Ester by NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sol3" [label="Screen Ligands (e.g., PPh₃, SPhos)\nUse K₂CO₃ or K₃PO₄", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check1"; "Check1" -> "Sol1" [label="No"]; "Check1" -> "Check2" [label="Yes"]; "Check2" -> "Sol2" [label="No"]; "Check2" -> "Check3" [label="Yes"]; "Check3" -> "Sol3" [label="Unsure"]; }

Caption: Decision tree for troubleshooting the Suzuki coupling step.

Issue 2: Incomplete or Failed Ester Hydrolysis

The coupling reaction was successful, but the subsequent hydrolysis to the final carboxylic acid product is stalling or failing.

Potential CauseRecommended Solutions & Explanations
Insufficient Base/Acid Saponification (base-mediated hydrolysis) is an equilibrium process.[6] Use a stoichiometric excess of a strong base like NaOH or LiOH (2-4 equivalents) to drive the reaction to completion. For acid hydrolysis, use a strong acid like HCl in excess.
Low Reaction Temperature Hydrolysis of sterically hindered or electron-deficient esters can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent (e.g., water, methanol/water, or dioxane/water) is often necessary to achieve a reasonable reaction rate.
Poor Solubility The ester intermediate may have poor solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the hydrolysis reaction.
Issue 3: Difficulty in Purifying the Final Product

The final product, this compound, has been formed but is difficult to isolate and purify.

Potential CauseRecommended Solutions & Explanations
Zwitterionic Nature The final product contains both a basic pyridine nitrogen and an acidic carboxylic acid. At its isoelectric point (a specific pH), it exists as a zwitterion, which can lead to high polarity and poor solubility in many common organic solvents, but high solubility in water.[12][13]
Workup Procedure Acidification is Key: After basic hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous layer. To isolate it, you must carefully acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the pH is acidic (typically pH 3-4). This protonates the carboxylate, causing the neutral or zwitterionic product to precipitate out of the solution.[7][14]
Purification Method Recrystallization: If the precipitated solid is not pure enough, recrystallization is a good option. Try solvents like water, ethanol/water mixtures, or DMF/water. Chromatography: Due to its polarity, normal-phase silica gel chromatography can be challenging. If required, consider reverse-phase chromatography or ion-exchange chromatography.[15][16]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization.[8][9]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-hydroxypyridine (1.0 equiv.), Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and Water.

  • Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-Bromo-3-hydroxypyridine starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Saponification (Ester Hydrolysis)
  • Setup: Dissolve the crude ester intermediate from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (NaOH, 3.0 equiv.) and stir the mixture.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Slowly add 2M HCl with stirring until the pH of the solution is ~3-4. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

Characterization Data

Expected ¹H NMR Data

The following table summarizes expected proton NMR chemical shifts for the key structures in the synthesis. Actual shifts may vary depending on the solvent and concentration.

CompoundProton H-4 (Py)Proton H-5 (Py)Proton H-6 (Py)Phenyl ProtonsOther Protons
3-Hydroxypyridine ~7.3 ppm (m)~7.3 ppm (m)~8.1-8.3 ppm (m)N/AOH (broad, ~9.9 ppm in DMSO)[17]
Final Product ~7.4-7.6 ppm~7.3-7.5 ppm~8.2-8.4 ppm~7.8-8.2 ppm (d, 2H), ~8.1-8.3 ppm (d, 2H)OH, COOH (broad signals)

Note: Pyridine proton assignments can be complex. 2D NMR techniques (COSY, HMBC) are recommended for unambiguous assignment.[18]

References
  • Fisher Scientific. (2011, December 15).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Tejedor, D., et al. (n.d.). The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit r/Chempros. (2022, May 11). Any tips for purification of two zwitterionic compounds?[Link]

  • Zhang, W., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. PubMed. [Link]

  • ResearchGate. (2009, August). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • National Institutes of Health. (n.d.). 4-Carboxyphenylboronic Acid. PubChem. [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • ResearchGate. (2025, August 6). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [https://www.youtube.com/watch?v=f-J Chiu-Lg]([Link] Chiu-Lg)

  • Chemistry LibreTexts. (2023, January 14). 21.7: Chemistry of Esters. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • Sci-Hub. (n.d.). 13 C and 1 H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. [Link]

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?[Link]

  • Google Patents. (n.d.).
  • MDPI. (2023, February 28). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

Sources

Technical Support Center: Optimizing Fluorescence of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(4-Carboxyphenyl)-3-hydroxypyridine in their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your fluorescence signal.

I. Understanding the Fluorophore: A Quick Reference

This compound is a fluorescent molecule whose emission characteristics are highly sensitive to its environment. Its structure, containing both a hydroxypyridine and a carboxyphenyl group, suggests that its fluorescence will be strongly influenced by factors such as pH, solvent polarity, and the presence of metal ions. While specific photophysical data for this exact molecule is not extensively published, its structural motifs provide a strong basis for predicting its behavior and troubleshooting experimental issues.

Structural Feature Predicted Impact on Fluorescence
3-HydroxypyridinepH-dependent fluorescence due to protonation/deprotonation of the hydroxyl and pyridine nitrogen groups. Potential for excited-state intramolecular proton transfer (ESIPT).
4-CarboxyphenylAdditional pH-sensitive group (carboxylic acid). Can influence aggregation and solubility.
Aromatic Systemπ-conjugated system responsible for fluorescence.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my fluorescence signal weak or absent?

A weak or non-existent signal is one of the most common issues in fluorescence experiments. The underlying cause can range from sample preparation to instrument settings.

Possible Causes and Solutions:

  • Incorrect pH: The fluorescence of hydroxypyridine derivatives is often highly pH-dependent.[1][2][3] The protonation state of the hydroxyl, pyridine nitrogen, and carboxyl groups will significantly alter the electronic structure and thus the fluorescence quantum yield.

    • Solution: Perform a pH titration curve for your sample. Prepare a series of buffers with a range of pH values (e.g., from 4 to 10) and measure the fluorescence intensity at each pH to determine the optimal range for your experiment.

  • Suboptimal Excitation/Emission Wavelengths: While the exact maxima for this molecule may not be readily available, using incorrect wavelength settings will lead to a weak signal.

    • Solution: If you have access to a spectrofluorometer, run an excitation and emission scan to determine the optimal wavelengths for your experimental conditions (solvent, pH, etc.). If not, start with typical wavelengths for similar aromatic compounds (e.g., excitation in the UV range, ~300-360 nm, and emission in the blue-green range, ~400-500 nm) and optimize from there.

  • Low Concentration: The concentration of the fluorophore may be too low to produce a detectable signal.

    • Solution: Prepare a fresh, more concentrated stock solution and dilute as needed. Be cautious of over-concentration, which can lead to quenching (see Question 2).

  • Photobleaching: Prolonged exposure to high-intensity light can irreversibly destroy the fluorophore.[4][5]

    • Solution: Minimize light exposure by using neutral density filters, reducing illumination intensity, and decreasing exposure times.[4][6] Consider using antifade reagents in your mounting media for microscopy applications.[5][6]

  • Solvent Mismatch: The fluorescence quantum yield can be highly dependent on the solvent polarity.[7][8][9]

    • Solution: Test a range of solvents with varying polarities (e.g., water, ethanol, DMSO, acetonitrile) to find the optimal medium for your application. Note that changes in solvent will likely also shift the excitation and emission maxima.

Question 2: My fluorescence signal decreases as I increase the concentration. What is happening?

This phenomenon is likely due to aggregation-caused quenching (ACQ).[10][11] At high concentrations, fluorophore molecules can form non-fluorescent aggregates.[10][11][12]

Possible Causes and Solutions:

  • High Concentration: The most direct cause of ACQ is an overly high concentration of the fluorophore.

    • Solution: Perform a concentration-dependent study to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration. Dilute your sample if you are in the quenching regime.

  • Poor Solubility: If the fluorophore is not fully dissolved, aggregates can form even at seemingly low overall concentrations.

    • Solution: Ensure your fluorophore is completely dissolved in your chosen solvent. You may need to use a co-solvent or adjust the pH to improve solubility.

Question 3: I am observing high background fluorescence. How can I reduce it?

High background can obscure your signal of interest and reduce the signal-to-noise ratio.

Possible Causes and Solutions:

  • Autofluorescence: Biological samples, in particular, can have endogenous fluorophores that contribute to background.

    • Solution: If possible, measure the fluorescence of a blank sample (without your fluorophore) to quantify the level of autofluorescence. You may be able to subtract this background signal during data analysis.

  • Impure Compound: Impurities from the synthesis of this compound could be fluorescent.[13][14]

    • Solution: Ensure the purity of your compound. If you suspect impurities, purification by methods such as HPLC or recrystallization may be necessary.

  • Contaminated Solvents or Buffers: Solvents and buffers can sometimes contain fluorescent contaminants.

    • Solution: Use high-purity, spectroscopy-grade solvents and freshly prepared buffers.

Question 4: My signal is unstable and fades quickly during measurement.

This is a classic sign of photobleaching.

Possible Causes and Solutions:

  • Excessive Light Exposure: High-intensity light sources, especially in microscopy, can rapidly destroy the fluorophore.[4][5]

    • Solution:

      • Reduce Illumination: Use the lowest light intensity that provides a sufficient signal-to-noise ratio.[5]

      • Minimize Exposure Time: Use shorter exposure times for image acquisition.[6]

      • Use Antifade Reagents: For fixed samples, incorporate an antifade reagent into the mounting medium.[5][6]

      • Oxygen Scavengers: In some cases, removing dissolved oxygen from the sample can reduce photobleaching.[15][16]

III. Frequently Asked Questions (FAQs)

Q: What is the likely optimal pH range for this fluorophore?

A: Given the presence of a hydroxyl group, a pyridine ring, and a carboxylic acid, the fluorescence will likely be highly pH-dependent. The fluorescence of similar 3-hydroxypyridine derivatives is often strongest in their anionic or dipolar ionic forms, and weakest in their neutral form.[1] Therefore, you will likely see significant changes in fluorescence around the pKa values of the hydroxyl, carboxyl, and pyridinium groups. An experimental pH titration is the best way to determine the optimal pH for your specific application.

Q: Can metal ions affect the fluorescence of this compound?

A: Yes, it is highly likely. The 3-hydroxy-4-pyridinone structure, which can be a tautomer of 3-hydroxypyridine, is a known chelator for metal ions, particularly Fe(III).[17] Coordination with paramagnetic metal ions like Fe(III), Cu(II), or Ni(II) often leads to fluorescence quenching.[18][19] Conversely, binding to some diamagnetic ions like Zn(II) or Al(III) can sometimes enhance fluorescence.[5] If your sample contains metal ions, you should investigate their potential interference.

Q: What solvent should I use?

A: The choice of solvent will depend on your application. For biological applications, aqueous buffers are necessary. For other applications, the polarity of the solvent can significantly impact fluorescence intensity and spectral position.[7][8][9] Generally, polar solvents may lead to higher fluorescence intensity for polar fluorophores, but strong hydrogen-bonding solvents like ethanol can sometimes cause quenching.[8] It is recommended to test a few solvents of varying polarity to find the best one for your needs.

Q: How should I store the compound?

A: As with most fluorescent dyes, it should be stored protected from light and moisture to prevent degradation. Storing it as a solid in a desiccator at a cool temperature is recommended. Stock solutions should be stored in the dark, and for long-term storage, consider aliquoting and freezing to avoid repeated freeze-thaw cycles.

IV. Experimental Protocols & Visual Guides

Protocol 1: Determining Optimal pH
  • Prepare a series of buffers: Create a set of buffers covering a wide pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Prepare a stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution.

  • Dilute into buffers: Add a small, constant amount of the stock solution to each buffer to reach your desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Measure fluorescence: Using a spectrofluorometer, measure the fluorescence intensity of each sample at a fixed excitation and emission wavelength.

  • Plot the data: Plot fluorescence intensity versus pH to identify the optimal pH range.

Diagram: Troubleshooting Workflow for Weak Fluorescence

weak_signal_troubleshooting cluster_instrument Instrument Checks cluster_sample Sample Integrity cluster_conditions Experimental Conditions start Weak or No Signal check_instrument Check Instrument Settings start->check_instrument Is the instrument correctly configured? check_sample Check Sample Preparation check_instrument->check_sample Yes ex_em Correct Excitation/ Emission Wavelengths? check_instrument->ex_em gain Sufficient Gain/Exposure? check_instrument->gain check_photobleaching Investigate Photobleaching check_sample->check_photobleaching Is the sample properly prepared? purity Compound Purity? check_sample->purity degradation Fresh Sample? check_sample->degradation check_concentration Evaluate Concentration check_photobleaching->check_concentration Yes photobleaching_ok Minimized Light Exposure? check_photobleaching->photobleaching_ok check_ph Optimize pH check_concentration->check_ph Yes concentration_ok Optimal Concentration? (Not too high or low) check_concentration->concentration_ok check_solvent Test Solvents check_ph->check_solvent Yes ph_ok Optimal pH? check_ph->ph_ok solvent_ok Optimal Solvent? check_solvent->solvent_ok solution Signal Optimized check_solvent->solution Yes

Caption: A logical workflow for troubleshooting weak fluorescence signals.

Diagram: Factors Influencing Fluorescence Signal

fluorescence_factors cluster_intrinsic Intrinsic & Environmental Factors cluster_extrinsic Detrimental Factors center Fluorescence Signal ph pH center->ph concentration Concentration center->concentration solvent Solvent Polarity center->solvent photobleaching Light Exposure center->photobleaching quenching Quenchers (e.g., Metal Ions) center->quenching

Caption: Key factors that can modulate or diminish the fluorescence signal.

V. References

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education.[Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.[Link]

  • General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). ResearchGate.[Link]

  • Fluorescence - Photobleaching. Molecular Expressions Microscopy Primer.[Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Enlight Bio.[Link]

  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. PubMed.[Link]

  • Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. PubMed.[Link]

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI.[Link]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. ERIC.[Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. EurekAlert!.[Link]

  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C.[Link]

  • Photobleaching in Live Cell Imaging. Biocompare.[Link]

  • Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI.[Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray.[Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central.[Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.[Link]

  • Quenching of Ofloxacin and Flumequine Fluorescence by Divalent Transition Metal Cations. Semantic Scholar.[Link]

  • Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. National Institutes of Health.[Link]

  • Strategies for Developing pH Sensitive Fluorescent Probes. ResearchGate.[Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.[Link]

  • Speciation, Luminescence, and Alkaline Fluorescence Quenching of 4-(2-Methylbutyl)aminodipicolinic acid (H2MEBADPA). PubMed Central.[Link]

  • Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. ResearchGate.[Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. MDPI.[Link]

  • [Synthesis of fluorescent derivatization reagent 2-(4-carboxyphenyl)-naphthoimidazole and its application in the determination of alcohols by high performance liquid chromatography]. PubMed.[Link]

  • Fluorescence quenching effect due to the coordination of transition metal ions in a silica xerogel doped with A3nCn-CH 2-bpy. ResearchGate.[Link]

  • Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). National Institutes of Health.[Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum.[Link]

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chimica Techno Acta.[Link]

  • Solvent dependence of the fluorescence quantum yield ( Φf ) , together. ResearchGate.[Link]

  • Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). National Institutes of Health.[Link]

  • Process for the production of 2-amino-3-hydroxypyridines. Google Patents.

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega.[Link]

  • Fluorescent hydrogel formation from carboxyphenyl-terpyridine. PubMed.[Link]

  • Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PubMed Central.[Link]

  • Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). SciSpace.[Link]

Sources

common issues with 2-(4-Carboxyphenyl)-3-hydroxypyridine stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Carboxyphenyl)-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues related to the stability of this compound.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science due to its unique structural motifs: a 3-hydroxypyridine core, which is a known zinc-binding group and is present in vitamin B6, and a 2-aryl substitution that allows for diverse functionalization. However, the inherent chemical reactivity of both the 3-hydroxypyridine and the pyridine carboxylic acid moieties can present stability challenges during experimentation and storage. This guide provides a comprehensive overview of these challenges and practical solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound can be categorized into three areas:

  • Chemical Degradation: The molecule is susceptible to degradation under certain conditions, including oxidative, photolytic, and thermal degradation. The 3-hydroxy group on the pyridine ring can be a site for oxidation, while the entire aromatic system can be sensitive to UV light.

  • pH-Dependent Instability: The stability of this compound is highly dependent on the pH of the solution. Both acidic and basic conditions can promote degradation.

  • Decarboxylation: Pyridine carboxylic acids, particularly those with the carboxyl group at the 2-position, can be prone to decarboxylation at elevated temperatures.[1][2]

Q2: How does the 3-hydroxypyridine moiety influence the compound's stability?

The 3-hydroxypyridine group is a key functional moiety that also contributes to potential instability. Unlike 2- and 4-hydroxypyridines, which can tautomerize to the more stable pyridone forms, 3-hydroxypyridine exists predominantly in the hydroxy form.[3][4] This makes the hydroxyl group more available for chemical reactions, particularly oxidation. Furthermore, 3-hydroxypyridine derivatives have been shown to act as photosensitizers, absorbing UV light and potentially leading to photodegradation.[5][6]

Q3: What is the expected impact of the 4-carboxyphenyl group on the stability of the molecule?

The 4-carboxyphenyl group at the 2-position of the pyridine ring is an electron-withdrawing group. This can influence the electron density of the pyridine ring and potentially impact its susceptibility to nucleophilic attack or oxidation. The carboxylic acid group itself can participate in acid-base equilibria, making the compound's solubility and stability pH-dependent.

Q4: What are the ideal storage conditions for solid this compound?

For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator can be used to minimize exposure to moisture. Long-term storage at -20°C is advisable to minimize the risk of thermal degradation.

Q5: What is the recommended solvent for dissolving this compound for short-term use?

The choice of solvent will depend on the specific application. For many biological assays, DMSO is a common choice for creating stock solutions. However, for long-term storage in solution, the stability in the chosen solvent should be validated. Due to the presence of the carboxylic acid, the compound's solubility is pH-dependent. In aqueous solutions, using a buffer to maintain a slightly acidic to neutral pH (around pH 5-7) is recommended to enhance stability.[7]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem 1: The solid compound has changed color over time (e.g., from white to yellow or brown).

  • Potential Cause: This is often an indication of degradation, likely due to oxidation or exposure to light. The 3-hydroxypyridine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Solution:

    • Assess Purity: Before use, check the purity of the compound using a suitable analytical method such as HPLC-UV or LC-MS.

    • Improve Storage: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C).

    • Purification: If the purity is compromised, consider repurifying the compound by recrystallization or chromatography.

Problem 2: A solution of the compound changes color or shows precipitation upon standing.

  • Potential Cause: This could be due to several factors:

    • Degradation: The compound may be degrading in the solvent, especially if the solution is exposed to light, air, or is at an unfavorable pH.

    • pH Shift: If the solvent is unbuffered, the dissolution of the acidic compound could lower the pH, leading to precipitation if the compound is less soluble at that pH.

    • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.

  • Solution:

    • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

    • Control pH: If using aqueous solutions, employ a buffer to maintain a stable pH, ideally in the slightly acidic to neutral range.

    • Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas before sealing.

    • Validate Solution Stability: Perform a time-course experiment where you analyze the purity of the solution by HPLC at different time points to determine its stability under your storage conditions.

Problem 3: Inconsistent results in biological assays.

  • Potential Cause: If the compound is degrading, the concentration of the active molecule will decrease over time, leading to variability in your experimental results. Degradation products could also interfere with the assay.

  • Solution:

    • Confirm Identity and Purity of Stock: Always use a well-characterized and pure starting material.

    • Prepare Fresh Dilutions: Prepare working dilutions from a freshly prepared stock solution for each experiment.

    • Include Controls: Run appropriate controls in your assay to monitor for any effects of the solvent or potential degradation products.

    • Stability-Indicating Assay: Use a validated stability-indicating analytical method (see experimental protocols section) to confirm the concentration and purity of your solutions before and after the experiment.

Problem 4: An unexpected peak appears in the HPLC chromatogram after sample preparation or storage.

  • Potential Cause: This is a clear indication of degradation or the presence of an impurity. The new peak could be a degradation product or an impurity from the synthesis that is now more apparent.

  • Solution:

    • Characterize the New Peak: If possible, use LC-MS to determine the mass of the new peak. This can provide clues as to its identity (e.g., a decarboxylated or oxidized product).

    • Conduct Forced Degradation Studies: Perform forced degradation studies (see experimental protocols section) to intentionally degrade the compound under various stress conditions. This can help to identify the degradation products and confirm if the new peak corresponds to one of them.

    • Optimize Sample Handling: Review your sample preparation and storage procedures to identify and eliminate the source of degradation. This may involve changing the solvent, adjusting the pH, or protecting the sample from light and heat.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. This method should be validated for your specific instrumentation and needs.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, and then analyze all samples by the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G cluster_main Potential Degradation Pathways Compound This compound Oxidized Oxidized Products (e.g., quinones, ring-opened products) Compound->Oxidized Oxidation (e.g., H2O2, air) Decarboxylated 2-Phenyl-3-hydroxypyridine Compound->Decarboxylated Thermal Stress (Heat) Photodegraded Photodegradation Products Compound->Photodegraded Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for a forced degradation study.

References

  • G.S. Ghangas, H.W. R. Williams, Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution, Canadian Journal of Chemistry, 55(17), 3048-3056 (1977). [Link]

  • R.J. Moser, E.V. Brown, Decarboxylation of 5-substituted 2-pyridinecarboxylic acids, The Journal of Organic Chemistry, 37(24), 3938-3941 (1972). [Link]

  • S. Donohoe, De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization, Molecules, 28(3), 1361 (2023). [Link]

  • G. Wondrak, M. Jacobson, E. Jacobson, Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity, Photochemical & Photobiological Sciences, 3(8), 713-722 (2004). [Link]

  • A. Alsante, L. Hataj, Forced Degradation Studies, MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-5 (2016). [Link]

  • S. Silva, et al., Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers, Journal of Petroleum Science and Engineering, 208, 109281 (2022). [Link]

  • J. He, et al., A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135, Applied and Environmental Microbiology, 84(15), e00910-18 (2018). [Link]

  • M. W. Dong, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International, 33(11), 1-13 (2020). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • R. Sims, J. O'Loughlin, Degradation of Pyridines in the Environment, CRC Critical Reviews in Environmental Control, 15(4), 309-340 (1985). [Link]

Sources

reducing background fluorescence in 2-(4-Carboxyphenyl)-3-hydroxypyridine experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Background Fluorescence for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for experiments involving 2-(4-Carboxyphenyl)-3-hydroxypyridine. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. This guide provides in-depth troubleshooting strategies and detailed protocols to help you minimize background fluorescence and maximize the performance of your assays.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding background fluorescence in experiments using this compound and related fluorescent probes.

Q1: What are the most common sources of high background fluorescence in my cell-based assay?

A1: High background fluorescence can originate from several sources:

  • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, and collagen, can fluoresce, particularly when excited with blue or UV light.

  • Assay Medium Components: Standard cell culture media often contain fluorescent components like phenol red and substances found in fetal bovine serum (FBS).[1]

  • Non-specific Probe Binding: The fluorescent probe may bind to cellular components or surfaces other than the intended target.

  • Probe Aggregation: At high concentrations, fluorescent molecules can form aggregates, which may have altered fluorescent properties and contribute to background.

  • Instrument Noise: Improper settings on your microplate reader or microscope can lead to elevated background readings.[2][3][4]

Q2: I'm observing a weak signal. What should I check first?

A2: For a weak signal, first verify your instrument settings. Ensure that the excitation and emission wavelengths on your microplate reader or microscope are correctly set for your fluorescent probe.[2][4] While specific data for this compound is not extensively published, related 3-hydroxypyridine derivatives exhibit significant Stokes shifts, meaning the emission wavelength will be considerably longer than the excitation wavelength.[5] Next, confirm that your probe concentration is optimal and that it has not degraded due to improper storage.

Q3: Can the type of microplate I use affect my results?

A3: Absolutely. For fluorescence intensity assays, it is recommended to use black-walled, clear-bottom plates.[2][3] The black walls minimize well-to-well crosstalk and reduce background fluorescence from scattered light.

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal. To minimize it, reduce the exposure time and intensity of the excitation light.[6] You can also use an anti-fade mounting medium for fixed-cell imaging.

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating sources of background fluorescence in your experiments.

Guide 1: Identifying the Source of Background Fluorescence

The first step in troubleshooting is to pinpoint the origin of the unwanted signal. This can be achieved by preparing a series of control samples.

Experimental Workflow for Diagnosing Background Fluorescence

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis Complete_Assay Complete Assay (Cells + Probe + Medium) Acquire_Images Acquire Images/Readings (Identical Settings) Complete_Assay->Acquire_Images No_Stain_Control No-Stain Control (Cells + Medium) No_Stain_Control->Acquire_Images Medium_Only_Control Medium-Only Control (Medium only) Medium_Only_Control->Acquire_Images Buffer_Only_Control Buffer-Only Control (e.g., PBS only) Buffer_Only_Control->Acquire_Images Quantify_Fluorescence Quantify Fluorescence Intensity Acquire_Images->Quantify_Fluorescence Compare_Intensities Compare Intensities Quantify_Fluorescence->Compare_Intensities

Caption: A workflow for diagnosing the source of background fluorescence.

Protocol for Preparing Diagnostic Controls:

  • Complete Assay: Prepare your experimental sample as you normally would, including cells, the this compound probe, and the cell culture medium.

  • No-Stain Control: Prepare a sample with cells and the complete medium but without the fluorescent probe.[7][8] This will allow you to measure the autofluorescence of your cells.

  • Medium-Only Control: Prepare a sample containing only the cell culture medium. This will reveal any intrinsic fluorescence from the medium components.

  • Buffer-Only Control: Prepare a sample with a non-fluorescent buffer like PBS. This will establish the baseline instrument noise.

  • Image/Read Samples: Acquire fluorescence readings from all samples using the exact same instrument settings (e.g., excitation/emission wavelengths, exposure time, gain).[9]

  • Quantify and Compare: Quantify the average fluorescence intensity for each control.[10][11] By subtracting the intensity of the controls from the complete assay, you can determine the contribution of each component to the overall background.

Control Sample Primary Source of Fluorescence Measured
Complete AssaySpecific Signal + Autofluorescence + Medium Fluorescence + Non-specific Binding + Instrument Noise
No-Stain ControlAutofluorescence + Medium Fluorescence + Instrument Noise
Medium-Only ControlMedium Fluorescence + Instrument Noise
Buffer-Only ControlInstrument Noise
Guide 2: Reducing Autofluorescence and Medium-Related Background

If your diagnostic controls indicate significant background from cellular autofluorescence or the assay medium, the following strategies can be employed.

Strategies for Minimizing Autofluorescence and Medium Background

Strategy Rationale Implementation
Use Phenol Red-Free Medium Phenol red is a common pH indicator in cell culture media that is fluorescent and can interfere with assays.[1][12][13][14]Switch to a commercially available phenol red-free formulation of your standard medium for the duration of the experiment.[15][16]
Use Serum-Free or Reduced-Serum Medium Fetal Bovine Serum (FBS) contains various fluorescent molecules that contribute to background.[1]If your cells can tolerate it, switch to a serum-free medium.[17][18] Alternatively, reduce the serum concentration during the assay.
Image in a Clear Buffer For short-term imaging, replacing the medium with a clear, non-fluorescent buffer can significantly reduce background.After staining, gently wash the cells and replace the medium with Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) for imaging.
Select Red-Shifted Fluorophores Autofluorescence is often more pronounced at shorter excitation wavelengths (blue-green region). Using probes that excite and emit at longer wavelengths (red or far-red) can help.While the specific properties of this compound may be fixed, consider alternative probes with red-shifted spectra if possible for your application.
Guide 3: Minimizing Non-Specific Binding of the Probe

Non-specific binding of this compound can lead to a high, diffuse background signal. The following steps will help you optimize probe concentration and blocking to reduce this issue.

Workflow for Optimizing Probe Concentration and Blocking

cluster_0 Probe Titration cluster_1 Blocking Optimization Prepare_Dilutions Prepare Serial Dilutions of Probe Stain_Samples Stain Samples with Each Dilution Prepare_Dilutions->Stain_Samples Image_And_Analyze Image and Analyze Signal-to-Noise Stain_Samples->Image_And_Analyze Select_Blocker Select Blocking Agent (e.g., BSA, Serum) Apply_Blocker Apply Blocking Solution Before Staining Select_Blocker->Apply_Blocker Wash_Thoroughly Wash Thoroughly After Staining Apply_Blocker->Wash_Thoroughly

Caption: A workflow for reducing non-specific probe binding.

Protocol for Probe Concentration Titration:

  • Prepare a Dilution Series: Create a series of dilutions of your this compound probe in your assay buffer. A good starting point is to test concentrations ranging from 0.1x to 10x of the recommended concentration.

  • Stain Samples: Treat your cells with each concentration of the probe under identical conditions (incubation time, temperature).

  • Wash and Image: After incubation, wash the cells thoroughly to remove unbound probe. Image all samples using consistent settings.

  • Determine Optimal Concentration: Analyze the images to identify the concentration that provides the highest signal from your target with the lowest background. This is your optimal signal-to-noise ratio.[6][19][20]

Protocol for Blocking Non-Specific Binding:

  • Choose a Blocking Agent: A common and effective blocking agent is Bovine Serum Albumin (BSA).[21] A 1-5% solution of BSA in PBS is a good starting point. In some cases, normal serum from the species of the secondary antibody (if applicable) can be used.[22][23]

  • Incubate with Blocking Buffer: Before adding the fluorescent probe, incubate your fixed and permeabilized cells with the blocking buffer for at least 30-60 minutes at room temperature.[24][25]

  • Proceed with Staining: After the blocking step, you can proceed with incubating your cells with the this compound probe. The probe should be diluted in the blocking buffer.

  • Thorough Washing: After staining, it is crucial to perform several washes with PBS or a similar buffer to remove any unbound or loosely bound probe.

Instrument Settings and Data Analysis

Proper instrument setup and data analysis are critical for obtaining high-quality data.

Optimizing Microplate Reader and Microscope Settings

Parameter Recommendation Rationale
Excitation/Emission Wavelengths Use the specific excitation and emission maxima for this compound. If unknown, perform a spectral scan.Mismatched filter sets are a common cause of low signal.
Gain/Exposure Time Adjust the gain or exposure time to ensure your signal is within the linear range of the detector and not saturated.[4]A high gain can amplify noise, while a low gain may result in a weak signal.[3]
Number of Flashes For microplate readers, increasing the number of flashes per well can improve signal stability and reduce variability.[3]Averaging multiple readings helps to minimize the impact of random fluctuations.
Background Subtraction In image analysis software, define a region of interest (ROI) in an area without cells to measure the background and subtract this value from your signal.[9][10][26]This corrects for background fluorescence and provides a more accurate measurement of your specific signal.

By systematically applying these troubleshooting guides and protocols, you can effectively reduce background fluorescence and enhance the quality of your data in experiments utilizing this compound.

References

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • BioNordika. Phenol red-free cell culture media. [Link]

  • ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]

  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. [Link]

  • Cell Culture Dish. (2015, June 15). Improving Live Cell Fluorescence Imaging. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Sandiego. ImmunoFluorescence Protocol. [Link]

  • PubMed. (2015, September 1). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. [Link]

  • ibidi. Background Fluorescence - FAQ. [Link]

  • Optimizing Fluorescent Imaging Protocols for Reproducible Results. [Link]

  • Patsnap Synapse. (2025, May 27). How to quantify fluorescence intensity in cell images?[Link]

  • Creative Bioarray. Serum-Free Media. [Link]

  • NCBI. Troubleshooting guide. [Link]

  • Bio-Rad Antibodies. Tips for Step 8 - Block Non-specific Binding Sites. [Link]

  • Considerations for the Control of Background Fluorescence in Clinical Flow Cytometry. [Link]

  • ResearchGate. Absorption, excitation, and emission spectra for compounds 2 and 3...[Link]

  • ResearchGate. Optimization of probe concentration. (a) Real-time fluorescence...[Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • Protocols.io. (2019, October 9). Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture. [Link]

  • NIH. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

  • ResearchGate. Photophysical and thermal properties of compounds 2–4. [Link]

  • YouTube. (2023, July 11). 5 Controls for Immunofluorescence: A Beginner's Guide. [Link]

  • ResearchGate. (2015, January 20). Can I use unstained cells as negative controls for FACS analysis?[Link]

  • ResearchGate. Summary of photophysical data. [Link]

  • Bio-Rad Antibodies. Unstained Controls - Flow Cytometry Guide. [Link]

  • Electronic absorption and fluorescence spectral characteristics and prototropic reactions of some hydroxy. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. [Link]

  • MDPI. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. [Link]

  • PMC. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

  • ResearchGate. (2025, August 5). New Synthesis of 3-Fluoropyridine Derivatives.[Link]

Sources

Technical Support Center: Purification of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Carboxyphenyl)-3-hydroxypyridine (CPHP). This document provides in-depth, field-proven guidance for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot and optimize your purification strategy, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

A1: The primary challenge lies in the molecule's amphoteric nature. It possesses three key functional groups with distinct acid-base properties:

  • A carboxylic acid (-COOH) group, which is strongly acidic.

  • A phenolic hydroxyl (-OH) group, which is weakly acidic.

  • A pyridine nitrogen , which is weakly basic.

This combination means the compound's solubility and charge state are highly dependent on pH. Impurities with similar acidic or basic properties, or starting materials from the synthesis, can be difficult to separate using simple methods. A successful purification strategy must exploit the subtle differences in pKa between these functional groups and potential contaminants.

Q2: What are the primary methods for purifying CPHP?

A2: The most effective and commonly employed methods are:

  • Acid-Base Extraction: This technique leverages the different pKa values of the functional groups to selectively move the target compound between an aqueous and an organic phase, leaving impurities behind.[1][2] It is an exceptionally powerful first-pass purification technique for crude reaction mixtures.[3][4]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product to achieve high purity.[5] Success is critically dependent on selecting an appropriate solvent or solvent system.[6]

  • Chromatography (HPLC/Flash): While effective, chromatography of pyridine derivatives can be complicated by issues like peak tailing on silica-based columns.[7] This method is typically reserved for when extraction and recrystallization fail to provide the desired purity or for analytical purposes.

Q3: What are the most common impurities I should expect?

A3: Impurities will largely depend on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: For example, if synthesized via a Suzuki coupling, you might have residual boronic acids or halo-pyridines.

  • Side-Reaction Products: Decarboxylated versions of the product or isomers formed during synthesis.

  • Catalyst Residues: If a metal catalyst (e.g., Palladium) was used, trace amounts may remain.

  • Solvents: Residual solvents from the reaction or workup.

A thorough understanding of your synthetic pathway is the first step in designing an effective purification protocol.

Troubleshooting and Method Selection Guide

The first step in any purification is to analyze the crude product (e.g., by TLC, LC-MS, or ¹H NMR) to understand the nature of the impurities. This guide will help you select the most logical starting point for purification.

Purification_Workflow cluster_start Initial Assessment cluster_methods Primary Purification Strategy cluster_analysis Purity Check & Final Steps start Analyze Crude Product (TLC, LC-MS, NMR) extraction Acid-Base Extraction start->extraction  Crude mixture with  diverse impurities  (basic, neutral) recrystallization Recrystallization start->recrystallization  Relatively clean solid  (<5% impurities) purity_check Assess Purity (>98%?) extraction->purity_check recrystallization->purity_check chromatography Chromatography chromatography->purity_check final_product Final Product (Dry & Characterize) purity_check->final_product Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->recrystallization  Minor impurities remain further_purification->chromatography  Closely related impurities  or isomers present

Caption: A decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Selective Acid-Base Extraction

This protocol is designed to separate CPHP from neutral, basic, and very weakly acidic impurities. It exploits the fact that the carboxylic acid is significantly more acidic than the phenol.

Causality: We use sodium bicarbonate (NaHCO₃), a weak base, to selectively deprotonate the carboxylic acid (pKa ~3-4) without deprotonating the less acidic phenol (pKa ~9-10). This converts our desired product into a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving neutral or basic impurities in the organic layer.[2][3][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude CPHP (~5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL). The solvent must be immiscible with water.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that forms. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product as the sodium carboxylate salt. Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (50 mL) to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" by adding fresh EtOAc (30 mL) to the combined aqueous layers, shake, and discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise while stirring. The CPHP will precipitate out as a solid as it is neutralized. Continue adding acid until the pH is ~2.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight. Assess purity by LC-MS and NMR.

Protocol 2: Purification by Recrystallization

This method is ideal as a final polishing step after acid-base extraction or if the crude material is already relatively pure (>90%).

Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent.[5] An ideal solvent will dissolve the compound completely at a high temperature but very poorly at a low temperature. Upon slow cooling, the compound's solubility decreases, and it crystallizes out of the solution, leaving the impurities (which are present in a much lower concentration) dissolved in the solvent.[5]

Solvent Selection Table:

Solvent SystemBoiling Point (°C)Suitability for CPHPComments
Ethanol/Water78-100Excellent Highly soluble in hot ethanol; adding hot water as an anti-solvent will induce crystallization upon cooling.
Methanol65Good CPHP is likely soluble in hot methanol. Cooling may yield crystals, or water can be used as an anti-solvent.[8]
Acetic Acid/Water100-118Good A good option for polar aromatic acids, but residual acetic acid can be difficult to remove.[9]
Acetone/Hexane56-69Fair Dissolve in minimal hot acetone, then add hexane as an anti-solvent until turbidity appears.

Step-by-Step Methodology (Using Ethanol/Water):

  • Dissolution: Place the semi-pure CPHP (~2.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold ethanol/water mother liquor to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and check purity by analytical methods. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Troubleshooting Chromatographic Purification

Issue: You are attempting reverse-phase HPLC (e.g., on a C18 column) and observe significant peak tailing for your compound.

Causality: Peak tailing for basic compounds like pyridines is often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7] This creates a secondary, stronger retention mechanism that causes the peak to "drag" or tail.

Troubleshooting & Optimization:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to 2.5-3.5 by adding an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%).

    • Reasoning: At low pH, two things happen: 1) The pyridine nitrogen is protonated (Py-H⁺), which can lead to more consistent interactions with the stationary phase. 2) More importantly, the residual silanol groups are protonated and thus less likely to interact ionically with the basic analyte, significantly reducing tailing.[7]

  • Use of a Competing Base:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA, 0.1%), to the mobile phase.

    • Reasoning: The TEA will preferentially interact with the active silanol sites on the silica, effectively "masking" them from your CPHP analyte.[7] This allows the CPHP to elute based primarily on its hydrophobic interactions with the C18 phase, resulting in a more symmetrical peak. Note: This is typically done at a more neutral or slightly basic pH and requires a pH-stable column.

  • Change the Stationary Phase:

    • Action: If tailing persists, switch to a different column.

    • Reasoning: Modern columns often feature "end-capping" to reduce the number of free silanols. Alternatively, using a phenyl or polar-embedded phase can offer different selectivity and reduce the problematic secondary interactions.[7] Polymer-based columns, which lack silanol groups entirely, are another excellent option for purifying basic compounds.

References

  • Collis, G. E. et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 0-0.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Wikipedia. (n.d.). Acid–base extraction.
  • LookChem. (n.d.).
  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CN105175320A - Preparation method of 3-hydroxypyridine.

Sources

Technical Support Center: Mitigating Photobleaching of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(4-Carboxyphenyl)-3-hydroxypyridine and related fluorophores. This guide is designed to provide in-depth, actionable solutions to a common and critical challenge in fluorescence-based applications: photobleaching. As scientists and drug development professionals, preserving signal integrity is paramount for acquiring reliable, reproducible, and quantifiable data. This resource moves beyond simple lists of reagents to explain the underlying photochemical mechanisms of degradation and provide a logical framework for troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching, and why is my this compound sample losing its fluorescence?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce. The process is initiated when a fluorescent molecule absorbs light and is elevated to an excited singlet state (S₁). While most molecules will relax back to the ground state (S₀) by emitting a photon (fluorescence), a small fraction can undergo a process called intersystem crossing to a long-lived, highly reactive excited triplet state (T₁).[1][2]

From this triplet state, two primary degradation pathways can occur:

  • Reaction with Molecular Oxygen: The excited fluorophore in its triplet state can transfer energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][3] This singlet oxygen is a powerful oxidizing agent that can attack and destroy the fluorophore's chemical structure. Given the electron-rich nature of the 3-hydroxypyridine ring, it is a likely target for oxidative damage.

  • Intrinsic Photoreactivity: The fluorophore in its triplet state can directly react with other molecules in its vicinity or undergo internal rearrangements, leading to non-fluorescent products. The presence of the carboxyphenyl group could also introduce a pathway for photo-induced decarboxylation, which generates highly reactive radical species that can further contribute to degradation.[4][5]

The result of these processes is a cumulative loss of fluorescent signal over the duration of light exposure.

Q2: I'm observing rapid signal loss. Is it photobleaching or something else?

A: While rapid signal loss is a hallmark of photobleaching, it's essential to rule out other possibilities. Consider the following:

  • Phototoxicity: In live-cell imaging, high-intensity illumination can induce cellular stress and damage, leading to changes in morphology, cell death, or altered localization of your target.[6] This can manifest as signal loss if the cell detaches or the target protein is degraded.

  • Focus Drift: Mechanical or thermal instability in the microscope stage or sample holder can cause the focal plane to shift, resulting in an apparent loss of signal. Re-focusing on the area of interest can quickly confirm or rule this out.

  • Sample Movement: In live-cell or dynamic systems, the target may simply be moving out of the field of view or the focal plane.

If the signal loss only occurs during illumination and the sample remains in focus and appears healthy (in the case of live cells), photobleaching is the most probable cause.

Q3: Are all antifade reagents the same? How do I choose the right one?

A: No, antifade reagents are not all the same. They operate through different mechanisms to protect fluorophores. The two primary classes are:

  • Reactive Oxygen Species (ROS) Scavengers: These are the most common type of antifade agents. They work by quenching the reactive oxygen species, particularly singlet oxygen, that are responsible for oxidative damage. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and n-propyl gallate (NPG) .[1][7] They effectively "mop up" the damaging molecules before they can react with the fluorophore.

  • Triplet State Quenchers (TSQs): These agents work further upstream in the photobleaching pathway. They directly interact with the fluorophore in its excited triplet state, returning it to the ground state before it has a chance to interact with oxygen.[8][9] Trolox , a vitamin E analog, is a well-known TSQ that can significantly enhance photostability.[10]

The choice depends on your experimental system (live vs. fixed cells) and the specific fluorophore. For general use with fixed samples, commercial mounting media containing a cocktail of these agents are often the most effective and convenient solution.

Troubleshooting Guide: Common Photobleaching Scenarios

Issue 1: My signal is very bright initially but fades within seconds of illumination.
Potential Cause Explanation Recommended Solution
Excessive Excitation Intensity The rate of photobleaching is directly proportional to the intensity of the excitation light.[11] Using a laser or lamp at 100% power will rapidly generate triplet-state molecules and ROS, quickly destroying the fluorophore.Reduce Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters or adjust the power settings on your laser or LED light source.[12][13]
Long Exposure Times Continuous illumination, even at lower intensities, increases the total number of photons hitting the sample, leading to cumulative damage.Minimize Exposure: Reduce the camera exposure time to the minimum required for a good image. For time-lapse experiments, increase the interval between acquisitions. Use microscope software features that only expose the sample during image capture.[12][13]
Absence of Antifade Protection The sample is mounted in a buffer (like PBS) that offers no protection against photobleaching. Oxygen is readily available to participate in destructive photochemical reactions.Use an Antifade Mounting Medium: This is the most effective single solution. For fixed samples, use a commercial medium like ProLong™ Gold or VECTASHIELD®.[12][14] For live cells, add a compatible antifade reagent like Trolox or ProLong™ Live Antifade Reagent to the imaging medium.[10][15]
Issue 2: My sample is stable for short acquisitions, but I can't perform long time-lapse or Z-stack imaging.
Potential Cause Explanation Recommended Solution
Suboptimal Antifade Reagent The antifade reagent in use may be inefficient or mismatched for the fluorophore or experimental conditions. Some reagents can even quench the initial fluorescence of certain dyes.[1]Switch or Optimize Antifade: Test a different class of antifade reagent. If you are using a ROS scavenger like DABCO, try a formulation containing a triplet state quencher like Trolox. Commercial reagents like ProLong™ Diamond are specifically formulated for superior photobleach protection during long-term imaging.[16]
Oxygen Saturation (Live Cells) Standard cell culture media are saturated with oxygen, providing ample fuel for photobleaching.Incorporate an Oxygen Scavenging System: For high-resolution or long-term live-cell imaging, consider adding an oxygen scavenging system like glucose oxidase and catalase (GOC) to your imaging buffer. This system enzymatically removes dissolved oxygen from the medium. Note: This is for specialized applications and must be optimized to avoid cellular stress.
Phototoxicity Affecting Biology In live cells, the cumulative light dose from many acquisitions can cause physiological changes that lead to signal loss, even if the fluorophore itself is relatively stable.[6]Reduce Overall Photon Dose: Implement a combination of strategies: lower the excitation power, use a more sensitive detector (camera) to allow for shorter exposure times, and reduce the frequency of image acquisition (e.g., image every 5 minutes instead of every 30 seconds).

Visualizing the Problem: The Photobleaching Pathway

The following diagram illustrates the key steps leading to photobleaching. The primary goal of any mitigation strategy is to minimize the population of the "Triplet State" or to intercept the "Reactive Oxygen Species" it generates.

G cluster_solutions Intervention Points S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) O2_singlet Singlet Oxygen (¹O₂) (Highly Reactive) S1->S0 2. Fluorescence T1 Excited Triplet State (T₁) (Long-lived & Reactive) S1->T1 3. Intersystem Crossing (Problem Step) Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached 4b. Direct Reaction T1->O2_singlet 4a. Energy Transfer O2_singlet->Bleached 5. Oxidation sol1 Reduce Excitation Light (Less S₁ Population) sol2 Triplet State Quenchers (e.g., Trolox) Depopulate T₁ State sol3 ROS Scavengers (e.g., DABCO, NPG) Neutralize ¹O₂

Caption: The Jablonski diagram illustrating fluorophore excitation and the primary pathways leading to photobleaching.

Experimental Protocols & Data

Protocol 1: Preparation of a Standard DABCO Antifade Mounting Medium

This protocol describes how to prepare a common, cost-effective antifade solution for fixed-cell imaging.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X, pH 7.4

  • Distilled water (dH₂O)

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 1X PBS: In a beaker, combine 10 mL of 10X PBS with 90 mL of dH₂O. Adjust pH to 7.4 if necessary.

  • Dissolve DABCO: Weigh 250 mg of DABCO and add it to 10 mL of the prepared 1X PBS in the 50 mL conical tube. Mix gently until fully dissolved. Note: DABCO is hygroscopic; handle it quickly and keep the container tightly sealed.

  • Add Glycerol: Add 90 mL of glycerol to the DABCO solution.

  • Mix Thoroughly: Add a magnetic stir bar to the tube and place it on a stirrer. Mix on a low setting for 1-2 hours, or until the solution is completely homogenous. Avoid vigorous stirring that introduces air bubbles.

  • Aliquot and Store: Aliquot the final solution into 1.5 mL microcentrifuge tubes. Store at -20°C, protected from light. A properly stored aliquot is stable for several months. Discard if the solution turns yellow or brown, as this indicates oxidation and loss of antifade activity.[17]

Data Summary: Comparison of Common Antifade Agents

The following table summarizes the properties of commonly used antifade reagents.

ReagentMechanism of ActionTypical ConcentrationProsCons
DABCO Singlet Oxygen Scavenger2.5% (w/v)Effective for many common dyes, less toxic than PPD.[1][7]Can have anti-apoptotic effects in live cells; less effective than PPD.[7]
n-Propyl gallate (NPG) Singlet Oxygen Scavenger0.1 - 2% (w/v)Non-toxic, can be used with live cells.[1]Difficult to dissolve; may interfere with apoptosis studies.[1][7]
p-Phenylenediamine (PPD) Singlet Oxygen Scavenger0.1% (w/v)Highly effective scavenger.[1][7]Toxic; can react with and damage cyanine dyes; solution is unstable and must be stored at the correct pH.[1][7]
Trolox Triplet State Quencher & ROS Scavenger100-500 µMCell-permeable, effective for live-cell imaging, dual-action mechanism.[10]Can have biological effects; requires optimization for different cell types.
Workflow: Systematic Approach to Reducing Photobleaching

This workflow provides a logical sequence of steps to diagnose and solve photobleaching issues during your experiment.

G start Start: Experiencing Rapid Signal Fade check_setup Step 1: Optimize Imaging Parameters start->check_setup q_intensity Reduce Excitation Intensity to Minimum Usable Level check_setup->q_intensity q_exposure Reduce Camera Exposure Time & Acquisition Frequency q_intensity->q_exposure add_antifade Step 2: Implement Antifade Protection q_exposure->add_antifade fixed_cells For Fixed Cells: Use Commercial Mounting Medium (e.g., ProLong Gold) add_antifade->fixed_cells live_cells For Live Cells: Add Reagent to Medium (e.g., Trolox) add_antifade->live_cells evaluate Step 3: Evaluate Photostability fixed_cells->evaluate live_cells->evaluate q_stable Is the signal now stable for the required duration? evaluate->q_stable advanced Step 4: Advanced Troubleshooting q_stable->advanced No end_success Success: Experiment Complete q_stable->end_success Yes q_advanced Try a Different Antifade Class (e.g., TSQ vs. ROS Scavenger) or Oxygen Scavenging System advanced->q_advanced end_consult Problem Persists: Consult Imaging Specialist q_advanced->end_consult

Caption: A step-by-step decision tree for troubleshooting and mitigating photobleaching.

References

  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. PubMed Central. [Link]

  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications (RSC Publishing). [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE. [Link]

  • Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]

  • VECTASHIELD® Antifade Mounting Media. 2BScientific. [Link]

  • Mounting Media. Biocompare. [Link]

  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science (RSC Publishing). [Link]

  • Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. St. Jude Children's Research Hospital. [Link]

  • Fluorescent “Dark States” Illuminate Ways Forward for Improved Imaging. Technology Networks. [Link]

  • Antifade. National Institutes of Health. [Link]

  • An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. ResearchGate. [Link]

  • Photoelectrochemical degradation of selected aromatic molecules. INIS-IAEA. [Link]

  • Chapter 30: Singlet Oxygen Fluorescent Probes. Books - The Royal Society of Chemistry. [Link]

  • Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate. [Link]

  • Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method.
  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. [Link]

  • Singlet oxygen probes: Diversity in signal generation mechanisms yields a larger color palette. ResearchGate. [Link]

  • Singlet Oxygen Quenching by Resveratrol Derivatives. PubMed Central. [Link]

  • Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. PubMed. [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. ACS Publications. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society - ACS Publications. [Link]

  • Sustainable Photocatalytic Degradation of Ibuprofen Using Se-Doped SnO2 Nanoparticles Under UV–Visible Irradiation. MDPI. [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. [Link]

  • Scheme of photobleaching mechanism. ResearchGate. [Link]

  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. [Link]

  • Photobleaching of Sensitisers Used in Photodynamic Therapy. ResearchGate. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed Central - NIH. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions (RSC Publishing). [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. [Link]

  • Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin. PubMed. [Link]

Sources

Technical Support Center: Modifying 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the modification of 2-(4-carboxyphenyl)-3-hydroxypyridine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate your experiments successfully.

The this compound core is a valuable starting point in medicinal chemistry, offering two primary, orthogonally reactive handles: a carboxylic acid and a phenolic hydroxyl group.[1][2] This dual functionality allows for diverse derivatization strategies aimed at enhancing potency, selectivity, or pharmacokinetic properties.[3] However, manipulating this molecule is not without its challenges, from solubility issues to sluggish reactions. This guide addresses these issues head-on in a question-and-answer format.

Section 1: Foundational Issues & Synthesis Troubleshooting

This section covers the most common initial hurdles researchers face, including solubility and the selective protection of reactive groups.

Q1: My this compound starting material has poor solubility in common organic solvents. How can I improve this for a reaction?

A1: This is a frequent issue due to the molecule's polar, zwitterionic potential. The carboxylic acid and the basic pyridine nitrogen create strong intermolecular interactions.

  • Causality: The combination of an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen) leads to high lattice energy and strong solvation requirements. Standard non-polar solvents like dichloromethane (DCM) or diethyl ether are often insufficient.

  • Solutions & Rationale:

    • Polar Aprotic Solvents: The first choice is typically Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are highly polar and can effectively solvate the molecule. Caveat: Be mindful that these high-boiling-point solvents can complicate purification.

    • Temporary Esterification: Convert the carboxylic acid to a methyl or ethyl ester. This removes the acidic proton, breaking the zwitterionic character and dramatically increasing solubility in solvents like DCM and Ethyl Acetate (EtOAc).[1][4] This is an excellent strategy if your subsequent reaction targets the hydroxyl group.

    • Salt Formation: If your reaction conditions are compatible, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble triethylammonium salt. This is often done in situ during amide coupling reactions.

Q2: I need to selectively modify the carboxylic acid via amide coupling without affecting the phenolic hydroxyl group. Is a protecting group necessary for the phenol?

A2: Generally, for standard amide coupling conditions, a protecting group for the phenol is not necessary and can often be avoided.

  • Causality & Selectivity: The reactivity difference between the carboxylic acid and the phenol is significant.

    • Carboxylic Acid: Requires activation (e.g., with HATU, EDC) to form a highly reactive intermediate (active ester or acylisourea) that readily couples with an amine.[5][6]

    • Phenolic Hydroxyl: While weakly acidic, it is a poor nucleophile compared to the primary or secondary amine you are using for coupling. It will not effectively compete for the activated ester under standard conditions (room temperature, neutral or slightly basic pH).

  • When to Consider Protection: You should only consider protecting the phenol if you are using harsh, non-selective reagents to activate the carboxylic acid (e.g., converting it to an acid chloride with thionyl chloride at high temperatures) or if your coupling partner is an extremely poor nucleophile requiring forcing conditions (high heat), which could lead to side reactions like ester formation.[7]

  • Recommended Protecting Groups (If Absolutely Necessary):

    • Methyl Ether (OMe): Very stable, but deprotection requires harsh conditions (e.g., BBr₃), which may not be compatible with your final product.

    • Benzyl Ether (OBn): A common choice, installed with benzyl bromide and a base. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation, which is a mild method.[1]

    • Silyl Ethers (e.g., TBDMS): Easy to install and remove with fluoride sources (like TBAF). However, they have limited stability to acidic conditions.

Section 2: Modification Strategies & Reaction Troubleshooting

This section provides detailed protocols and troubleshooting for the most common modifications: amide bond formation and esterification.

Q3: My amide coupling reaction with an electron-deficient amine is failing or giving very low yields, even though I see the activated acid intermediate by LC-MS. What's going wrong?

A3: This is a classic problem of reactivity mismatch.[5] You've successfully activated the carboxylic acid, but your amine is not nucleophilic enough to complete the reaction before the activated intermediate decomposes or undergoes side reactions.[5][7]

  • Causality: Electron-withdrawing groups on your amine (e.g., nitro groups, pyridinic nitrogens) reduce the electron density on the amine nitrogen, making it a poor nucleophile. The standard activated esters formed by EDC/HOBt may not be reactive enough, or they may hydrolyze back to the starting acid over the extended reaction times needed.[5]

Troubleshooting Workflow for Failed Amide Couplings

G cluster_solutions Solutions for Poor Nucleophiles start Low / No Yield? check_activation LCMS Check: Is activated ester intermediate formed? start->check_activation reagent_issue Problem: Inefficient Activation Solution: 1. Check reagent quality (HATU/EDC). 2. Use fresh, anhydrous solvent (DMF). 3. Ensure base (DIPEA) is not quenching. check_activation->reagent_issue No nucleophile_issue Problem: Poor Nucleophile (Electron-deficient amine) check_activation->nucleophile_issue Yes sol1 1. Switch to a more potent coupling reagent (e.g., PyBOP, COMU). nucleophile_issue->sol1 sol2 2. Increase Temperature (40-60 °C). Monitor for decomposition. sol3 3. Convert to Acid Chloride (Use with caution). Requires phenol protection. sol4 4. Add DMAP as a catalyst (0.1-0.2 equiv). Can accelerate coupling.

Figure 1. Troubleshooting decision tree for difficult amide couplings.

Protocol 1: High-Potency Amide Coupling for Hindered/Poor Nucleophiles

This protocol uses a phosphonium salt reagent, PyBOP, which is excellent for challenging couplings.[5]

  • Preparation: To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add PyBOP (1.2 equiv).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You are forming the activated ester in situ.

  • Amine Addition: Add the electron-deficient or hindered amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor by LC-MS or TLC. If the reaction is sluggish after several hours, gently heat to 40-50 °C. Reactions are typically complete within 2-16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted starting acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: How can I synthesize an ester derivative from the carboxylic acid? The standard Fischer esterification isn't working well.

A4: Fischer esterification (heating an acid with an alcohol and a strong acid catalyst like H₂SO₄) is often harsh and reversible, leading to poor yields with complex molecules.[4][8][9][10]

  • Causality: The high temperatures and strong acid can cause degradation of the pyridine ring. The reversible nature of the reaction requires removing water to drive it to completion, which can be difficult.[10]

  • Superior Methods:

    • Activation and Trapping (for simple esters): For methyl or ethyl esters, a very effective method is to convert the carboxylic acid to its acid chloride and then react it with the alcohol. However, this is harsh. A milder and highly effective alternative is an Sₙ2 reaction. First, deprotonate the carboxylic acid with a base like potassium carbonate (K₂CO₃) in DMF, then add an alkyl halide (e.g., methyl iodide or ethyl bromide). This cleanly forms the ester at room temperature.[4]

    • Steglich Esterification (for complex alcohols): This method is ideal for coupling with more complex or sensitive alcohols. It uses carbodiimide activators, similar to amide coupling.

Protocol 2: Steglich Esterification
  • Preparation: Dissolve the this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM (0.2 M).

  • Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Add a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM. Wash with 1 M HCl (to remove EDC byproducts and DMAP), followed by saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Purification & Characterization

The inherent polarity of the this compound scaffold and its derivatives can make purification and characterization non-trivial.

Q5: My modified compound is very polar and streaks badly on a silica gel column. What are my options?

A5: This is a common problem when a polar core remains after modification. Streaking on silica is often due to strong, irreversible binding or poor solubility in less polar mobile phases.

  • Causality: The pyridine nitrogen and the phenolic hydroxyl group are polar and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and recovery.

Purification Technique When to Use Advantages Disadvantages
Standard Silica Chromatography Compound has moderate polarity (Rf > 0.1 in 10% MeOH/DCM).Widely available, well-understood.Poor for very polar or basic compounds; causes streaking.[11]
Amine-Treated or Basic Alumina Compound is basic or streaks on silica.Neutralizes acidic sites, improving peak shape for basic compounds.Alumina can be less predictable than silica.
Reversed-Phase (C18) Chromatography Compound is highly polar and water-soluble.Excellent for separating polar compounds; uses water/acetonitrile gradients.[12]Requires specialized columns and equipment (prep-HPLC); removing water can be difficult.
Recrystallization The crude product is a solid and >85% pure.Can yield highly pure material; scalable.Finding a suitable solvent system can be time-consuming; not suitable for oils or highly impure mixtures.[13]
  • Pro-Tip for Silica Chromatography: To reduce streaking of basic compounds, you can add a small amount of a competitive base to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide.[11] This temporarily blocks the acidic sites on the silica, allowing your compound to elute more cleanly.

Q6: What are the key NMR signals I should look for to confirm the structure of my modified compound?

A6: NMR spectroscopy is crucial for structural confirmation.[14] The 3-hydroxypyridine core has a distinct set of aromatic protons.

  • ¹H NMR:

    • Pyridine Protons: You will typically see three protons on the pyridine ring. Their chemical shifts and coupling patterns are highly diagnostic. The proton between the nitrogen and the hydroxyl group is often the most downfield.

    • Phenyl Protons: The carboxyphenyl group will show two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

    • OH Proton: The phenolic proton can be broad and may exchange with D₂O. Its chemical shift is highly dependent on the solvent.[14]

  • ¹³C NMR: Look for the characteristic carbonyl carbon of your new amide or ester (~165-175 ppm) and the carbons of the pyridine and phenyl rings.

  • 2D NMR (HSQC/HMBC): If the structure is novel or ambiguous, these experiments are invaluable for confirming connectivity. For instance, an HMBC correlation from the amide NH proton to the carbonyl carbon definitively proves the amide bond formation.

  • LC-MS: Always run an LC-MS to confirm the molecular weight of your final product.[15][16] This provides a quick and essential check of success.

Section 4: FAQs for Enhanced Performance

Q1: What is the most common reason for batch-to-batch inconsistency in my reactions?

A1: The most common culprit is often the quality and handling of reagents and solvents. Amide coupling reagents like HATU and EDC are moisture-sensitive. Using anhydrous solvents (e.g., from a solvent purification system or a freshly opened Sure-Seal™ bottle) and fresh, high-quality coupling reagents is critical for reproducibility.[5]

Q2: How can I modify the hydroxyl group instead of the carboxylic acid?

A2: You must first protect the carboxylic acid, as it is more reactive under many conditions. A good strategy is to convert it to a methyl or ethyl ester.[1][17] Once protected, the phenolic hydroxyl group can be modified via Williamson ether synthesis (reacting it with an alkyl halide and a base like K₂CO₃ or Cs₂CO₃) or acylated to form an ester.

Q3: My reaction seems to stall at ~50% conversion. What should I do?

A3: Stalling can be due to several factors:

  • Product Inhibition: The product itself may be inhibiting the reaction. Try running the reaction at a more dilute concentration.

  • Reagent Decomposition: The activated species or a catalyst may be degrading over time. Try adding a second portion of the coupling reagent and base after a few hours.

  • Equilibrium: Some reactions are reversible. If applicable, try to remove a byproduct to drive the reaction forward (e.g., removing water in an esterification).[10]

Workflow for Selective Derivatization

G cluster_acid Carboxylic Acid Modification cluster_phenol Hydroxyl Group Modification start 2-(4-Carboxyphenyl) -3-hydroxypyridine activate_acid Activate Acid (HATU, EDC, etc.) start->activate_acid protect_acid Protect Acid (e.g., as Methyl Ester) start->protect_acid couple_amine Couple with R-NH₂ activate_acid->couple_amine product_amide Final Amide Derivative couple_amine->product_amide modify_phenol Modify Phenol (e.g., Williamson Ether Synthesis) protect_acid->modify_phenol deprotect Deprotect Acid (Hydrolysis) modify_phenol->deprotect product_ether Final Ether Derivative deprotect->product_ether

Figure 2. General workflows for selective modification of the scaffold.

References

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct esterification of aromatic C–H bonds with carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Kornblum, N., & Scott, A. (1954). New method for protecting carboxylic acids, phenols, thiophenols, and mercaptans. Journal of the American Chemical Society, 76(21), 5369–5371. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(7), 885-888. [Link]

  • PubMed. (1998). Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine. Analyst, 123(10), 2021-2033. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of phenyl-pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 57(1), 1-15. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • PubMed. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-489. [Link]

  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain.... Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • Journal of Nanobiotechnology. (2024). Beyond hype: unveiling the Real challenges in clinical translation of 3D printed bone scaffolds and the fresh prospects of bioprinted organoids. Journal of Nanobiotechnology, 22(1), 1-21. [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. International Journal of Trend in Scientific Research and Development, 7(4), 1163-1172. [Link]

  • PubMed. (2014). Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. Dalton Transactions, 43(3), 1460-1470. [Link]

  • PubMed Central. (2025, April 22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

  • PubMed. (2022). Strategies to Promote Vascularization in 3D Printed Tissue Scaffolds: Trends and Challenges. Advanced Healthcare Materials, 11(13), e2102550. [Link]

  • PubMed Central. (2023, June 24). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Fluorescent Probes: Positioning 3-Hydroxypyridine Scaffolds in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within the complex intracellular environment.[1] The rational design of these molecular reporters is paramount to achieving high sensitivity and selectivity for targets ranging from metal ions to reactive oxygen species (ROS).[2] This guide provides a comparative analysis of a promising class of fluorophores, the 3-hydroxypyridines, benchmarked against established fluorescent probes for the detection of biologically significant analytes. We will use 2-(4-Carboxyphenyl)-3-hydroxypyridine as a representative scaffold to explore the potential of this class and compare its projected performance with commercially available alternatives.

The 3-Hydroxypyridine Scaffold: A Versatile Platform for Fluorescence Sensing

The 3-hydroxypyridine core is an attractive scaffold for fluorescent probe development due to its inherent photophysical properties and versatile chemistry. The presence of both a hydroxyl and a pyridine nitrogen functionality allows for modulation of its electronic properties and provides sites for derivatization to tune its spectral characteristics and analyte specificity. While specific data for this compound is not extensively published, its structure suggests potential for fluorescence sensing through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The carboxyphenyl group can act as an electron-withdrawing or -donating moiety depending on its interaction with a target analyte, leading to a "turn-on" or ratiometric fluorescence response.

Head-to-Head Comparison: 3-Hydroxypyridines vs. Established Probes

To contextualize the potential of the 3-hydroxypyridine scaffold, we will compare its anticipated performance with widely used fluorescent probes for two key applications: the detection of reactive oxygen species (ROS) and metal ions.

I. Detection of Reactive Oxygen Species (ROS)

ROS, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), are critical signaling molecules but can cause oxidative damage at elevated levels.[3] Fluorescent probes are vital for studying their roles in health and disease.

Alternative Probes:

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA): A widely used probe for general ROS detection. It is non-fluorescent until deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[4][5]

  • MitoSOX™ Red: A cationic derivative of dihydroethidium designed for the specific detection of superoxide within the mitochondria of live cells.[2][6][7]

Feature Representative 3-Hydroxypyridine Probe (Projected)DCF-based Probes (e.g., H₂DCFDA) MitoSOX™ Red
Target Analyte General ROS or specific ROS depending on derivatizationGeneral ROS (H₂O₂, O₂⁻, •OH)[3]Mitochondrial Superoxide (O₂⁻)[2][7]
Sensing Mechanism PET or ICTOxidationOxidation
Excitation (nm) ~350-450~495~510[2]
Emission (nm) ~450-550~525~580[2]
Quantum Yield Moderate to HighLow (oxidized form)Moderate
Advantages High tunability for specificity, potential for ratiometric sensingHigh sensitivity, well-established protocols[8]High specificity for mitochondrial O₂⁻[6]
Limitations Limited commercial availability and characterizationLack of specificity for a particular ROS, susceptibility to photo-oxidation[8]Potential for artifacts at high concentrations[9]
II. Detection of Metal Ions

Metal ions like zinc (Zn²⁺) are essential for numerous biological processes, and their dysregulation is implicated in various diseases.[10] Fluorescent probes offer a powerful means to study zinc homeostasis.

Alternative Probes:

  • Zinpyr (ZP) family: A series of fluorescein-based probes with high affinity and selectivity for Zn²⁺.[11]

  • SpiroZin family: Spiropyran-based sensors that exhibit a reaction-based sensing mechanism, offering high pH stability.[12]

Feature Representative 3-Hydroxypyridine Probe (Projected)Zinpyr (ZP) family (e.g., ZP1) SpiroZin family (e.g., SpiroZin2-COOH)
Target Analyte Divalent metal ions (e.g., Zn²⁺, Cu²⁺)Zn²⁺[11]Zn²⁺[12]
Sensing Mechanism Chelation-enhanced fluorescence (CHEF)PETReaction-based (spirolactam ring-opening)[12]
Excitation (nm) ~360-480~490~520[12]
Emission (nm) ~450-550~515~550[12]
Quantum Yield ModerateHigh (Zn²⁺-bound)[11]High (Zn²⁺-bound)[12]
Advantages Simple synthesis, potential for diverse metal ion sensingHigh sensitivity and selectivity for Zn²⁺[11]High pH stability, significant turn-on fluorescence[12]
Limitations Potential for cross-reactivity with other metal ionsSusceptible to proton-induced fluorescence turn-on[1]Lysosomal localization[12]

Experimental Workflows and Methodologies

To facilitate the practical application of these probes, we provide generalized experimental protocols.

General Protocol for Intracellular ROS Detection

This protocol provides a framework for using cell-permeant ROS probes.

ROS_Detection_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_imaging Fluorescence Imaging A Seed cells in a suitable plate B Culture cells to desired confluency A->B C Prepare probe working solution B->C D Incubate cells with probe C->D E Induce ROS production (e.g., with H₂O₂) or apply antioxidant D->E F Wash cells to remove excess probe E->F G Image cells using fluorescence microscopy or flow cytometry F->G

Caption: Generalized workflow for intracellular ROS detection using fluorescent probes.

Step-by-Step Methodology:

  • Cell Culture: Plate cells at an appropriate density in a suitable vessel (e.g., 96-well plate, glass-bottom dish) and culture overnight.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration in a serum-free medium or buffer.

  • Probe Loading: Remove the culture medium from the cells and wash with a warm buffer (e.g., HBSS). Add the probe working solution to the cells and incubate for the recommended time and temperature (typically 15-60 minutes at 37°C), protected from light.

  • Experimental Treatment: After probe loading, cells can be treated with experimental compounds to induce or inhibit ROS production.

  • Imaging: Wash the cells to remove any unloaded probe. Acquire images using a fluorescence microscope or analyze the cell population by flow cytometry using the appropriate excitation and emission filters for the specific probe.

Workflow for Metal Ion Detection

This workflow outlines the general steps for imaging intracellular metal ions.

Metal_Ion_Detection_Workflow A Prepare cells for imaging B Load cells with the fluorescent metal ion probe A->B C Treat cells with ionophores or chelators (optional, for studying ion flux) B->C D Acquire baseline fluorescence C->D E Introduce stimulus to alter intracellular metal ion concentration D->E F Acquire time-lapse fluorescence images E->F G Analyze fluorescence intensity changes F->G

Caption: Workflow for real-time imaging of intracellular metal ion dynamics.

Step-by-Step Methodology:

  • Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dish).

  • Probe Loading: Prepare a working solution of the metal ion probe and incubate with the cells as described for ROS probes.

  • Baseline Imaging: After washing, acquire a baseline fluorescence image of the loaded cells.

  • Stimulation: Add a stimulus to modulate intracellular metal ion concentrations (e.g., a specific agonist, ionophore, or chelator).

  • Time-Lapse Imaging: Acquire a series of images over time to monitor the changes in fluorescence intensity, which correlate with changes in the metal ion concentration.

  • Data Analysis: Quantify the changes in fluorescence intensity in individual cells or cell populations over time.

Conclusion and Future Perspectives

While established fluorescent probes like those based on DCF, MitoSOX™, Zinpyr, and SpiroZin have proven invaluable in biological research, there remains a continuous need for novel probes with improved photophysical properties, enhanced specificity, and tailored applications. The 3-hydroxypyridine scaffold represents a promising platform for the development of the next generation of fluorescent sensors. Its synthetic accessibility and the potential for fine-tuning its electronic and steric properties offer a clear path toward creating probes with superior performance characteristics. Further research into the synthesis and characterization of derivatives like this compound is warranted to fully unlock the potential of this versatile fluorophore class for advancing our understanding of cellular signaling and disease pathogenesis.

References

  • Mukhopadhyay, P., et al. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells.
  • LabX. (n.d.). MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging. Retrieved from [Link]

  • Biocompare. (2020, June 15). A Red Fluorescent Probe to Measure Superoxide Level in Live Cells. Retrieved from [Link]

  • G. P. Bienert, et al. (2012). Measurement of DCF fluorescence as a measure of reactive oxygen species in murine islets of Langerhans. Islets, 4(5), 337-342.
  • JoVE. (2021, October 13). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of chemical research, 42(1), 193-203.
  • Li, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3848.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2023).
  • T. C. T. Ho, et al. (2011). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 108(51), 20341-20346.
  • ResearchGate. (n.d.). Photophysical and thermal properties of compounds 2–4. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of photophysical data. Retrieved from [Link]

  • M. J. K. Klein, et al. (2019). A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging. Chemistry (Weinheim an der Bergstrasse, Germany), 25(59), 13495-13500.
  • Biological Application of a Fluorescent Zinc Sensing Probe for the Analysis of Zinc Bioavailability Using Caco-2 Cells as an In-Vitro Cellular Model. (2020). Journal of Fluorescence, 30(6), 1395-1406.
  • Detecting Zn(II) Ions in Live Cells with Near-Infrared Fluorescent Probes. (2021). Chemosensors, 9(11), 312.
  • Red-Fluorescent Activatable Probes for the Detection of Hydrogen Peroxide in Living Cells. (2018). ACS Medicinal Chemistry Letters, 9(10), 1030-1035.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the cross-reactivity profile of the novel small molecule, 2-(4-Carboxyphenyl)-3-hydroxypyridine, hereafter referred to as CPH3. In the context of drug discovery, establishing the selectivity of a lead compound is a critical step. Off-target interactions can lead to unforeseen side effects or diminished efficacy, making a thorough understanding of a compound's activity against related and unrelated biological targets essential.

Herein, we present a comparative analysis of CPH3 within a hypothetical, yet scientifically rigorous, framework where it is posited as a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9). The 3-hydroxypyridine moiety is a known zinc-binding pharmacophore, a feature central to the catalytic mechanism of MMPs, while the carboxyphenyl group can facilitate interactions within the substrate-binding pocket.

This guide will compare the inhibitory potency and selectivity of CPH3 against a panel of relevant enzymes versus a well-established broad-spectrum MMP inhibitor, Marimastat. We will provide detailed experimental protocols for assessing enzyme inhibition and discuss the rationale behind the design of a robust cross-reactivity screening panel.

Comparative Selectivity Profile: CPH3 vs. Marimastat

The cornerstone of a cross-reactivity study is the quantitative comparison of a compound's potency against its intended target versus a panel of other enzymes. The ideal inhibitor demonstrates high potency for its primary target and significantly lower potency (i.e., a higher IC50 value) for all other tested enzymes.

For this guide, we have established a hypothetical inhibitory profile for CPH3 to illustrate a desirable selectivity profile for a novel MMP-9 inhibitor. This is contrasted with the known activity of Marimastat, a broad-spectrum hydroxamate-based inhibitor.

Table 1: Comparative Inhibitory Potency (IC50, nM) of CPH3 and Marimastat

Enzyme TargetClassCPH3 (Hypothetical IC50, nM)Marimastat (Published IC50, nM)Selectivity Fold (CPH3 vs. Marimastat for MMP-9)
MMP-9 Metallo- (Zinc) Protease 8 3[1][2] -
MMP-2Metallo- (Zinc) Protease2506[1][2]31.3
MMP-13Metallo- (Zinc) Protease>10,00013 (MMP-7), 9 (MMP-14)[1][2]>1250
Cathepsin BCysteine Protease>20,000Not Applicable>2500
TrypsinSerine Protease>20,000Not Applicable>2500

Note: The IC50 values for CPH3 are hypothetical for illustrative purposes. Marimastat data is sourced from published literature. The selectivity fold is calculated as (IC50 for off-target) / (IC50 for primary target).

The data presented in Table 1 illustrates a compound (CPH3) with potent activity against its primary target, MMP-9, and significantly weaker activity against closely related metalloproteinases (MMP-2 and MMP-13). Crucially, it shows no significant activity against proteases from different mechanistic classes (cysteine and serine proteases), indicating a high degree of selectivity. In contrast, Marimastat demonstrates potent, broad-spectrum inhibition across multiple MMPs.

Designing the Cross-Reactivity Panel: The Rationale

The selection of enzymes for a cross-reactivity panel is a critical aspect of the study design. The panel should be comprehensive enough to provide a clear picture of the inhibitor's specificity. Our chosen panel is designed to assess selectivity on multiple levels.

Caption: Logical framework for designing a cross-reactivity panel.

  • Primary Target (MMP-9): This establishes the baseline potency of the compound.

  • Closely Related Isoforms (MMP-2, MMP-13): MMP-2 shares high structural homology with MMP-9 (both are gelatinases). MMP-13 is a key collagenase involved in arthritis, a common area for MMP inhibitor research[3][4]. Assessing activity against these isoforms is crucial for determining selectivity within the same enzyme family. Lack of selectivity against these can lead to off-target effects, as broad-spectrum MMP inhibition has been linked to clinical side effects[5][6].

  • Different Mechanistic Classes (Cathepsin B, Trypsin): Including proteases that utilize different catalytic mechanisms (cysteine and serine, respectively) is a stringent test of selectivity. Inhibition of these enzymes would suggest that the compound interacts with general protein features rather than the specific active site of the target metalloproteinase.

Experimental Protocol: Fluorogenic Enzyme Inhibition Assay

To generate the data presented in Table 1, a standardized and robust enzymatic assay is required. A fluorescence resonance energy transfer (FRET) based assay is a common and highly sensitive method for monitoring MMP activity[7][8].

Principle of the FRET-based Assay

This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage of the peptide by an active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

FRET_Assay cluster_0 Initial State (No Cleavage) cluster_1 Enzymatic Cleavage A Fluorophore C Peptide Substrate A->C B Quencher B->C E Active MMP-9 D Low Fluorescence (FRET) F Cleaved Peptide E->F Cleaves G Fluorophore H Quencher I High Fluorescence (Signal)

Sources

A Comparative Analysis of 3-Hydroxypyridine Isomers in Sensing: A Guide for Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly selective and sensitive chemical sensors, the molecular architecture of the recognition element is of paramount importance. The family of hydroxypyridines, particularly the constitutional isomers 2-, 3-, and 4-hydroxypyridine, offers a compelling platform for investigating the intricate relationship between structure and function. The seemingly subtle shift in the position of a hydroxyl group on the pyridine ring introduces profound changes in electronic properties, tautomeric equilibria, and coordination geometry. These variations are not merely academic; they are the critical determinants of a sensor's performance, dictating its affinity and specificity for a target analyte.

This guide provides a comparative analysis of the 3-hydroxypyridine isomers in the context of chemical sensing, with a particular focus on the detection of the ferric ion (Fe³⁺), a species of immense biological and environmental significance.[1] We will dissect the fundamental properties that underpin the divergent sensing capabilities of these isomers, present a logical framework for their comparative performance, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This content is tailored for researchers, scientists, and drug development professionals who seek to rationally design and implement next-generation sensing technologies.

The Isomeric Foundation: Physicochemical Properties and Their Implications

The efficacy of a hydroxypyridine derivative as a sensor is fundamentally rooted in its electronic structure and tautomeric nature. 2- and 4-hydroxypyridine predominantly exist in the pyridone form, whereas 3-hydroxypyridine favors the aromatic hydroxypyridine tautomer. This distinction is crucial as it governs the molecule's hydrogen-bonding capabilities, coordination sites, and photophysical behavior, which are the cornerstones of most sensing mechanisms.

The position of the hydroxyl group also dictates the electronic landscape of the pyridine ring. For instance, an electron-withdrawing group at the 2-position can limit the ability of the pyridine nitrogen to coordinate with metal ions compared to a substitution at the 3-position.[2] This directly influences the stability of the resulting metal-ligand complex, a key factor in sensor selectivity.[2][3]

Table 1: Physicochemical Properties of Hydroxypyridine Isomers

Property2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
Predominant Tautomer PyridoneHydroxypyridinePyridone
pKa (acidic) ~11.6~8.7~11.1
pKa (basic) ~0.7~4.8~3.3
Coordination Geometry ortho (forms 5-membered chelate ring)meta (often acts as a bridging ligand)para (typically monodentate or bridging)
Relative Electron Density at N Lowered by adjacent OH/O⁻HigherModerate

These inherent differences provide a rationale for expecting distinct sensing behaviors. The ability of 2-hydroxypyridine to form a stable five-membered chelate ring with metal ions suggests a potential for high affinity. Conversely, the geometry of 3- and 4-hydroxypyridine may lead to different coordination numbers or the formation of polymeric complexes, influencing the sensor's response and selectivity.

Comparative Sensing Performance for Ferric Ion (Fe³⁺)

To illustrate the practical consequences of these isomeric differences, we will focus on the detection of Fe³⁺. Fluorescent chemosensors, particularly those based on Schiff base condensation, are frequently employed for this purpose. The general principle involves a fluorophore whose emission is quenched upon binding to the paramagnetic Fe³⁺ ion.[4][5][6]

While a single study directly comparing Schiff base sensors from all three isomers is elusive, we can synthesize data from various reports to build a comparative picture. The sensitivity and selectivity are expected to vary based on the stability of the formed complex and the efficiency of the quenching mechanism.

Table 2: Representative Performance of Pyridyl Schiff Base Sensors for Fe³⁺ Detection

Sensor Moiety (Illustrative)Detection Limit (LOD)Response MechanismReference
2-Hydroxyphenyl derivative 0.079 µMFluorescence Quenching[4]
3-Hydroxypyridyl derivative 2.12 µMFluorescence Quenching[7][8]
4-Hydroxyphenyl derivative 0.42 µMFluorescence Quenching[5]

Note: The data in this table is compiled from separate studies on different, albeit structurally related, Schiff base sensors. Direct comparison should be made with caution, but it serves to illustrate the performance range achievable with these scaffolds.

The data suggests that all three isomeric scaffolds can be used to create effective sensors. The superior performance of the 2-hydroxy derivative in the cited study may be attributed to the formation of a highly stable chelate complex, leading to more efficient fluorescence quenching. The design of the ligand backbone, choice of fluorophore, and solvent system are all critical parameters that can be tuned to optimize performance.[3]

Experimental Section: A Validated Protocol for Sensor Synthesis and Evaluation

To ensure scientific integrity, the protocols described here are designed as self-validating systems. The synthesis of a fluorescent sensor is followed by a rigorous spectroscopic evaluation to characterize its response to the target analyte.

Synthesis of a Hydroxypyridine-based Schiff Base Sensor

This protocol outlines the synthesis of a fluorescent sensor via the condensation of a hydroxypyridine-aldehyde with an aniline derivative. This is a robust and versatile method for generating a library of potential sensors.[4]

Synthesis_Workflow Reactant1 Hydroxypyridine Aldehyde (e.g., 2-hydroxy-3-pyridinecarboxaldehyde) Reflux Reflux with Catalytic Acetic Acid (4-8 hours) Reactant1->Reflux Reactant2 Aniline Derivative (e.g., 4-aminoantipyrine) Reactant2->Reflux Solvent Methanol Solvent->Reflux Product Schiff Base Sensor Purification Cool, Filter & Recrystallize Reflux->Purification Purification->Product

Caption: General workflow for the synthesis of a hydroxypyridine Schiff base sensor.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the chosen hydroxypyridine aldehyde (e.g., 2-hydroxy-3-pyridinecarboxaldehyde) in 20 mL of methanol.

  • Addition of Amine: To this solution, add 1.0 mmol of the aniline derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold methanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure Schiff base sensor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Titration for Fe³⁺ Sensing Evaluation

This protocol details the systematic evaluation of the synthesized sensor's fluorescence response to varying concentrations of Fe³⁺ ions. This is a critical experiment to determine the sensor's sensitivity and limit of detection (LOD).

Titration_Workflow Start Prepare Sensor Stock Solution (1 mM in DMSO) WorkingSol Prepare Working Solution (e.g., 10 µM in Buffer/Solvent) Start->WorkingSol Titration Add Increments of Fe³⁺ to Sensor Solution WorkingSol->Titration FeStock Prepare Fe³⁺ Stock Solution (e.g., 1 mM FeCl₃ in water) FeStock->Titration Equilibrate Mix and Equilibrate (1-2 minutes) Titration->Equilibrate Measure Record Fluorescence Spectrum Equilibrate->Measure Analyze Plot Fluorescence Intensity vs. [Fe³⁺] Measure->Analyze Calculate Determine Limit of Detection (LOD) (3σ/k) Analyze->Calculate

Caption: Standard workflow for fluorescence titration and LOD determination.

Step-by-Step Protocol:

  • Stock Solutions: Prepare a 1 mM stock solution of the synthesized sensor in DMSO and a 1 mM stock solution of FeCl₃ in deionized water.

  • Working Solution: In a 3 mL quartz cuvette, prepare the sensor's working solution by diluting the stock solution to a final concentration of 10 µM in the desired analytical medium (e.g., THF/H₂O or a buffered aqueous solution).

  • Initial Measurement: Record the fluorescence spectrum of the sensor's working solution alone. This is the baseline (F₀).

  • Titration: Add small, precise aliquots of the Fe³⁺ stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

  • Spectral Recording: Record the fluorescence spectrum after each addition of Fe³⁺. A decrease in fluorescence intensity is expected for a "turn-off" sensor.[5]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (F) against the concentration of Fe³⁺.

  • LOD Calculation: The limit of detection (LOD) is calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the sensor solution without Fe³⁺) and k is the slope of the linear portion of the calibration curve at low Fe³⁺ concentrations.[4][5]

Mechanistic Insights: The Role of Chelation and Quenching

The primary signaling mechanism for this class of sensors is Chelation-Enhanced Fluorescence Quenching (CHEQ). The Schiff base ligand, containing the hydroxypyridine moiety, acts as a receptor for the Fe³⁺ ion. Upon binding, the paramagnetic nature of the Fe³⁺ ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, leading to a significant decrease in fluorescence intensity.

Sensing_Mechanism cluster_0 Sensor Alone ('ON' State) cluster_1 Sensor + Fe³⁺ ('OFF' State) Fluorophore_ON Fluorophore (Excited State) Emission Fluorescence Emission Fluorophore_ON->Emission Radiative Decay Fluorophore_OFF Fluorophore (Excited State) Fe_ion Fe³⁺ Ion (Paramagnetic) Fluorophore_OFF->Fe_ion Energy/Electron Transfer Quenching Fluorescence Quenching Fe_ion->Quenching Non-Radiative Decay Sensor Schiff Base Sensor Analyte Fe³⁺ Sensor->Analyte Chelation

Caption: Generalized CHEQ mechanism for a "turn-off" Fe³⁺ sensor.

The efficiency of this quenching is highly dependent on the proximity and binding affinity of the Fe³⁺ ion to the fluorophore, which is in turn governed by the specific hydroxypyridine isomer used in the ligand's design.

Conclusion and Future Directions

The positional isomerism of hydroxypyridines provides a powerful yet elegant tool for tuning the performance of chemical sensors. While 2-, 3-, and 4-hydroxypyridine can all serve as foundational building blocks, their distinct electronic and structural properties lead to significant variations in selectivity and sensitivity. The ortho arrangement in 2-hydroxypyridine derivatives often facilitates strong chelation, potentially leading to sensors with very low detection limits. However, the specific analyte and the overall design of the sensor molecule are the ultimate determinants of performance.

The protocols and comparative framework presented here offer a robust starting point for the rational design of novel chemosensors. Future advancements will likely involve the integration of these versatile pyridyl moieties into more sophisticated architectures, such as polymers and nanomaterials, to enhance their utility in complex biological and environmental matrices. The continued exploration of how subtle isomeric changes can be leveraged to achieve superior sensing performance remains a fertile ground for innovation in analytical chemistry.

References

  • Yang, W., et al. (2022). Fluorescent Probe for Fe3+ Based on a Schiff-base Derivative. SSRG International Journal of Applied Chemistry, 9(1), 25-28. [Link]

  • Li, Z., et al. (2024). Schiff base fluorescent sensor with aggregation induced emission characteristics for the sensitive and specific Fe3+ detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 309, 123809. [Link]

  • Li, N., et al. (2017). A multifunctional Schiff base as a fluorescence sensor for Fe3+ and Zn2+ ions, and a colorimetric sensor for Cu2+ and applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 965-971. [Link]

  • Sustainable approach for schiff base synthesis: turn off fluorescent sensor for selective detection of Fe3+ in tap water. (2025). R Discovery. [Link]

  • Proposed sensing mechanism between Fe(III) and Schiff base fluorescence enhancement probe, FeP-1. (n.d.). ResearchGate. [Link]

  • Wang, L., et al. (2017). Schiff base derived Fe3+-selective fluorescence turn-off chemsensors based on triphenylamine and indole. New Journal of Chemistry, 41(15), 7343-7349. [Link]

  • A multifunctional Schiff base as a fluorescence sensor for Fe3+, Zn2+ ions, and a colorimetric sensor for Cu2+ and applications. (n.d.). ResearchGate. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Los Alamos National Laboratory. [Link]

  • Yang, W., et al. (2022). Fluorescent Probe for Fe3+ Based on a Schiff-base Derivative. SSRG International Journal of Applied Chemistry. [Link]

  • Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 42(4), 1500-1524. [Link]

  • Probing the Metal-Ion-Binding Strength of the Hydroxyl Group. (n.d.). ResearchGate. [Link]

  • Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). (2008). Inorganic Chemistry, 47(6), 2025-2033. [Link]

  • Al-Zoubi, W., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Molecules, 28(8), 3505. [Link]

Sources

Performance of 2-(4-Carboxyphenyl)-3-hydroxypyridine in Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the success of their experimental endeavors. This guide provides an in-depth technical analysis of the anticipated performance of 2-(4-Carboxyphenyl)-3-hydroxypyridine in various biological media. Due to limited publicly available experimental data on this specific molecule, this guide will leverage a comparative approach, drawing insights from the well-characterized 3-hydroxypyridinone core, the influence of its carboxyphenyl substituent, and data from structurally analogous compounds. We will explore its potential as a chelating agent and a fluorescent probe, offering a robust framework for its application and future experimental validation.

The 3-Hydroxypyridinone Scaffold: A Foundation of Versatility

The 3-hydroxypyridinone (HP) moiety is a privileged scaffold in medicinal chemistry, renowned for its strong and selective metal-chelating properties.[1][2] At physiological pH, the HP core exists in a deprotonated state, acting as an efficient bidentate chelator for various metal ions, particularly hard metal ions like Fe(III), Ga(III), and Al(III).[1][3] This inherent chelating ability has led to the development of HP-based drugs, such as Deferiprone, an orally active iron chelator used in the treatment of iron overload diseases.[1][4]

The versatility of the HP scaffold lies in its amenability to chemical modification. Substitutions at various positions on the pyridine ring can be used to fine-tune the molecule's physicochemical properties, including lipophilicity, cell permeability, and metal ion affinity, without significantly compromising its chelating capability.[4]

The Influence of the 4-Carboxyphenyl Substituent

The introduction of a 4-carboxyphenyl group at the 2-position of the 3-hydroxypyridine ring is expected to have several significant impacts on the molecule's behavior in biological media:

  • Enhanced Aqueous Solubility: The carboxylic acid group is ionizable at physiological pH, which should impart greater hydrophilicity and aqueous solubility compared to unsubstituted or alkyl-substituted HPs. This is a critical attribute for many biological assays that are conducted in aqueous buffers.

  • Potential for Protein Interaction: The presence of a carboxylic acid and an aromatic ring provides moieties that can participate in interactions with proteins, such as serum albumin. This could influence the compound's distribution, bioavailability, and potential for off-target effects.

  • Modified Chelating Properties: While the core 3-hydroxypyridinone structure dictates the primary chelation site, the electronic properties of the carboxyphenyl substituent may subtly influence the pKa of the hydroxyl group and thus the overall metal binding affinity and stability of the resulting complexes.

Comparative Performance Analysis

To provide a quantitative perspective, this section compares the known properties of relevant chelating agents and fluorescent probes. This data, while not directly for this compound, offers a valuable benchmark for predicting its performance.

Stability of Metal Chelators in Biological Media

The stability of a chelator and its metal complexes is crucial for its efficacy. Instability can lead to the release of toxic metal ions or a loss of the desired biological effect. The following table summarizes the stability of common chelating agents, providing a context for the anticipated stability of this compound.

Chelating AgentMetal Ion(s)Stability Constant (log K)Biological Medium/ConditionsKey Findings & Reference
EDTA VariousVaries widely with metalpH dependentForms stable complexes but can be non-selective, sequestering essential divalent cations.[5]
DTPA LanthanidesLowpH 2.5, 37°CShowed significant degradation at 37°C in acidic conditions, making it less suitable for some applications.[6][7]
DOTA LanthanidesHighpH 2.5, 5°C and 37°CForms highly stable complexes with slow dissociation kinetics, beneficial for in vivo applications.[6][7]
NOTA LanthanidesModerate to HighpH 2.5More stable than DTPA under acidic conditions, with a single complex peak observed.[6][7]
3,4,3-LI(1,2-HOPO) Am(III), Cm(III), Gd(III)HighpH 1.5 - 3.6Demonstrates high separation factors for actinides over lanthanides at low pH, showcasing the robust nature of the hydroxypyridinone core.[8]
Deferiprone (HP) Fe(III)High (pFe³⁺ of ~20)Physiological pHOrally active and effective at chelating iron in vivo, indicating good stability in biological fluids.[1][4]

Based on the high stability of the hydroxypyridinone core seen in Deferiprone and 3,4,3-LI(1,2-HOPO), it is reasonable to predict that This compound will also form stable complexes with trivalent metal ions in biological media. The carboxyphenyl substituent is unlikely to negatively impact this inherent stability.

Solubility in Biological Buffers

Good aqueous solubility is essential for the utility of a compound in most biological assays. While specific data for this compound is not available, we can infer its likely solubility profile.

Compound TypeKey Structural FeaturesExpected Solubility in PBS (pH 7.4)Rationale & Reference
Hydroxypyridinones (general) Can be lipophilic depending on substituentsVariableUnsubstituted HPs have moderate solubility, which can be decreased by lipophilic substituents.[2]
Carboxylic Acid-Containing Compounds Presence of -COOH groupGenerally GoodThe carboxylate form at neutral pH enhances water solubility.
This compound Both HP core and -COOH groupPredicted to be Good to ExcellentThe presence of the ionizable carboxylic acid is expected to significantly enhance its solubility in physiological buffers compared to many other HP derivatives.

Potential Applications and Experimental Considerations

Given its structural features, this compound holds promise in two primary areas: as a metal chelator in biological systems and as a fluorescent probe for enzymatic assays.

As a Metal Chelator

The ability of the 3-hydroxypyridinone core to sequester metal ions makes it a candidate for applications where metal-ion control is critical, such as:

  • Inhibition of Metalloenzymes: By chelating the active site metal ion, it could act as an inhibitor for certain metalloenzymes.[1]

  • Reducing Oxidative Stress: By sequestering redox-active metals like iron and copper, it could help in mitigating oxidative damage in cell-based assays.[9]

  • Radiopharmaceutical Development: The HP core is known to form stable complexes with radiometals like Gallium-68, suggesting potential for use in PET imaging applications.[4]

As a Fluorescent Probe

Many hydroxypyridine derivatives exhibit intrinsic fluorescence. This property, combined with the potential for enzymatic modification, makes this compound a candidate for the development of enzyme-activated fluorescent probes.[10][11][12]

The general principle of an enzyme-activated probe is that the enzymatic reaction causes a change in the fluorophore's environment or structure, leading to a detectable change in its fluorescence. For example, if the carboxylic acid group were to be modified by an enzyme (e.g., esterification), this could alter the molecule's electronic properties and thus its fluorescence quantum yield or emission wavelength.

The following table presents key spectral properties of common fluorophores, which can be used as a reference when characterizing the potential fluorescence of this compound.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)
Fluorescein (FITC) 4955190.92
Rhodamine B 5555800.31
Coumarin 375-410430-470Varies with derivative
Cyanine Dyes (e.g., Cy3) 5505700.15
Cyanine Dyes (e.g., Cy5) 6506700.28
Alexa Fluor 488 4945170.92

Data compiled from various sources.[13]

Experimental Protocols for Performance Evaluation

To empirically determine the performance of this compound, the following standardized protocols are recommended.

Plasma Stability Assay

This assay determines the stability of a compound in the presence of plasma enzymes.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, rat, or mouse).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination: Terminate the enzymatic reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Calculate the half-life (t₁/₂) of the compound in plasma.

Caption: Workflow for Plasma Stability Assay.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) and perform serial dilutions in a 96-well plate.

  • Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength.

  • Data Analysis: The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

G A Compound in DMSO B Add to Aqueous Buffer A->B C Serial Dilution B->C D Equilibrate C->D E Measure Turbidity D->E F Determine Solubility E->F

Caption: Workflow for Kinetic Solubility Assay.

Conclusion and Future Directions

While direct experimental data for this compound is currently sparse in the public domain, a comprehensive analysis of its structural components and comparison with related compounds provides a strong basis for predicting its performance in biological media. The 3-hydroxypyridinone core imparts robust metal-chelating properties and inherent stability, while the 4-carboxyphenyl substituent is anticipated to enhance aqueous solubility, a desirable trait for many biological applications.

Future experimental work should focus on validating these predictions by systematically evaluating its stability in plasma and cell culture media, determining its solubility in various biological buffers, and characterizing its metal binding affinities and fluorescent properties. Such studies will be invaluable in unlocking the full potential of this compound as a versatile tool for researchers in drug discovery and chemical biology.

References

  • Majumder, P., et al. (2025). Comparative evaluation of chelators in the context of analysis of antibody oxidative stability. Journal of Pharmaceutical Sciences. [Link]

  • Deri, Z., et al. (2020). Hydroxypyridinone Derivatives: A Low-pH Alternative to Polyaminocarboxylates for TALSPEAK-like Separation of Trivalent Actinides from Lanthanides. ACS Omega. [Link]

  • Kühn, A., et al. (2016). Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. Journal of Analytical Atomic Spectrometry. [Link]

  • Ferreira, H., et al. (2021). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules. [Link]

  • Kühn, A., et al. (2016). Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. ResearchGate. [Link]

  • Li, J., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry. [Link]

  • Li, J., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. PMC - PubMed Central. [Link]

  • Santos, M. A., et al. (2018). Chelating agents in clinical and preclinical practice. ResearchGate. [Link]

  • Di Meo, C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central. [Link]

  • Biocompare. (2018). Fluorescent Probe Targets Enzyme to Track Cancer Stem Cells. Biocompare. [Link]

  • Singh, S., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]

  • Ma, Y., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2014). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

The Untapped Potential of 2-(4-Carboxyphenyl)-3-hydroxypyridine: A Comparative Outlook for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 3-Hydroxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Within this family, 3-hydroxypyridine derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant properties and potential therapeutic applications in neurodegenerative diseases, diabetes, and inflammation.[2][3][4] Their structural resemblance to pyridoxine (Vitamin B6) and their capacity for metal chelation further underscore their potential in drug design.[2][5] This guide focuses on a specific, yet underexplored member of this class: 2-(4-Carboxyphenyl)-3-hydroxypyridine. While the biological applications of this particular molecule are still emerging, this document aims to provide a comparative framework based on the known advantages of the broader 3-hydroxypyridine class and to outline the experimental pathways for elucidating its specific benefits.

Current Landscape: Existing Therapeutic Strategies and Their Limitations

To understand the potential advantages of novel compounds like this compound, it is crucial to consider the limitations of current therapeutic approaches in relevant disease areas.

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Current treatments for Alzheimer's disease, such as acetylcholinesterase inhibitors, offer symptomatic relief but do not halt disease progression.[1] The multifactorial nature of Alzheimer's, involving amyloid-beta plaque formation, tau hyperphosphorylation, oxidative stress, and metal ion dysregulation, necessitates the development of multi-target agents.[4] Existing therapies often fail to address this complexity.

Inflammatory Diseases

Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays in treating inflammatory conditions. However, their long-term use is associated with significant side effects, including gastrointestinal issues and immunosuppression.[6] More targeted therapies, such as phosphodiesterase 4 (PDE4) inhibitors, have shown promise but can be limited by side effects like nausea and emesis.[7][8]

Type 2 Diabetes

Management of type 2 diabetes often involves a combination of therapies to control hyperglycemia.[9] While effective, existing drugs can have limitations such as hypoglycemia risk, weight gain, and cardiovascular side effects.[9] There is a continuous need for insulin-mimetic and insulin-sensitizing agents with improved safety profiles.[10]

This compound: A Molecule of Interest

While direct experimental data comparing this compound to existing drugs is not yet prevalent in the public domain, its structural features—a 3-hydroxypyridine core coupled with a carboxyphenyl group—suggest several potential advantages.

Hypothesized Advantages and Mechanistic Rationale
  • Multi-Targeting Potential in Neurodegeneration: The 3-hydroxypyridine moiety is a known metal chelator, which could help in sequestering excess metal ions implicated in amyloid plaque formation.[4][5] The carboxyphenyl group could offer additional hydrogen bonding interactions with target proteins.

  • Novel Anti-Inflammatory Action: The 3-hydroxypyridine scaffold is present in compounds with anti-inflammatory properties.[11] The specific substitution pattern of this compound may offer a unique profile as a selective enzyme inhibitor, potentially with fewer side effects than current PDE4 inhibitors.

  • Insulin-Mimetic Properties: Related compounds, such as metal complexes of 3-hydroxypyridine-2-carboxylic acid, have demonstrated insulin-mimetic activities.[10] The carboxylic acid function on the phenyl ring of the target molecule could play a crucial role in mimicking the effects of insulin.

Comparative Data Summary (Hypothetical)

As robust, direct comparative data for this compound is not yet available, the following table presents a hypothetical comparison based on the known properties of the 3-hydroxypyridine class against existing drug classes. This serves as a framework for future experimental validation.

FeatureExisting Methods (e.g., NSAIDs, Donepezil)This compound (Hypothesized)
Mechanism of Action Single target (e.g., COX inhibition, AChE inhibition)Potentially multi-target (e.g., metal chelation, enzyme modulation)
Potential Side Effects GI bleeding (NSAIDs), cholinergic side effects (Donepezil)To be determined, potentially lower due to targeted action
Disease-Modifying Potential Limited in neurodegenerative diseasesPotentially higher due to addressing multiple pathological factors
Synthesis Complexity VariesModerate, accessible via established synthetic routes

Experimental Protocols for Comparative Evaluation

To validate the hypothesized advantages of this compound, the following experimental workflows are proposed.

Synthesis of this compound

The synthesis of 2-aryl-3-hydroxypyridines can be achieved through various established methods. A common approach involves the reaction of a suitably substituted furan precursor with a source of ammonia under high temperature and pressure.

Synthesis_Workflow furan Substituted 2-Acylfuran reaction High Temperature & Pressure Reaction furan->reaction ammonia Ammonia Source ammonia->reaction product This compound reaction->product

Figure 1: Generalized synthetic workflow for 2-aryl-3-hydroxypyridines.

Step-by-Step Protocol:

  • Preparation of the Furan Precursor: Synthesize or procure a 2-acylfuran bearing a 4-carboxyphenyl substituent.

  • Ring Transformation Reaction: In a high-pressure reaction vessel, combine the furan precursor with a source of ammonia (e.g., aqueous ammonia).

  • Heating and Pressurization: Heat the reaction mixture to the required temperature (typically 150-250°C) and allow the pressure to build.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction vessel, and perform an appropriate work-up procedure. Purify the crude product using techniques such as recrystallization or column chromatography to obtain pure this compound.

In Vitro Comparative Assays

To assess the biological activity of this compound, a panel of in vitro assays should be conducted in parallel with established comparator compounds.

In_Vitro_Workflow cluster_assays In Vitro Assays metal_chelation Metal Chelation Assay data_analysis Data Analysis & IC50 Determination metal_chelation->data_analysis enzyme_inhibition Enzyme Inhibition (e.g., PDE4, AChE) enzyme_inhibition->data_analysis receptor_binding Receptor Binding Assay receptor_binding->data_analysis cell_viability Cell Viability Assay cell_viability->data_analysis compound This compound & Comparators compound->metal_chelation compound->enzyme_inhibition compound->receptor_binding compound->cell_viability

Figure 2: Workflow for in vitro comparative evaluation.

Step-by-Step Protocol (Example: PDE4 Inhibition Assay):

  • Compound Preparation: Prepare stock solutions of this compound and a known PDE4 inhibitor (e.g., roflumilast) in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of the test compounds.

  • Incubation: Incubate the plate at room temperature for the specified time to allow for the enzymatic reaction.

  • Detection: Add a stop solution containing a binding agent that specifically interacts with the remaining substrate.

  • Signal Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates higher enzyme activity (more substrate hydrolyzed).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion and Future Directions

While the specific advantages of this compound over existing therapeutic methods remain to be fully elucidated through dedicated research, its chemical structure positions it as a highly promising candidate for drug discovery efforts. The 3-hydroxypyridine core is a versatile and biologically relevant scaffold, and the addition of the carboxyphenyl moiety offers intriguing possibilities for enhanced and potentially novel pharmacological activities. The experimental frameworks outlined in this guide provide a clear path for researchers to systematically evaluate the potential of this and similar molecules. As the scientific community continues to explore the vast chemical space of pyridine derivatives, it is anticipated that compounds like this compound will play a significant role in the development of next-generation therapeutics for a range of complex diseases.

References

  • Li, C., Wang, R., Hu, C., Wang, H., Ma, Q., Chen, S., & He, Y. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology, 64(10), 119-124.
  • Huckle, D., et al. (1969). J. Med. Chem., 12(3), 277-79.
  • Adachi, Y., et al. (2006). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Journal of Biological Inorganic Chemistry, 11(7), 893-902.
  • Cherkofsky, S. C., & Sharpe, T. R. (1980). U.S. Patent No. 4,198,421. Washington, DC: U.S.
  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505-10.
  • Siddiqui, N., Ahsan, W., Alam, M. S., Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-32.
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048.
  • Torres, T., & Puig, L. (2018). Apremilast: A novel oral treatment for psoriasis and psoriatic arthritis.
  • Schafer, P. H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029.
  • Masamune, H., et al. (1995). Discovery of micromolar PDE IV inhibitors that exhibit much reduced affinity for the rolipram binding site: 3-norbornyloxy-4-methoxyphenylmethylene oxindoles. Bioorganic & Medicinal Chemistry Letters, 5(17), 1965-1968.
  • Hider, R. C., & Kong, X. (2013). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Dalton Transactions, 42(10), 3375-3401.
  • Zhang, Z. H., Rettig, S. J., & Orvig, C. (1992). Physical and structural studies of N-carboxymethyl-3-hydroxy-2-methyl-4-pyridinone and N-(para-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone. Canadian Journal of Chemistry, 70(3), 763-770.
  • Duesel, B. F., & Emmanuele, S. (1965). U.S. Patent No. 3,218,330. Washington, DC: U.S.
  • Hurter, P., et al. (2014). U.S. Patent No. 8,754,224. Washington, DC: U.S.
  • Kodimuthali, A., Jabaris, S. S. L., & Pal, M. (2008). Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 51(18), 5471-5489.
  • Billah, M. M., et al. (2002). Pharmacology of N-(3, 5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 302(1), 127-137.
  • Tralau-Stewart, C. J., et al. (2011). GSK256066, an exceptionally high-affinity and potent inhibitor of phosphodiesterase 4 (PDE4), is a biased agonist at the PDE4 catalytic site. Journal of Biological Chemistry, 286(28), 24912-24924.
  • Li, C., et al. (2018). Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway. Cellular and Molecular Biology, 64(10), 119-124.
  • Fang, L., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113797.
  • Lee, J., et al. (2012). Pulmonary administered palmitic-acid modified exendin-4 peptide prolongs hypoglycemia in type 2 diabetic db/db mice.
  • Mian, A. A., et al. (2020). Inhibition of pyruvate dehydrogenase complex activity by 3-bromopyruvate affects blood platelets responses in type 2 diabetes. Journal of Physiology and Pharmacology, 71(1).
  • DeFronzo, R. A., et al. (2019). EDICT: a novel approach to the treatment of type 2 diabetes. The Journal of Clinical Endocrinology & Metabolism, 104(6), 2375-2384.
  • An, H., et al. (2019). Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition. Marine Drugs, 17(3), 173.
  • Helal, E. E., et al. (2013). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 62, 267-278.
  • Sung, H. J., et al. (2018). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Molecules, 23(10), 2537.
  • Cherkofsky, S. C., & Sharpe, T. R. (1981). U.S. Patent No. 4,305,954. Washington, DC: U.S.
  • Khan, A., et al. (2023). Perfecting the Puzzle of Pathophysiology: Exploring Combination Therapy in the Treatment of Type 2 Diabetes. Medicina, 59(9), 1604.
  • Kumar, A., et al. (2017). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 22(12), 2212.
  • Shehata, M. A., et al. (2021). An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. Marine Drugs, 19(1), 44.
  • Wang, Z., et al. (2008). 4-Carboxypyridinium 3-carboxy-4-hydroxybenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1192.
  • Ivanov, I. K., et al. (2022). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molbank, 2022(3), M1453.
  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Washington, DC: U.S.
  • Vertex Pharmaceuticals Inc. (2006). U.S.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Kumar, A., et al. (2018). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Current Neuropharmacology, 16(8), 1118-1137.
  • Kumar, V., & Decker, M. (2018). Chimeric Conjugates for Alzheimer's Disease. In Drug Design and Discovery in Alzheimer's Disease (pp. 209-232). Humana Press, Cham.
  • Reddy, P. A., & Kumar, K. R. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(11), 3496.
  • Patel, K. R., et al. (2021). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 49, 116439.
  • Khan, I., et al. (2025). Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. European Journal of Medicinal Chemistry, 285, 117215.
  • Patsnap. (2025). What are the therapeutic candidates targeting PDE4?.
  • MDPI. (2023). PDE4 Inhibitors. Encyclopedia.
  • Kumar, A., et al. (2013). Therapeutics of Alzheimer's Disease: Recent Developments. International Journal of Molecular Sciences, 14(10), 20114-20150.
  • Khan, K. M., et al. (2020). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 10(1), 1-13.

Sources

The 3-Hydroxypyridine Scaffold: A Privileged Motif for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Application of 2-(4-Carboxyphenyl)-3-hydroxypyridine and its Derivatives in Anemia Therapy

Introduction: The Emergence of 3-Hydroxypyridines in Drug Discovery

For researchers and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of modern medicinal chemistry. The 3-hydroxypyridine motif is one such scaffold, demonstrating remarkable versatility due to its inherent ability to chelate metal ions. This property is central to its biological activity, particularly in the inhibition of metalloenzymes, which constitute over a third of all enzymes and play critical roles in a vast array of physiological and pathological processes.

This guide provides an in-depth technical review of the applications of this compound and its closely related derivatives. While direct public domain data for this specific parent compound is limited, its structural analogues have emerged as a highly promising class of therapeutics. We will focus on their most significant and clinically validated application: the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), a novel oral treatment for anemia associated with chronic kidney disease (CKD).

We will objectively compare the performance of this scaffold, using the clinically advanced derivative Vadadustat as a primary exemplar, against other therapeutic alternatives. This guide will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Reawakening the Body's Natural Response to Hypoxia

The primary cause of anemia in CKD is the insufficient production of erythropoietin (EPO), a hormone that stimulates red blood cell production. The traditional treatment involves administering recombinant EPO as an Erythropoiesis-Stimulating Agent (ESA). However, a novel and more physiological approach has emerged through the targeting of the HIF pathway.

HIF is a transcription factor that acts as the master regulator of the body's response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF's alpha subunit (HIF-α) is hydroxylated by a family of iron-dependent metalloenzymes known as Prolyl Hydroxylase Domain (PHD) enzymes. This hydroxylation marks HIF-α for rapid degradation. In hypoxic conditions, PHD activity is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of over 100 genes, including EPO and genes involved in iron metabolism.

Compounds based on the 2-aryl-3-hydroxypyridine scaffold, such as this compound and its derivatives, are potent inhibitors of PHD enzymes. Their 3-hydroxy-pyridine core acts as a bidentate chelator of the ferrous (Fe²⁺) ion in the active site of the PHD enzyme, displacing the 2-oxoglutarate co-substrate and preventing the hydroxylation of HIF-α. This "pharmacological hypoxia" stabilizes HIF even in the presence of normal oxygen levels, leading to a coordinated and physiological increase in endogenous EPO production and improved iron utilization.

HIF-PHD_Inhibition_Mechanism cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Pharmacological Inhibition PHD_active PHD Enzyme (Active) Hydroxylation Prolyl Hydroxylation PHD_active->Hydroxylation PHD_inhibited PHD Enzyme (Inhibited) HIFa_normoxia HIF-α HIFa_normoxia->Hydroxylation O₂, Fe²⁺ 2-Oxoglutarate HIFa_stabilized HIF-α (Stabilized) VHL VHL Protein Hydroxylation->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome HIF_PHI 2-(Aryl)-3-hydroxypyridine (e.g., Vadadustat) HIF_PHI->PHD_inhibited Inhibits Fe²⁺ Active Site Nucleus Nucleus HIFa_stabilized->Nucleus Translocation Gene_Transcription EPO & Iron Metabolism Gene Transcription Nucleus->Gene_Transcription

Caption: Mechanism of HIF Prolyl Hydroxylase (PHD) Inhibition.

Comparative Performance Analysis

The therapeutic potential of the 2-aryl-3-hydroxypyridine scaffold is best understood by comparing the performance of its derivatives against other HIF-PH inhibitors and the standard-of-care, ESAs.

In Vitro Potency: A Quantitative Comparison

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the three main PHD isoforms (PHD1, PHD2, and PHD3). PHD2 is considered the primary regulator of EPO production.

CompoundTargetIC₅₀ (nM)Core ScaffoldReference(s)
Vadadustat PHD115.362-Aryl-3-hydroxypyridine[1][2]
PHD211.83[1][2]
PHD37.63[1][2]
Roxadustat PHD2591Isoquinoline-3-carboxamide[3]
Daprodustat PHD13.5Pyridine-2-carboxamide[1]
PHD222.2[1]
PHD35.5[1]
Molidustat PHD1480Pyrimidine-4-carboxamide[1]
PHD2280[1]
PHD3450[1]

Note: IC₅₀ values can vary based on assay conditions.

Analysis: The data clearly positions Vadadustat, a derivative of the 2-aryl-3-hydroxypyridine scaffold, as a potent pan-inhibitor of PHD enzymes, with nanomolar potency against all three isoforms.[2][4] This contrasts with compounds like Roxadustat, which shows a higher IC₅₀ for PHD2.[3] The potent, multi-isoform inhibition by the 3-hydroxypyridine class suggests a highly efficient interaction with the conserved iron-dependent active site.

Clinical Efficacy and Safety Profile vs. Alternatives

The ultimate measure of a therapeutic agent is its performance in clinical settings. HIF-PH inhibitors like Vadadustat have been extensively studied in Phase 3 trials, demonstrating non-inferiority to ESAs (darbepoetin alfa) in raising and maintaining hemoglobin levels in patients with CKD.[5][6]

Therapeutic AgentAdministrationMechanism of ActionKey AdvantagesKey Considerations
Vadadustat OralHIF-PH InhibitionOral dosing, physiological EPO regulation, improves iron metabolism.[5][7]Cardiovascular safety profile requires careful monitoring in certain patient populations.[6]
Roxadustat OralHIF-PH InhibitionOral dosing, physiological EPO regulation, reduces hepcidin.[3][8]Thromboembolic events and other safety concerns have been noted.[4]
ESAs (e.g., Darbepoetin alfa) InjectionDirect EPO Receptor AgonistWell-established efficacy.Injections required, supraphysiological EPO levels, potential for cardiovascular risk.[9]

Expertise & Experience Insights: The key advantage of the HIF-PH inhibitor class, including those derived from the 2-aryl-3-hydroxypyridine scaffold, is the oral route of administration and the integrated physiological response. Unlike ESAs, which provide an external bolus of EPO, these inhibitors upregulate the entire HIF pathway. This leads not only to controlled EPO production but also to a reduction in hepcidin, a hormone that blocks iron absorption and mobilization.[8][10] This dual action on both erythropoiesis and iron availability is a significant advancement in anemia management.

Synthesis of the 2-Aryl-3-Hydroxypyridine Core

The synthesis of 2-aryl-3-hydroxypyridine derivatives can be achieved through various routes. A common strategy involves the construction of a substituted pyridinone ring followed by functional group manipulations. One effective method starts from 4H-pyran-4-ones, which can be converted to the corresponding pyridin-4(1H)-ones.

A representative two-step synthesis for a related 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-one is described as follows:

  • Step 1: Pyridone Formation: A 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one is refluxed with ammonium acetate in glacial acetic acid. The ammonia acts as a nitrogen source, displacing the ring oxygen of the pyrone to form the corresponding 3-(benzyloxy)pyridin-4(1H)-one.[8][11]

  • Step 2: Debenzylation: The benzyloxy protecting group is subsequently removed, typically via catalytic hydrogenation or using reagents like trimethylsilyl iodide (TMSI), to yield the final 3-hydroxypyridin-4(1H)-one.[8][11]

This synthetic flexibility allows for the introduction of various substituents on the aryl ring (at the 2-position) and other positions of the pyridine core, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Experimental Protocols: A Self-Validating System

To assess the activity of novel compounds based on the this compound scaffold, a robust and validated in vitro assay is essential.

Protocol: In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of a test compound against the PHD2 enzyme.

PHD2_Inhibition_Assay_Workflow Start Start: Prepare Reagents Incubation 1. Incubation - Recombinant PHD2 Enzyme - HIF-1α Peptide Substrate - Fe²⁺, 2-Oxoglutarate, Ascorbate - Test Compound (Varying Conc.) Start->Incubation Detection 2. Detection - Add Detection Reagents (e.g., Anti-hydroxyproline Ab, TR-FRET or AlphaLISA reagents) Incubation->Detection Measurement 3. Measurement - Read Signal (e.g., Fluorescence) on a Plate Reader Detection->Measurement Analysis 4. Data Analysis - Plot Signal vs. [Compound] - Calculate IC₅₀ Value Measurement->Analysis End End: Determine Potency Analysis->End

Caption: Workflow for a PHD2 Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).

    • Prepare solutions of recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate (containing the target proline residue), ferrous sulfate (Fe²⁺), 2-oxoglutarate, and ascorbate in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., Vadadustat) in DMSO, followed by dilution in assay buffer.

  • Enzyme Reaction:

    • In a 384-well microplate, add the PHD2 enzyme, Fe²⁺, and the test compound or vehicle control (DMSO).

    • Initiate the reaction by adding a mixture of the HIF-1α peptide, 2-oxoglutarate, and ascorbate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add detection reagents. For a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would include a Europium-labeled anti-hydroxyproline antibody and a Streptavidin-conjugated acceptor fluorophore.[2]

  • Data Analysis:

    • Measure the signal on a compatible plate reader. The signal will be inversely proportional to the amount of PHD2 inhibition.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol must include positive and negative controls. The positive control (e.g., Vadadustat) validates that the assay can detect inhibition, while the negative control (vehicle) establishes the baseline enzyme activity. The robustness of the assay is confirmed by obtaining IC₅₀ values for the positive control that are consistent with literature values.[1][2]

Conclusion and Authoritative Grounding

The this compound scaffold represents a highly promising platform for the development of potent, orally bioavailable inhibitors of metalloenzymes. Its application as a core structure for HIF Prolyl Hydroxylase inhibitors, exemplified by the clinical success of its derivative Vadadustat, underscores its therapeutic potential. By mimicking the body's natural response to hypoxia, these agents offer a more physiological and integrated approach to treating anemia in chronic kidney disease compared to traditional injectable ESAs.

The ability to modulate the HIF pathway through oral small molecules opens up new avenues for research and drug development. The detailed comparative data and experimental protocols provided in this guide serve as an authoritative resource for scientists working to expand upon the therapeutic utility of this privileged chemical scaffold. Further exploration of derivatives of this compound may yield next-generation inhibitors with enhanced potency, selectivity, and safety profiles, further solidifying the importance of this motif in modern medicine.

References

  • FG-4592 | Roxadustat | PHD inhibitor | Axon 2588. Axon Medchem.

  • Roxadustat: A Narrative Review of Action and Safety Profile. Cureus.

  • Roxadustat: Indications, Mechanism of Action and Side Effects. ChemicalBook.

  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. BenchChem.

  • Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. National Institutes of Health.

  • HIF/HIF Prolyl-Hydroxylase. MedchemExpress.

  • Vadadustat. Wikipedia.

  • Vadadustat | C14H11ClN2O4 | CID 23634441. PubChem, National Institutes of Health.

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health.

  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics.

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. National Institutes of Health.

  • EP2585436B1 - Process for preparing 4-hydroxypyridines. Google Patents.

  • Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. ResearchGate.

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.

  • HIF prolyl-hydroxylase inhibitor. Wikipedia.

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. National Institutes of Health.

  • Akebia Announces Positive Vadadustat Data Demonstrating No Clinically Significant Drug-Drug Interaction. Akebia Therapeutics.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health.

  • Process for the production of 2-amino-3-hydroxypyridines. Google Patents.

  • What is the synthesis process of 4-Hydroxypyridine?. Guidechem.

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate.

  • Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD. PubMed.

Sources

assessing the specificity and selectivity of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Specificity and Selectivity of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery and chemical biology, the development of small molecule probes and therapeutic agents hinges on a deep understanding of their molecular interactions. A molecule's utility is defined not only by its affinity for its intended target but also by its lack of engagement with other biomolecules. Poor selectivity can lead to ambiguous experimental results, off-target toxicities, and clinical failures. Therefore, rigorous assessment of a compound's specificity (the degree of interaction with a single target) and selectivity (the preference for one target over others) is a cornerstone of the development process.

This guide provides a comprehensive framework for evaluating the specificity and selectivity of a novel small molecule, using the hypothetical compound This compound (CPHP) as a case study. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causal logic behind the experimental choices, creating a self-validating workflow that moves from broad, unbiased screening to targeted, cell-based validation. We will explore a multi-pronged strategy that combines in vitro biochemical assays with in-cell target engagement and proteome-wide analyses to build a robust selectivity profile for CPHP.

Phase 1: Initial Target Identification and Kinome-Wide Specificity Profiling

The first critical step is to understand the interaction landscape of CPHP across its most probable target class. Given its chemical structure, CPHP is a plausible candidate for a kinase inhibitor, a class of drugs that often target the ATP-binding site of protein kinases.[1][2] The human genome contains over 500 protein kinases, known as the kinome, which share structural similarities, making off-target interactions a significant challenge.[1][2]

Therefore, our initial and most crucial experiment is to perform a broad biochemical screen against a large panel of kinases to identify the primary target(s) and any potential off-targets.

Experimental Approach: Large-Panel Kinase Activity Screen

The most direct method to assess kinase inhibition is to measure the catalytic activity of a large, diverse panel of recombinant kinases in the presence of the compound.[3][4] This approach provides quantitative data (e.g., IC50 values) across the kinome, offering a panoramic view of the inhibitor's specificity.[3]

Causality Behind Experimental Choice: A large panel screen (e.g., >300 kinases) is chosen over a smaller, focused panel to avoid confirmation bias and to proactively identify unexpected off-targets against seemingly unrelated kinases.[3] This is critical because inhibitors can show activity against kinases from different families.[1]

To illustrate the output of such a screen, Table 1 presents hypothetical data for CPHP compared to a known selective inhibitor (Gefitinib) and a notoriously promiscuous inhibitor (Staurosporine). The data is presented as the percentage of inhibition at a single high concentration (e.g., 1 µM) to quickly identify potent interactions.

Target KinaseKinase FamilyCPHP (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
EGFR Tyrosine Kinase98% 99%97%
MAPK1 (ERK2) CMGC85% 15%92%
CDK2 CMGC12%5%95%
VEGFR2 Tyrosine Kinase45%30%98%
SRC Tyrosine Kinase25%18%96%
PKA AGC5%2%99%
ROCK1 AGC8%4%88%

Interpretation: The hypothetical data suggests CPHP is a potent inhibitor of EGFR but also shows significant activity against MAPK1, indicating a polypharmacology profile rather than high specificity. This immediately flags MAPK1 as a critical off-target that requires further investigation. In contrast, Gefitinib is highly selective for EGFR, while Staurosporine inhibits nearly every kinase tested.

Phase 2: Validating Target Engagement in a Cellular Context

Biochemical assays are invaluable, but they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound metabolism.[1] Therefore, the next logical step is to confirm that CPHP engages its intended target (EGFR) and key off-target (MAPK1) within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7]

Principle of CETSA: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[8][9] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-denatured protein remaining. A shift in the melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.[5][7][8]

G cluster_0 No Ligand cluster_1 With Ligand (CPHP) P_unbound Protein (Unbound) Heat_1 Heat Applied P_unbound->Heat_1 Low Tm P_denatured Denatured Protein Heat_1->P_denatured P_bound Protein + CPHP Heat_2 Heat Applied P_bound->Heat_2 High Tm (Stabilized) P_stable Stable Protein Heat_2->P_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Approach: CETSA Melt Curves and Isothermal Dose-Response

A CETSA experiment would be conducted for both EGFR and MAPK1. First, a melt curve is generated by heating cells treated with CPHP across a range of temperatures to determine the shift in melting temperature (ΔTm). Second, an isothermal dose-response fingerprint (ITDRF) is performed at a fixed temperature to determine the compound concentration required for stabilization, yielding a cellular EC50.[5][8]

Target ProteinBasal Tm (°C)Tm with CPHP (°C)ΔTm (°C)ITDRF EC50 (µM)Interpretation
EGFR 48.555.0+6.50.2Strong, potent cellular engagement
MAPK1 52.056.5+4.51.5Moderate cellular engagement
GAPDH 60.060.1+0.1>50No engagement (Negative Control)

Interpretation: This hypothetical data validates that CPHP enters cells and binds to both EGFR and MAPK1, as shown by the significant thermal shifts. The stronger shift and lower EC50 for EGFR confirm it as the primary target in a cellular environment. The engagement with MAPK1, albeit weaker, is confirmed and must be considered when interpreting phenotypic data from cell-based assays.

Phase 3: Comparison with Alternative Therapeutic Modalities

To provide a complete picture, it is essential to compare CPHP, a traditional small molecule inhibitor, with other therapeutic modalities that could be used to target the same pathway.[2][10] Each approach has distinct advantages and disadvantages related to specificity, mechanism, and delivery.

ModalityExampleMechanism of ActionKey AdvantagesKey Disadvantages
Small Molecule Inhibitor CPHP , GefitinibCompetes with ATP to block catalytic activity.Oral bioavailability, cell permeability, established manufacturing.[10]Potential for off-target effects due to conserved binding sites.[1][11]
Monoclonal Antibody CetuximabBinds to the extracellular domain of a receptor, blocking ligand binding.Extremely high specificity, long half-life.[10][11]Poor cell permeability, requires injection, high manufacturing cost.[10]
Targeted Protein Degrader PROTAC (e.g., ARV-771)Hijacks the cell's ubiquitin-proteasome system to destroy the target protein entirely.Can eliminate non-catalytic functions, effective at low concentrations, can overcome resistance.[12][13]Large molecular size can limit permeability, complex pharmacology, newer modality with less known long-term toxicology.[12]

This comparative analysis provides researchers with the context needed to choose the right tool for their biological question or therapeutic goal. While CPHP offers advantages in ease of use, an antibody would be superior for applications requiring exquisite specificity for an extracellular target.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay Format)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[4]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPHP in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (at the Km concentration for each specific kinase).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot

This protocol details the steps to measure the thermal stabilization of a target protein in intact cells.[5][6][8]

  • Cell Treatment: Culture cells (e.g., A549 lung cancer cells expressing EGFR) to ~80% confluency. Treat the cells with either CPHP (at a final concentration of 10x the expected EC50) or vehicle (DMSO) for 2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient block.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]

  • Protein Analysis:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target protein (e.g., anti-EGFR, anti-MAPK1) and a loading control (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • For each temperature, normalize the target protein band intensity to the loading control.

    • Plot the normalized intensity versus temperature for both vehicle- and CPHP-treated samples to generate the melting curves. The temperature at which 50% of the protein is denatured is the Tm.

G start Start: Treat Cells with CPHP/Vehicle heat Apply Temperature Gradient (Thermal Cycler) start->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge supernatant Collect Soluble Supernatant centrifuge->supernatant sds_page SDS-PAGE & Western Blot supernatant->sds_page analyze Quantify Bands & Plot Melt Curve sds_page->analyze end End: Determine ΔTm analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The rigorous assessment of specificity and selectivity is non-negotiable in the progression of a small molecule from a preliminary hit to a validated chemical probe or drug candidate. This guide outlines a logical, multi-tiered strategy for characterizing our model compound, this compound (CPHP). The workflow, beginning with a broad in vitro kinome screen and progressing to targeted in-cell validation with CETSA, provides a robust and reliable path to understanding a compound's interaction profile.

Based on our hypothetical data, CPHP is a potent EGFR inhibitor with a significant and validated off-target activity against MAPK1. This knowledge is critical: it allows researchers to design experiments that account for this polypharmacology or, alternatively, guides medicinal chemists in optimizing the molecule to enhance selectivity for EGFR. By integrating these methods and comparing the modality to viable alternatives, researchers can make informed, data-driven decisions, ultimately increasing the probability of success in their scientific endeavors.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central. Available at: [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Kinome Profiling. PMC - PubMed Central. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Small molecule inhibitors targeting the cancers. PMC - PubMed Central. Available at: [Link]

  • Ten Ways Degraders Differentiate from Traditional Small Molecules. Drug Hunter. Available at: [Link]

  • From Small Molecules to Biologics, New Modalities in Drug Development. Chemaxon. Available at: [Link]

  • Biologics vs. Small Molecule Drugs: Which Are Better? Ascendia Pharmaceutical Solutions. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Carboxyphenyl)-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-(4-Carboxyphenyl)-3-hydroxypyridine is fundamental to its safe handling and disposal. The molecule's structure, featuring a pyridine ring and a carboxylic acid group, suggests specific potential hazards. Pyridine and its derivatives are often associated with toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They may also cause irritation to the skin and eyes.[3] The carboxylic acid moiety suggests that the compound is acidic and may be corrosive.

Table 1: Inferred Hazard Profile of this compound

Hazard Category Inferred Risk Rationale based on Analogous Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Pyridine derivatives are known to be toxic.[2][4]
Skin Corrosion/Irritation Causes skin irritation.Common for both pyridine derivatives and acidic compounds.[3][5]
Eye Damage/Irritation Causes serious eye irritation.A frequent hazard for many chemical compounds, especially those with acidic properties.[5][6]
Environmental Hazard Potentially harmful to aquatic life.Unneutralized acidic or basic compounds can alter the pH of aquatic ecosystems. It is advisable not to release into the environment.[3][7]

Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.[1] This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.[8] This serves as the primary defense against accidental exposure.[9]

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[8]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

In the event of a spill, the area should be evacuated, and for significant spills, your institution's Environmental Health and Safety (EHS) department should be contacted immediately.[10] Small spills can be managed by absorbing the material with an inert, non-combustible absorbent like vermiculite or sand, which should then be collected as hazardous waste.[1][4]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[10] All waste streams must be managed in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is a critical first step.[1]

  • Solid Waste: Collect unused or waste this compound powder, along with any contaminated items like weighing paper or spatulas, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[13]

Step 2: Containerization and Labeling

All hazardous waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[11][14]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major hazards (e.g., "Toxic," "Irritant").[15] The date of accumulation should also be included.

Step 3: Storage

Store sealed hazardous waste containers in a designated and secure waste accumulation area that is well-ventilated.[10] This area should be away from general laboratory traffic and incompatible materials.

Step 4: Final Disposal

The final disposal of the collected hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[16] They are equipped to manage the transportation and disposal in compliance with all regulations.[17][18]

Experimental Protocol: Neutralization of Acidic Waste

For dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before collection, depending on your institution's policies. Always consult with your EHS department before proceeding with any neutralization protocol.

Objective: To neutralize the acidic waste stream to a pH between 5.5 and 9.0.[16]

Materials:

  • Dilute aqueous waste of this compound

  • 5-10% aqueous solution of sodium carbonate (soda ash) or sodium bicarbonate[16]

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate hazardous waste container

Procedure:

  • Work within a certified chemical fume hood and wear all required PPE.

  • Place the dilute acidic waste solution in a suitable beaker with a stir bar.

  • Slowly add the sodium carbonate or sodium bicarbonate solution while stirring. Be cautious as this may cause fizzing due to the release of carbon dioxide gas.[19]

  • Periodically check the pH of the solution using pH strips or a pH meter.[19]

  • Continue adding the basic solution until the pH is within the neutral range (typically 5.5-9.0, confirm with your local regulations).[16]

  • Once neutralized, transfer the solution to a clearly labeled hazardous waste container for collection. Do not pour the neutralized solution down the drain unless you have explicit permission from your EHS department. [16]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Generate Generate Waste Containing This compound IsSolid Is the waste solid? Generate->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsPPE Is it contaminated PPE? IsLiquid->IsPPE No LiquidWaste Collect in Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes PPEWaste Collect in Designated Hazardous Waste Bag IsPPE->PPEWaste Yes Label Label Container Correctly SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in Designated Area Label->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28115, 2,3-Dihydroxypyridine. Retrieved from [Link]

  • American Elements. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Handling 2-(4-Carboxyphenyl)-3-hydroxypyridine: PPE, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 2-(4-Carboxyphenyl)-3-hydroxypyridine. As no specific Safety Data Sheet (SDS) for this compound is readily available, the guidance herein is synthesized from the well-documented hazards of its core chemical structures: pyridine and its derivatives. Professionals in research, development, and laboratory sciences must approach this compound with the caution afforded to its parent class, which is known for potential toxicity and irritation.

The pyridine chemical family is recognized for being potentially harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Pyridine and its derivatives can also cause serious skin and eye irritation.[3][4][5][6][7][8][9] While pyridine itself is a flammable liquid, and this compound is a solid, the inherent chemical properties necessitate rigorous adherence to safety protocols.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is not merely a recommendation but a critical line of defense against exposure. The selection of each component is based on providing a robust barrier against the known chemical hazards of pyridine-based compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear chemical safety goggles with side shields. In situations with a high risk of splashing, a face shield must be worn in addition to goggles.[2][3][10]Protects against accidental splashes of solutions containing the compound and potential airborne particles, which can cause serious eye irritation.[3][4][5][6][7][8][9]
Hand Protection Use chemically resistant gloves. Nitrile or neoprene gloves are recommended.[1][2] Avoid latex gloves, as they may not provide adequate protection.[1] Always inspect gloves for tears or punctures before use and change them frequently.Provides a direct barrier to prevent skin contact. Dermal absorption is a primary route of exposure for pyridine compounds, which can be harmful.[2][3]
Skin and Body Protection Wear a fully buttoned, chemical-resistant lab coat. For operations with a higher risk of exposure, consider flame-retardant and anti-static protective clothing.[2] Ensure footwear is closed-toe.Protects against skin contact from spills or splashes.[11] Contaminated clothing should be removed immediately and laundered before reuse.[3]
Respiratory Protection All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood or a well-ventilated area.[1][6][12] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine fumes are known to cause headaches, dizziness, and respiratory irritation upon inhalation.[1][2] Although this compound is a solid, fine powders can become airborne, and solutions can produce vapors, posing an inhalation risk.

Operational Plan: A Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is paramount for minimizing risk. This protocol outlines the essential steps from preparation to cleanup.

Engineering Controls and Preparation
  • Ventilation is Key: Before handling, ensure that the designated workspace, preferably a chemical fume hood, has adequate ventilation and is operational.[1][12]

  • Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[6][13]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the required PPE before bringing the chemical into the workspace.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any airborne dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Keep containers tightly closed when not in use to minimize vapor exposure.[1][3]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[1][11] Wash hands thoroughly after handling the compound, even after removing gloves.[11][13]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][10] Seek medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Inhalation: Move the affected individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Response: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[12][13] Collect the material into a sealed, labeled container for hazardous waste disposal. Report all spills to your supervisor.[12]

Safe_Handling_Workflow cluster_prep Step 1: Preparation cluster_handling Step 2: Procedure cluster_cleanup Step 3: Post-Procedure Prep Preparation Phase Handling Handling & Experimentation Cleanup Cleanup & Disposal Emergency Emergency Response Verify_Vent Verify Fume Hood & Ventilation Check_Safety Check Eyewash/ Shower Verify_Vent->Check_Safety Don_PPE Don All Required PPE Check_Safety->Don_PPE Weigh Weigh & Transfer in Hood Don_PPE->Weigh Work Conduct Experiment Weigh->Work Work->Emergency Spill or Exposure Decontaminate Decontaminate Work Area & Glassware Work->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Remove PPE & Wash Hands Segregate_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling workflow. Chemical waste containing this compound must be treated as hazardous.

  • Waste Segregation: Collect all waste materials, including the pure compound, solutions, and any contaminated items (e.g., gloves, weigh boats, absorbent materials), in a clearly labeled, sealed, and compatible hazardous waste container.[13]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash.[12] This is crucial to prevent environmental contamination.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[10] Always follow all local, state, and federal regulations for hazardous waste disposal.[10][14]

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until they can be collected for disposal.[13]

By integrating these PPE, operational, and disposal protocols into your standard laboratory procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). [Link]

  • Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited. (2024-01-25). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). [Link]

  • HAZARD SUMMARY - Pyridine - NJ.gov. [Link]

  • ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine Standard Operating Procedure - Washington State University. [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024-06-26). [Link]

  • SAFETY DATA SHEET 3-Hydroxypyridine-2-carboxylic acid - Thermo Fisher Scientific. (2015-02-16). [Link]

  • SAFETY DATA SHEET 2-Chloro-3-hydroxypyridine - Thermo Fisher Scientific. (2025-09-12). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.